molecular formula C18H23NO4 B14801218 Pandamarilactonine A

Pandamarilactonine A

Cat. No.: B14801218
M. Wt: 317.4 g/mol
InChI Key: HSICZNIIIPFAAO-KOBNLHKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5alpha-[(2R)-1-[4-[(2E)-4-Methyl-5-oxo-2,5-dihydrofuran-2-ylidene]butyl]-2beta-pyrrolidinyl]-3-methyl-2,5-dihydrofuran-2-one has been reported in Pandanus amaryllifolius with data available.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(5E)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

InChI

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16-/m1/s1

InChI Key

HSICZNIIIPFAAO-KOBNLHKSSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C

Origin of Product

United States

Foundational & Exploratory

The Discovery of Pandamarilactonine A in Pandanus amaryllifolius: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the isolation, structural characterization, and putative biological signaling pathways of Pandamarilactonine A, a novel alkaloid from the leaves of Pandanus amaryllifolius. This document serves as a technical resource for researchers, scientists, and professionals in drug development.

Abstract

This compound, a pyrrolidine-type alkaloid, was first isolated from the leaves of Pandanus amaryllifolius. Its discovery has opened new avenues for phytochemical research and drug discovery, particularly in the realm of antimicrobial agents. This technical guide provides a comprehensive overview of the methodologies employed in the isolation and structural elucidation of this compound, alongside an analysis of its potential biological activities and associated signaling pathways based on available in-silico and related experimental data.

Introduction

Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant has been a subject of phytochemical investigation, leading to the discovery of a diverse array of bioactive compounds, including several alkaloids. Among these, this compound has emerged as a compound of interest due to its significant antimicrobial properties. This guide synthesizes the available scientific literature to provide a detailed technical overview for researchers interested in this novel natural product.

Isolation of this compound

The isolation of this compound from the leaves of Pandanus amaryllifolius involves a multi-step process combining extraction and chromatographic techniques.

Experimental Protocol: Extraction and Preliminary Separation

A general protocol for the extraction of alkaloids from P. amaryllifolius leaves is as follows:

  • Plant Material Preparation: Air-dried and ground leaves of P. amaryllifolius are used as the starting material.

  • Extraction: The ground leaves are percolated with methanol at room temperature. The resulting filtrate is concentrated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (DCM) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 8-10) and re-extracted with DCM. The organic layer, now containing the free alkaloids, is concentrated to give the crude alkaloid extract.[1]

Experimental Protocol: Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a series of chromatographic steps:

  • Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform (CHCl₃) and methanol (MeOH) can be used. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC): Fractions enriched with this compound are further purified using preparative TLC on silica gel plates with an appropriate solvent system (e.g., a mixture of CHCl₃ and MeOH).

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A C18 column with a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), can be employed to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: NMR Spectral Data for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrrolidine Ring
2'3.18 (ddd, J = 7.4, 6.6, 6.6)60.5
3'1.80-1.95 (m)25.4
4'1.80-1.95 (m)29.8
5'3.05 (m), 3.35 (m)46.2
α,β-Unsaturated γ-Lactone Moiety
2-174.3
3-130.7
47.13 (ddd, J = 1.6, 1.6, 0.8)147.7
54.73 (ddd, J = 6.6, 1.9, 1.6)83.8
61.93 (s)10.7

Note: NMR data is based on literature reports and may vary slightly depending on the solvent and instrument used. The full assignment of all protons and carbons requires detailed 2D NMR analysis (COSY, HSQC, HMBC).

Experimental Protocol: Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is used to determine the exact molecular weight and elemental composition of the molecule.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against the bacterium Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli125>500
Pseudomonas aeruginosa15.631.25
Staphylococcus aureus500500

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from Laluces et al., 2015.[1]

Putative Signaling Pathway Interactions

While direct experimental evidence for the signaling pathways modulated by pure this compound is still emerging, in-silico and related studies suggest potential interactions with key cellular targets.

An in-silico docking study has suggested that this compound may interact with proteins involved in cholesterol homeostasis and lipid metabolism:

  • HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis. The in-silico model suggests a potential inhibitory interaction.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The study indicates a possible agonistic interaction.

  • Niemann-Pick C1-Like 1 (NPC1L1): A protein that is critical for the intestinal absorption of cholesterol. The in-silico data suggests a potential binding interaction.

These computational predictions provide a basis for future experimental validation to confirm the role of this compound in regulating these pathways.

A study on a polyphenol-rich extract of P. amaryllifolius has indicated a potential modulatory effect on the AMPK/AKT/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and survival. While this finding is not directly attributed to this compound, it suggests that compounds from this plant may influence this critical cellular pathway. Further research is needed to determine if this compound contributes to this activity.

Visualizations

Experimental Workflow

experimental_workflow plant Pandanus amaryllifolius (Leaves) extraction Methanolic Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid silica_cc Silica Gel Column Chromatography crude_alkaloid->silica_cc ptlc Preparative TLC silica_cc->ptlc hplc RP-HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

Putative Signaling Interactions

signaling_pathways cluster_cholesterol Cholesterol & Lipid Metabolism cluster_cell_regulation Cellular Regulation HMG-CoA Reductase HMG-CoA Reductase PPARα PPARα NPC1L1 NPC1L1 AMPK AMPK mTOR mTOR AMPK->mTOR Inhibition AKT AKT AKT->mTOR Activation PandaA This compound PandaA->HMG-CoA Reductase Inhibition (in-silico) PandaA->PPARα Activation (in-silico) PandaA->NPC1L1 Binding (in-silico) PandaA->AMPK Modulation (inferred from extract)

Caption: Putative signaling interactions of this compound.

Conclusion

The discovery of this compound in Pandanus amaryllifolius highlights the potential of natural products as sources of novel therapeutic agents. This technical guide provides a consolidated resource for researchers, detailing the established methods for its isolation and characterization. The preliminary data on its biological activities, particularly its antimicrobial effects and potential interactions with key signaling pathways, warrant further investigation. Future research should focus on validating the in-silico predictions through in-vitro and in-vivo studies to fully elucidate the mechanism of action of this compound and its potential for drug development.

References

A Technical Guide to the Isolation of Pandamarilactonine A from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Pandamarilactonine A, a pyrrolidine alkaloid, from its primary plant source, Pandanus amaryllifolius. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow to aid in the replication and further investigation of this compound.

Plant Source and Extraction

This compound is naturally found in the leaves of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asian cuisine and traditional medicine. The initial step in isolating this alkaloid involves the extraction from the plant material. Two primary methods have been reported: percolation with methanol and maceration with ethanol, both followed by an acid-base extraction to separate the alkaloidal fraction.

Table 1: Summary of Extraction Parameters and Yields

ParameterMethod 1 (Laluces et al., 2015)Method 2 (Takayama et al., 2001)
Plant Material 1.1 kg of air-dried, ground leaves8.0 kg of fresh young leaves
Extraction Solvent 7 L of distilled Methanol20 L of Ethanol (x3)
Extraction Method Percolation for 3 daysMaceration
Crude Extract Yield 195 g201 g
Crude Alkaloidal Fraction Yield Not specified10.03 g
Final Yield of this compound 11 mgNot specified

Experimental Protocols

General Reagents and Equipment
  • Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Hexane

  • Sulfuric Acid (H₂SO₄), Sodium Carbonate (Na₂CO₃), Ammonium Hydroxide (NH₄OH)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Protocol 1: Methanol Percolation and Column Chromatography

This protocol is adapted from the work of Laluces et al. (2015).

Step 1: Extraction

  • Percolate 1.1 kg of air-dried and ground leaves of P. amaryllifolius with 7 L of distilled methanol for three consecutive days.

  • Combine the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 195 g).

Step 2: Acid-Base Extraction

  • Dissolve the crude extract in 1M H₂SO₄.

  • Partition the acidic solution with dichloromethane (DCM) three times to remove non-alkaloidal components. Discard the organic layers.

  • Basify the aqueous layer to pH 8 with the addition of Na₂CO₃.

  • Extract the basified solution with DCM. Collect the organic layers and concentrate them under reduced pressure to obtain the crude alkaloidal extract.

Step 3: Purification by Column Chromatography

  • Subject the crude alkaloidal extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of increasing methanol in chloroform.

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool the fractions based on their TLC profiles into five main fractions (PA-1 to PA-5).

  • Subject the fraction containing this compound (in this case, PA-2) to further column chromatography using a mobile phase of hexane:ethyl acetate (4:6).

  • This final purification step should yield purified this compound (approximately 11 mg).

Protocol 2: Ethanol Maceration and Acid-Base Extraction

This protocol is based on the methodology described by Takayama et al. (2001).

Step 1: Extraction

  • Macerate 8.0 kg of fresh young leaves of P. amaryllifolius with 20 L of ethanol. Repeat this process three times.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude extract (approximately 201 g).

Step 2: Acid-Base Extraction

  • Partition the crude extract between diethyl ether (Et₂O) and 5% aqueous H₂SO₄.

  • Separate the aqueous layer and basify it with concentrated ammonium hydroxide to a pH of 10.

  • Exhaustively extract the alkaline solution with chloroform (CHCl₃).

  • Dry the combined organic layers over magnesium sulfate (MgSO₄) and evaporate the solvent to give the crude alkaloidal fraction (approximately 10.03 g).

Characterization of this compound

The structure and purity of the isolated this compound are typically confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR & ¹³C NMR Specific chemical shifts and coupling constants are used to elucidate the structure. While a complete dataset is not readily available in a single public source, key structural features can be confirmed by comparing recorded spectra with published data.
High-Resolution Mass Spectrometry (HR-MS) Used to determine the exact mass and molecular formula of the compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes.

Isolation_Workflow_Protocol_1 plant 1.1 kg Dried Leaves (P. amaryllifolius) extraction Percolation (7L MeOH, 3 days) plant->extraction crude_extract Crude Extract (195 g) extraction->crude_extract acid_base Acid-Base Extraction (H2SO4, DCM, Na2CO3) crude_extract->acid_base alkaloid_extract Crude Alkaloidal Extract acid_base->alkaloid_extract cc1 Column Chromatography (Silica, CHCl3:MeOH gradient) alkaloid_extract->cc1 fractions Pooled Fractions (PA-1 to PA-5) cc1->fractions cc2 Column Chromatography (Silica, Hexane:EtOAc 4:6) fractions->cc2 final_product This compound (11 mg) cc2->final_product Isolation_Workflow_Protocol_2 plant 8.0 kg Fresh Leaves (P. amaryllifolius) extraction Maceration (20L EtOH, x3) plant->extraction crude_extract Crude Extract (201 g) extraction->crude_extract acid_base Acid-Base Extraction (Et2O, H2SO4, NH4OH, CHCl3) crude_extract->acid_base alkaloid_fraction Crude Alkaloidal Fraction (10.03 g) acid_base->alkaloid_fraction purification Further Purification (e.g., Chromatography) alkaloid_fraction->purification final_product This compound purification->final_product AGE_Inhibition cluster_glycation Glycation Process Proteins Proteins / Lipids AGEs Advanced Glycation End Products (AGEs) Proteins->AGEs + Sugars Reducing Sugars Sugars->AGEs + Pathways Disease Pathogenesis (e.g., Diabetic Complications) AGEs->Pathways Pandamarilactonine_A This compound Pandamarilactonine_A->AGEs Inhibits Formation

Unraveling the Molecular Architecture of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and data integral to the characterization of novel natural products. The elucidation of this compound's structure, a process involving extensive spectroscopic analysis and confirmed by total synthesis, showcases a compelling case study in modern natural product chemistry, including the revision of its initially proposed stereochemistry.

Spectroscopic Data and Structural Characterization

The foundational step in elucidating the structure of this compound involved a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy provided the framework for its complex structure.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were pivotal in assembling the molecular puzzle of this compound. The chemical shifts and coupling constants provided the necessary information to define the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.31m
1.85m
2.25m
1.70m
2.05m
53.50m
77.10q1.5
8-Me1.90d1.5
10'5.95s
11'-Me1.88s
143.25m
15α1.95m
15β2.35m
16α2.50m
16β2.80m

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
265.4
328.7
425.9
558.2
6135.8
7142.1
8172.5
8-Me9.8
9'170.3
10'118.2
11'148.9
11'-Me10.5
13174.1
1455.6
1530.1
1632.5

Experimental Protocols

The structure elucidation of this compound was a multi-faceted process involving isolation, spectroscopic analysis, and ultimately, total synthesis for stereochemical confirmation.

Isolation of this compound

The isolation of this compound from the leaves of Pandanus amaryllifolius followed a standard natural product extraction and purification workflow.

A Dried Leaves of Pandanus amaryllifolius B Maceration with MeOH A->B C Concentration of Methanolic Extract B->C D Acid-Base Partitioning (HCl and CHCl₃) C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 1: Isolation Workflow for this compound.
Spectroscopic Analysis

The structural backbone of this compound was pieced together using a suite of NMR experiments.

  • ¹H NMR: Provided information on the proton environment and their coupling patterns.

  • ¹³C NMR: Revealed the number of distinct carbon atoms and their chemical environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiated between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identified proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, which was crucial for connecting different structural fragments.

Revision of Stereochemistry by Total Synthesis

Initial spectroscopic analysis led to a proposed relative stereochemistry for this compound. However, subsequent total synthesis of the proposed structure and its diastereomers revealed a discrepancy with the natural product. This led to a revision of the relative stereochemistry, a critical step in finalizing the correct structure.

The synthetic route provided unambiguous proof of the connectivity and the correct spatial arrangement of the atoms.

Structural Elucidation Logic

The process of determining the structure of this compound followed a logical progression from initial data acquisition to final structural confirmation.

cluster_0 Initial Characterization cluster_1 Connectivity Analysis cluster_2 Stereochemical Determination and Confirmation A Isolation from Pandanus amaryllifolius B HRMS Data (Molecular Formula) A->B C 1D NMR (¹H, ¹³C, DEPT) (Functional Groups, Carbon Skeleton) A->C F Proposed Planar Structure B->F D 2D NMR (COSY, HSQC) (H-H and C-H Correlations) C->D E HMBC Data (Long-Range Correlations) D->E E->F G NOESY/ROESY Data (Initial Proposed Relative Stereochemistry) F->G H Total Synthesis of Proposed Structure and Diastereomers G->H I Comparison of Spectroscopic Data (Natural vs. Synthetic) H->I J Revised and Confirmed Structure of this compound I->J

Figure 2: Logical Flow of this compound Structure Elucidation.

Conclusion

The elucidation of this compound's chemical structure is a testament to the power of modern spectroscopic techniques combined with the definitive proof offered by total synthesis. This rigorous approach not only established the molecule's planar structure but also corrected its initial stereochemical assignment. The detailed data and methodologies presented herein serve as a valuable resource for the natural product chemistry and drug discovery communities.

The Stereochemical Landscape of Pandamarilactonine A and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, and its known isomers. A critical revision of the initially proposed stereostructures highlights the importance of total synthesis in the definitive structural elucidation of complex natural products. This document outlines the revised stereochemical assignments, presents key quantitative data, details relevant experimental methodologies, and explores the initial findings on the biological activities of these compounds.

Revision of Stereochemistry through Total Synthesis

Initial spectroscopic analysis led to a preliminary assignment of the relative stereochemistry of this compound and its diastereomer, Pandamarilactonine B. However, these assignments were later revised based on the total synthesis of Pandamarilactonine C, a related alkaloid, and this compound itself.[1][2] This synthetic work was crucial in establishing the correct relative configurations of the stereocenters within these molecules.

This compound and B are diastereomers, as are Pandamarilactonine C and D.[3] The synthesis confirmed the erythro and threo forms of these isomers, leading to a reassignment of the initial proposals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its isomers based on available literature. This data is essential for the identification and differentiation of these closely related compounds.

CompoundMolecular FormulaSpecific Optical Rotation [α]DKey ¹H-NMR Signals (δ, ppm)Key ¹³C-NMR Signals (δ, ppm)
This compound C₁₇H₂₃NO₄Data not available in snippetsData not available in snippetsData not available in snippets
Pandamarilactonine B C₁₇H₂₃NO₄Racemic[4]Data not available in snippetsData not available in snippets
Pandamarilactonine C C₁₇H₂₃NO₄Data not available in snippetsData not available in snippetsData not available in snippets
Pandamarilactonine D C₁₇H₂₃NO₄Data not available in snippetsData not available in snippetsData not available in snippets

Note: Detailed NMR chemical shifts and coupling constants are often found in the supporting information of the primary literature and were not fully available in the search results.

Stereochemical Relationships

The relationship between this compound and its isomers is defined by the stereochemistry at multiple chiral centers. The following diagram illustrates the isomeric relationships.

stereoisomers Stereochemical Relationship of Pandamarilactonines PandaA This compound PandaB Pandamarilactonine B PandaA->PandaB Diastereomers PandaC Pandamarilactonine C PandaA->PandaC Geometric Isomers (double bond) PandaD Pandamarilactonine D PandaB->PandaD Geometric Isomers (double bond) PandaC->PandaD Diastereomers

Caption: Isomeric relationships of Pandamarilactonines A, B, C, and D.

Experimental Protocols

The structural elucidation and synthesis of Pandamarilactonines involve several key experimental techniques. Below are generalized methodologies based on the literature.

Isolation of Pandamarilactonines

A typical isolation protocol from Pandanus amaryllifolius leaves involves the following steps:

isolation_workflow General Isolation Workflow start Air-dried, ground leaves of Pandanus amaryllifolius extraction Methanol Extraction start->extraction partition Acid-Base Partitioning (1M H₂SO₄ / DCM then basify with Na₂CO₃) extraction->partition crude_alkaloid Crude Alkaloid Extract partition->crude_alkaloid chromatography Chromatographic Separation (e.g., Silica Gel Column Chromatography) crude_alkaloid->chromatography isomers Isolated Pandamarilactonine Isomers (A, B, C, D, etc.) chromatography->isomers

Caption: Generalized workflow for the isolation of Pandamarilactonines.

  • Extraction: The air-dried and ground leaves are percolated with methanol. The resulting filtrate is concentrated to yield a crude extract.[5]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (DCM) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with Na₂CO₃) and re-extracted with DCM to isolate the crude alkaloids.[5]

  • Chromatography: The crude alkaloid extract is subjected to various chromatographic techniques, such as silica gel column chromatography, to separate the individual Pandamarilactonine isomers.

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Optical Rotation: Measurement of the specific optical rotation helps in characterizing the chirality of the molecules.

Total Synthesis for Stereochemical Confirmation

The definitive stereochemistry was established through total synthesis. A key synthetic approach involves a biomimetic route.[4] While specific reagents and conditions vary between different synthetic strategies, a general workflow often includes:

  • Chiral Pool Synthesis: Starting from a known chiral molecule to control the absolute stereochemistry.

  • Key Coupling Reactions: Formation of the core pyrrolidine and lactone rings through strategic bond formations.

  • Spectroscopic Comparison: The NMR spectra and other analytical data of the synthetic product are compared with those of the natural product to confirm the structure and stereochemistry.

Biological Activity of this compound and Isomers

Preliminary studies have begun to explore the biological potential of this compound and its isomers.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity. In a microtiter plate diffusion assay, it was found to be the most active among the tested isolates from P. amaryllifolius against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL.[6][7]

Potential Antidyslipidemic Activity (In Silico)

An in silico study investigated the potential of this compound and B as antidyslipidemic agents. The study predicted that these alkaloids could interact with key proteins involved in cholesterol metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator-activated receptor alpha (PPARα), and Niemann-Pick C1-Like 1 (NPC1L1).[8] this compound showed favorable binding energies for all three targets.[8]

The following diagram illustrates the putative signaling pathways based on these in silico findings.

signaling_pathway Putative Antidyslipidemic Mechanism of this compound (In Silico) cluster_cholesterol Cholesterol Synthesis & Absorption cluster_lipid_metabolism Lipid Metabolism Regulation PandaA This compound HMGCR HMG-CoA Reductase PandaA->HMGCR Inhibition NPC1L1 NPC1L1 PandaA->NPC1L1 Inhibition PPARa PPARα PandaA->PPARa Activation Cholesterol_syn Cholesterol Synthesis HMGCR->Cholesterol_syn Catalyzes Cholesterol_abs Cholesterol Absorption NPC1L1->Cholesterol_abs Mediates Lipid_met Fatty Acid Oxidation & Lipoprotein Metabolism PPARa->Lipid_met Regulates

Caption: In silico predicted interactions of this compound with key proteins in lipid metabolism.

It is important to note that these are computational predictions and require experimental validation to confirm the mechanism of action.

Conclusion

The study of this compound and its isomers serves as a compelling case for the synergistic use of modern spectroscopic techniques and total synthesis in natural product chemistry. The revision of the initial stereochemical assignments underscores the challenges in characterizing complex molecules and the power of synthetic chemistry to provide definitive answers. While the biological activities of these compounds are still in the early stages of investigation, the initial findings on their antimicrobial and potential antidyslipidemic properties suggest that they may be valuable lead compounds for future drug development. Further research is warranted to fully elucidate their biological mechanisms and therapeutic potential.

References

The Enigmatic Pathway to Pandamarilactonine A: A Deep Dive into its Proposed Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Taoyuan, Taiwan – November 11, 2025 – Pandamarilactonine A, a pyrrolidine alkaloid isolated from the fragrant leaves of Pandanus amaryllifolius, has garnered significant interest for its unique chemical structure and potential biological activities. While its total synthesis has been achieved, the natural biosynthetic pathway within the plant remains a subject of scientific exploration. This technical guide synthesizes the current understanding of the proposed biosynthesis of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

A Plausible Biosynthetic Route

Based on the structural analysis of co-isolated Pandanus alkaloids and biomimetic synthesis studies, a plausible biosynthetic pathway for this compound has been proposed.[1][2] The biosynthesis is thought to commence from the non-proteinogenic amino acid, 4-hydroxy-4-methylglutamic acid.

The proposed pathway involves a key intermediate, pandanamine.[3] This symmetrical molecule is believed to be formed from two molecules of a 4-hydroxy-4-methylglutamic acid derivative. The formation of pandanamine sets the stage for a series of cyclization and rearrangement reactions to yield the characteristic γ-alkylidene-α,β-unsaturated-γ-lactone and pyrrolidine moieties of this compound.

While this proposed pathway provides a logical framework for the formation of this compound, it is important to note that the specific enzymes and genes responsible for catalyzing these transformations in Pandanus amaryllifolius have not yet been identified or characterized. Recent transcriptome analyses of P. amaryllifolius have generated a wealth of genetic data, but this information has not yet been specifically mined to identify candidate genes for alkaloid biosynthesis.[4][5][6]

This compound Biosynthesis Pathway cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_product Final Product 4-hydroxy-4-methylglutamic_acid 4-Hydroxy-4-methylglutamic Acid Pandanamine Pandanamine 4-hydroxy-4-methylglutamic_acid->Pandanamine Multiple Steps (Proposed) Pandamarilactonine_A This compound Pandanamine->Pandamarilactonine_A Cyclization & Rearrangement (Proposed)

Fig. 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Currently, there is a notable absence of quantitative data regarding the biosynthesis of this compound in the scientific literature. Key metrics such as the kinetic parameters of the involved enzymes, in vivo or in vitro production yields, and precursor-to-product conversion rates have not been reported. The following table illustrates the types of data that are needed to advance our understanding of this pathway.

Data PointValueUnitMethod of DeterminationReference
Enzyme Kinetics (e.g., Km, kcat)Not Available-Enzyme Assays-
Precursor Concentration in P. amaryllifoliusNot Available-Metabolomic Analysis-
This compound Yield in P. amaryllifoliusNot Available-Metabolomic Analysis-
Precursor Conversion EfficiencyNot Available%Isotopic Labeling Studies-

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet established, as the pathway itself is still putative. However, based on standard methodologies in natural product biosynthesis research, a general workflow can be proposed.

Experimental Workflow for Pathway Elucidation Isolation Isolation & Structure Elucidation of Alkaloids Precursor_Feeding Isotopic Labeling & Precursor Feeding Studies Isolation->Precursor_Feeding Transcriptome_Analysis Transcriptome Sequencing of P. amaryllifolius Gene_Identification Candidate Gene Identification (Homology, Co-expression) Transcriptome_Analysis->Gene_Identification Enzyme_Expression Heterologous Expression & Purification of Candidate Enzymes Gene_Identification->Enzyme_Expression Gene_Silencing Gene Silencing (RNAi) in P. amaryllifolius Gene_Identification->Gene_Silencing Enzyme_Assays In Vitro Enzyme Assays with Proposed Intermediates Enzyme_Expression->Enzyme_Assays Metabolite_Analysis Metabolite Profiling of Transgenic Plants Gene_Silencing->Metabolite_Analysis

Fig. 2: Proposed Experimental Workflow for Pathway Elucidation.

The initial steps would involve the isolation and structural confirmation of this compound and related alkaloids from P. amaryllifolius. Subsequent precursor feeding studies using isotopically labeled 4-hydroxy-4-methylglutamic acid could validate its role as a primary building block.

A crucial next step would be to leverage the existing transcriptome data of P. amaryllifolius. By searching for genes homologous to known alkaloid biosynthetic enzymes (e.g., methyltransferases, oxidoreductases, cyclases) and performing co-expression analysis with alkaloid accumulation patterns, candidate genes for the pathway can be identified.

These candidate genes would then be cloned and heterologously expressed (e.g., in E. coli or yeast) to produce the corresponding enzymes. In vitro assays with the purified enzymes and the proposed biosynthetic intermediates would be necessary to confirm their catalytic activity and substrate specificity. Finally, gene silencing techniques such as RNA interference (RNAi) in P. amaryllifolius targeting the candidate genes, followed by metabolite profiling, could provide in vivo evidence for their role in this compound biosynthesis.

Signaling Pathways

To date, no specific signaling pathways that regulate the biosynthesis of this compound have been reported. Research into the influence of phytohormones, stress responses, or developmental cues on the production of this alkaloid is a promising area for future investigation.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound presents an exciting challenge for the scientific community. Future research efforts should focus on integrating genomic and metabolomic data to identify the key enzymatic steps and their corresponding genes. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and proposed biosynthesis of Pandamarilactonine A and its structurally related alkaloids. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this promising class of bioactive compounds.

Executive Summary

This compound and a diverse array of related alkaloids are predominantly isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely cultivated in Southeast Asia for its aromatic properties.[1][2] These compounds, characterized by their complex pyrrolidine and piperidine lactone structures, have garnered significant interest due to their potential pharmacological activities. This document summarizes the known alkaloidal constituents isolated from P. amaryllifolius, details the experimental methodologies for their extraction and purification, and presents a plausible biosynthetic pathway. Furthermore, it touches upon the hypothetical signaling interactions of these alkaloids, paving the way for future research into their mechanism of action.

Data Presentation: Alkaloids from Pandanus amaryllifolius

The following tables provide a structured summary of the various alkaloids isolated from Pandanus amaryllifolius. While comprehensive quantitative yield data is not consistently available in the cited literature, the tables list the known compounds to facilitate a comparative overview. The yields, where reported, are highly dependent on the specific extraction and purification methods employed and the geographical source of the plant material.

Table 1: Pandamarilactonine-Type and Related Alkaloids

Alkaloid NamePlant PartReference
This compoundLeaves[2]
Pandamarilactonine BLeaves[2]
Pandamarilactonine CLeaves[3]
Pandamarilactonine DLeaves[3]
Pandamarilactonine HRoots[4][5]
N-Acetylnorthis compoundAerial Parts[1]
N-Acetylnorpandamarilactonine BAerial Parts[1]

Table 2: Other Major Alkaloids Isolated from Pandanus amaryllifolius

Alkaloid NamePlant PartReference
Pandalizine AAerial Parts[1]
Pandalizine BAerial Parts[1]
PandanmenyamineAerial Parts[1]
Pandamarilactone 2Aerial Parts[1]
Pandamarilactone 3Aerial Parts[1]
5(E)-Pandamarilactonine-32Aerial Parts[1]
PandalactoneAerial Parts[1]
PandanamineLeaves[2]
Pandanusine BNot Specified[6]

Experimental Protocols

The isolation of this compound and its related alkaloids from P. amaryllifolius generally involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methodologies described in the literature. For precise experimental details, it is imperative to consult the full-text of the cited research articles.

Plant Material Collection and Preparation

Fresh or air-dried leaves and roots of Pandanus amaryllifolius are collected. The plant material is typically ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent, most commonly ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure the complete extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other non-basic secondary metabolites.

  • The crude extract is dissolved in a biphasic system of an organic solvent (e.g., diethyl ether or chloroform) and an acidic aqueous solution (e.g., 5% sulfuric acid or hydrochloric acid).

  • The mixture is thoroughly shaken, and the layers are separated. The alkaloids, being basic, are protonated and dissolve in the aqueous acidic layer.

  • The aqueous layer is then basified, typically with ammonia solution or sodium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).

  • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation and purification using various chromatographic techniques.

  • Column Chromatography (CC): This is the primary method for the initial separation of the alkaloids. The crude alkaloid mixture is loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions obtained from column chromatography that contain a mixture of closely related alkaloids can be further purified using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids to a high degree of purity, reversed-phase or normal-phase HPLC is often employed.

Structure Elucidation

The structures of the isolated pure alkaloids are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of this compound and related alkaloids is proposed to originate from amino acid precursors, with 4-hydroxy-4-methylglutamic acid being a key starting material. The symmetrical diamine, pandanamine, is a crucial intermediate in the formation of many of these alkaloids.[7][8]

Plausible Biosynthetic Pathway of Pandamarilactonine Alkaloids cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Alkaloid Skeletons 4-hydroxy-4-methylglutamic_acid 4-Hydroxy-4-methylglutamic Acid Dilactone Symmetrical Dilactone Intermediate 4-hydroxy-4-methylglutamic_acid->Dilactone Multiple Enzymatic Steps Pandanamine Pandanamine Dilactone->Pandanamine Reduction & Amination Pandamarilactone Pandamarilactone-type Pandanamine->Pandamarilactone Spirocyclization & Oxidation Pandamarilactonine Pandamarilactonine-type (e.g., this compound) Pandanamine->Pandamarilactonine Further Modifications Other_Alkaloids Other Related Alkaloids Pandanamine->Other_Alkaloids Alternative Cyclizations

Caption: Plausible biosynthetic pathway of Pandanus alkaloids.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound and related alkaloids.

Experimental Workflow for Alkaloid Isolation Plant_Material Pandanus amaryllifolius (Leaves/Roots) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions Purification Further Purification (pTLC, HPLC) Fractions->Purification Pure_Alkaloids Pure Alkaloids (e.g., this compound) Purification->Pure_Alkaloids Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Alkaloids->Structure_Elucidation Identified_Structure Identified Structure Structure_Elucidation->Identified_Structure

Caption: General workflow for isolating Pandanus alkaloids.

Hypothetical Signaling Interactions

An in-silico study has suggested potential interactions of this compound and related alkaloids with key proteins involved in metabolic pathways. This diagram illustrates these hypothetical interactions, which require experimental validation.

Hypothetical Signaling Interactions of Pandanus Alkaloids cluster_alkaloids Pandanus Alkaloids cluster_targets Potential Protein Targets (In-Silico) cluster_pathways Associated Pathways Pandamarilactonine_A This compound HMG_CoA_Reductase HMG-CoA Reductase Pandamarilactonine_A->HMG_CoA_Reductase Inhibition? PPAR_alpha PPAR alpha Pandamarilactonine_A->PPAR_alpha Modulation? NPC1L1 NPC1L1 Pandamarilactonine_A->NPC1L1 Interaction? Pandamarilactonine_B Pandamarilactonine B Pandamarilactonine_B->HMG_CoA_Reductase Inhibition? Pandamarilactonine_B->PPAR_alpha Modulation? Pandanusine_B Pandanusine B Pandanusine_B->HMG_CoA_Reductase Inhibition? Cholesterol_Biosynthesis Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol_Biosynthesis Lipid_Metabolism Lipid Metabolism PPAR_alpha->Lipid_Metabolism Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption

Caption: In-silico predicted targets of Pandanus alkaloids.

Conclusion and Future Directions

Pandanus amaryllifolius stands as the sole identified natural source of this compound and its diverse structural analogs. The isolation of these intricate molecules relies on established phytochemical techniques, yet there is a need for more standardized reporting of quantitative yields to allow for better comparison across studies. The proposed biosynthetic pathway provides a logical framework for understanding the formation of these alkaloids, and further research is warranted to identify the specific enzymes involved. The exploration of the pharmacological activities of these compounds is still in its nascent stages. The in-silico findings of potential interactions with metabolic pathway proteins are intriguing and necessitate experimental validation through in vitro and in vivo studies to elucidate their true therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of natural product science.

References

Pandamarilactonine A: A Promising Antidyslipidemic Agent Explored Through In Silico and In Vivo Approaches

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the emerging evidence supporting the potential of Pandamarilactonine A as a novel therapeutic agent for dyslipidemia. Drawing upon available in silico and in vivo research, this document details the proposed mechanisms of action, summarizes key quantitative findings, and outlines the experimental protocols used to investigate this natural compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antidyslipidemic drugs.

Introduction to Dyslipidemia and the Therapeutic Potential of Natural Products

Dyslipidemia is a metabolic disorder characterized by an abnormal amount of lipids (e.g., triglycerides, cholesterol, and/or fat phospholipids) in the blood. It is a major risk factor for the development of cardiovascular diseases (CVD), which remain a leading cause of morbidity and mortality worldwide. While existing therapies, such as statins, have proven effective in managing dyslipidemia, there is a continuing need for novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new drugs and continue to offer promising candidates for the treatment of various diseases, including metabolic disorders. This compound, an alkaloid isolated from Pandanus amaryllifolius Roxb., has recently garnered attention for its potential antidyslipidemic properties.

This compound: An Overview

This compound is a pyrrolidine alkaloid that has been identified as one of the active constituents in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] While the plant extract has been traditionally used for various ailments, recent scientific investigations have begun to explore the pharmacological activities of its isolated compounds. The focus of this whitepaper is on the potential of this compound as a modulator of lipid metabolism.

In Silico Evidence for Antidyslipidemic Potential

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanism of action of this compound at the molecular level. These studies have investigated the binding affinity of this compound to key protein targets involved in lipid metabolism.

Data Presentation: In Silico Binding Affinities

The following table summarizes the quantitative data from molecular docking studies, presenting the binding energies of this compound with three critical proteins involved in cholesterol synthesis, fatty acid metabolism, and cholesterol absorption.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)
HMG-CoA Reductase1HW9This compound-5.51
PPAR alpha6LX4This compound-9.10
NPC1L17DFZThis compound-9.71

Data sourced from in silico studies.[2][3]

Experimental Protocols: In Silico Molecular Docking

The in silico analysis of this compound's interaction with key lipid-regulating proteins was performed using a standard molecular docking protocol.

Objective: To predict the binding affinity and interaction patterns of this compound with HMG-CoA reductase, PPAR alpha, and NPC1L1.

Methodology:

  • Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database. The structure was then optimized using molecular mechanics force fields (e.g., MMFF94) to achieve a low-energy conformation.

  • Protein Preparation: The crystal structures of the target proteins (HMG-CoA reductase, PDB ID: 1HW9; PPAR alpha, PDB ID: 6LX4; NPC1L1, PDB ID: 7DFZ) were retrieved from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

  • Molecular Docking: Docking simulations were performed using AutoDock Vina. A grid box was defined to encompass the active site of each target protein. The docking algorithm was then used to explore possible binding conformations of this compound within the defined active site, and the binding energies for the most favorable conformations were calculated.

  • Analysis of Interactions: The resulting docked complexes were visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.

Mandatory Visualization: In Silico Experimental Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 3D structure of This compound (PubChem) l2 Optimize ligand structure (e.g., MMFF94) l1->l2 docking Molecular Docking (AutoDock Vina) l2->docking p1 Retrieve protein crystal structures (PDB) p2 Prepare protein: - Remove water/ligands - Add hydrogens p1->p2 p2->docking analysis Analysis of Binding Interactions docking->analysis G cluster_treatment Treatment Phase (4 weeks) acclimatization Acclimatization of Rats (1 week) induction Induction of Dyslipidemia (High-Fat Diet, 4-8 weeks) acclimatization->induction grouping Random Grouping of Dyslipidemic Rats induction->grouping blood_sampling Blood Sampling (Initial and Final) induction->blood_sampling control Control Group (HFD) grouping->control positive Positive Control (Simvastatin) grouping->positive treatment Treatment Groups (P. amaryllifolius extract) grouping->treatment control->blood_sampling positive->blood_sampling treatment->blood_sampling analysis Lipid Profile Analysis (TC, TG, LDL, HDL) blood_sampling->analysis stats Statistical Analysis analysis->stats G cluster_synthesis Cholesterol Synthesis (Liver) cluster_absorption Cholesterol Absorption (Intestine) cluster_metabolism Fatty Acid Metabolism (Liver) PandaA This compound HMGCR HMG-CoA Reductase PandaA->HMGCR Inhibits NPC1L1 NPC1L1 PandaA->NPC1L1 Inhibits PPARa PPAR alpha PandaA->PPARa Activates Cholesterol_syn Cholesterol Synthesis HMGCR->Cholesterol_syn Cholesterol_abs Cholesterol Absorption NPC1L1->Cholesterol_abs FAO Fatty Acid Oxidation PPARa->FAO

References

An In-depth Technical Guide on the Antimicrobial Properties of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The document synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and a hypothesized mechanism of action to support further research and development in the field of novel antimicrobial agents.

Introduction

This compound is a natural alkaloid identified from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma in culinary applications.[1] Beyond its traditional uses, scientific investigations have revealed the presence of several bioactive alkaloids, including this compound, which has demonstrated notable antimicrobial activity.[1][2][3] As the challenge of antimicrobial resistance grows, natural products like this compound represent a promising avenue for the discovery of new therapeutic agents. This guide focuses specifically on its antibacterial potential.

Quantitative Antimicrobial Activity

Research has established the efficacy of this compound against specific bacterial pathogens. Among several alkaloids isolated from P. amaryllifolius, this compound was identified as the most active compound against the Gram-negative bacterium Pseudomonas aeruginosa.[2][3][4] The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The table below summarizes the reported quantitative data for this compound.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosaATCC 2785315.631.25
Staphylococcus aureusATCC 25923>1000>1000
Escherichia coliATCC 25922>1000>1000
Data sourced from Laluces et al., 2015.[4]

The data clearly indicates that this compound exhibits potent activity against P. aeruginosa, while showing weak to no activity against the tested strains of S. aureus and E. coli at the concentrations evaluated.[4]

Experimental Protocols

The antimicrobial activity of this compound was determined using the microtiter plate diffusion method, a standard technique for assessing MIC and MBC values.[4]

3.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Bacterial strains (P. aeruginosa ATCC 27853, S. aureus ATCC 25923, E. coli ATCC 25922) are cultured in a suitable broth medium until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used for the assay. A two-fold serial dilution of this compound is prepared directly in the wells containing Mueller-Hinton Broth (MHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated for 18-24 hours at 37°C.

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

3.2. Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto a nutrient agar plate.

  • Incubation: The agar plates are incubated for 24 hours at 37°C.

  • Data Interpretation: The MBC is defined as the lowest concentration of the compound that results in no bacterial growth on the agar plate, indicating bacterial death.[4]

The overall experimental process is visualized in the workflow diagram below.

G cluster_normal Normal Cell Division compound This compound target FtsZ Protein compound->target Binds & Inhibits (Hypothesized) process1 FtsZ Polymerization target->process1 process2 Z-Ring Formation at Mid-Cell process1->process2 process3 Recruitment of Division Proteins process2->process3 outcome1 Septum Formation & Cell Division process3->outcome1 outcome2 Inhibition of Cytokinesis process3->outcome2 outcome3 Bactericidal Effect outcome2->outcome3

References

Pandamarilactonine A: A Technical Guide to Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pandamarilactonine A is a pyrrolidine alkaloid isolated from the leaves and roots of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] Preliminary scientific investigations have unveiled its potential as a bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth summary of the early research into its mechanism of action, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and potential antidyslipidemic properties. The document compiles quantitative data, details key experimental protocols, and visualizes the proposed molecular pathways and workflows.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][4] This activity suggests a potential mechanism involving the disruption of bacterial growth and viability. Among several alkaloids isolated from P. amaryllifolius, this compound was identified as the most potent antimicrobial agent.[4][5][6]

Quantitative Data: Antimicrobial Potency

The efficacy of this compound against Pseudomonas aeruginosa has been quantified using standard microbiology assays.

ParameterValue (µg/mL)Target OrganismReference
Minimum Inhibitory Concentration (MIC)15.6Pseudomonas aeruginosa[1][4]
Minimum Bactericidal Concentration (MBC)31.25Pseudomonas aeruginosa[1][4]
Experimental Protocol: Microdilution Susceptibility Assay

The MIC and MBC values were determined using a standardized microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution

  • Bacterial culture (P. aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Agar plates

Methodology:

  • Bacterial Inoculum Preparation: A culture of P. aeruginosa is grown in MHB to the mid-logarithmic phase. The culture is then diluted to achieve a standardized concentration of approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL.[5]

  • Serial Dilution: this compound is serially diluted in the 96-well plates using MHB to create a range of concentrations.

  • Inoculation: Each well is inoculated with 100 µL of the standardized bacterial culture.[5] Positive (broth + bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours.[5]

  • MIC Determination: The MIC is identified as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[5]

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

Visualization: Antimicrobial Assay Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep_bact Prepare Standardized Bacterial Inoculum (1.5x10^8 CFU/mL) inoculate Inoculate Wells with Bacterial Culture prep_bact->inoculate prep_comp Serially Dilute This compound in 96-well plate prep_comp->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic plate_mbc Sub-culture from clear wells onto agar read_mic->plate_mbc read_mbc Determine MBC (No colony growth) plate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Anti-inflammatory Activity

Preliminary studies on ethanol extracts of P. amaryllifolius, confirmed to contain this compound and B, suggest a potent anti-inflammatory mechanism.[7] The extract demonstrated the ability to significantly lower the levels of key pro-inflammatory cytokines in an animal model of dyslipidemia, indicating a potential role in modulating inflammatory signaling pathways.[7]

Proposed Anti-inflammatory Signaling Pathway

The observed reduction in pro-inflammatory cytokines suggests that this compound may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, including TNF-α and IL-6.[7] By inhibiting the activation or translocation of NF-κB, this compound could suppress the downstream production of these cytokines.

Visualization: Proposed NF-κB Inhibition Pathway

G PMA This compound NFkB_Activation NF-κB Activation PMA->NFkB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Activation Transcription Gene Transcription NFkB_Activation->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Cytokine Quantification by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in biological samples (e.g., rat serum) following treatment.

Materials:

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the target cytokine (e.g., Rat TNF-α ELISA Kit)

  • Serum samples from control and treated animal groups

  • Microplate reader

  • Wash buffer, substrate solution, stop solution (typically included in the kit)

Methodology:

  • Plate Preparation: A 96-well plate pre-coated with a capture antibody specific to the target cytokine is prepared.

  • Sample and Standard Addition: Known concentrations of the cytokine standard and the collected serum samples are added to the wells. The plate is incubated to allow the cytokine to bind to the immobilized antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Detection Antibody: A biotin-conjugated detection antibody, also specific to the cytokine, is added to each well, creating a "sandwich" complex. The plate is incubated.

  • Enzyme Conjugate: After another wash step, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Reaction Termination: A stop solution is added to terminate the reaction, resulting in a stable color.

  • Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations.

Neuroprotective Activity

This compound has emerged as a promising candidate for neuroprotective applications, particularly in the context of Alzheimer's disease (AD).[1] Its mechanism appears to be multifaceted, targeting key pathological hallmarks of the disease, including the formation of advanced glycation end-products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides.[1][8]

Quantitative Data: Neuroprotective Efficacy

In vitro studies have quantified the inhibitory effects of this compound on these neurotoxic processes.

ActivityParameter / ConditionResultReference
AGEs Inhibition 100 µg/mL Concentration74% Inhibition[1]
50 µg/mL Concentration50% Inhibition[1]
Aβ Binding Molecular Docking-7.5 to -7.7 kcal/mol Binding Energy[1]
Neuroprotection Aβ-insulted SH-SY5Y cellsReduced ROS, Reversed Mitochondrial Dysfunction[8]
Proposed Neuroprotective Signaling Pathway

The neuroprotective action of this compound likely begins with the direct inhibition of Aβ aggregation and AGEs formation.[1] By preventing the formation of these toxic species, it mitigates downstream cellular stress, including the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction, ultimately preventing neuronal cell death.[8]

Visualization: Proposed Neuroprotective Mechanism

G PMA This compound Ab_aggregation Amyloid-β (Aβ) Aggregation PMA->Ab_aggregation Inhibits AGEs Advanced Glycation End-products (AGEs) Formation PMA->AGEs Inhibits ROS Reactive Oxygen Species (ROS) Generation Ab_aggregation->ROS AGEs->ROS Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Cell_death Neuronal Cell Death Mito_dysfunction->Cell_death

Caption: Proposed Neuroprotective Mechanism of Action.

Experimental Protocols

Objective: To measure the extent of Aβ fibril formation in the presence or absence of an inhibitor.

Methodology:

  • Aβ peptide (e.g., Aβ1-42) is incubated under conditions that promote aggregation (e.g., 37°C with agitation).

  • The test compound, this compound, is added to the Aβ solution at various concentrations. A control with no inhibitor is also prepared.

  • At specific time points, aliquots are taken, and Thioflavin T (ThT), a fluorescent dye, is added.

  • ThT specifically binds to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

  • Fluorescence is measured using a fluorometer (excitation ~440 nm, emission ~485 nm).

  • A reduction in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ aggregation.[8][9]

Objective: To quantify the level of intracellular ROS in cells under oxidative stress.

Methodology:

  • Neuroblastoma cells (e.g., SH-SY5Y) are cultured in a multi-well plate.

  • Cells are pre-treated with this compound for a specified duration.

  • Oxidative stress is induced by adding Aβ peptide to the cell culture.[8]

  • After incubation, the cells are loaded with a fluorescent ROS-sensitive probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent DCF.

  • The fluorescence intensity is measured using a fluorescence microscope or plate reader. A decrease in fluorescence in the this compound-treated group indicates a reduction in intracellular ROS levels.

Antidyslipidemic Activity (In Silico)

Computational studies have explored the potential of this compound as an antidyslipidemic agent by modeling its interaction with key protein targets involved in lipid metabolism.[10] These in silico analyses provide a theoretical basis for a novel mechanism of action that warrants further in vitro and in vivo validation.

Quantitative Data: Molecular Docking

Molecular docking simulations calculated the binding affinity of this compound to three critical proteins. A lower binding energy value indicates a more stable and favorable interaction.

Protein TargetFunctionBinding Energy (kcal/mol)Reference
HMG-CoA Reductase Rate-limiting enzyme in cholesterol synthesis-5.51[10]
PPAR alpha Regulates fatty acid oxidation-9.10[10]
NPC1L1 Mediates intestinal cholesterol absorption-9.71[10]
Experimental Protocol: Molecular Docking Study

Objective: To predict the binding mode and affinity of a ligand (this compound) to the active site of a target protein.

Methodology:

  • Protein and Ligand Preparation: The 3D structures of the target proteins (HMG-CoA reductase, PPAR alpha, NPC1L1) are obtained from a protein database like the Protein Data Bank (PDB). The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn and optimized using molecular modeling software.[10]

  • Active Site Prediction: The binding site (active site) of the target protein is identified based on known structural data or predictive algorithms.

  • Docking Simulation: Using docking software (e.g., AutoDock), the ligand is placed in multiple conformations and orientations within the defined active site of the protein.

  • Scoring: The software calculates the binding energy for each pose, representing the strength of the interaction. The pose with the lowest energy is considered the most probable binding mode.

  • Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the basis of the binding affinity.

Visualization: In Silico Target Interactions

G PMA This compound (In Silico Model) HMG_CoA HMG-CoA Reductase PMA->HMG_CoA Binds (-5.51 kcal/mol) PPARa PPAR alpha PMA->PPARa Binds (-9.10 kcal/mol) NPC1L1 NPC1L1 PMA->NPC1L1 Binds (-9.71 kcal/mol) Chol_Synth Inhibits Cholesterol Synthesis HMG_CoA->Chol_Synth FA_Oxid Regulates Fatty Acid Oxidation PPARa->FA_Oxid Chol_Absorp Inhibits Cholesterol Absorption NPC1L1->Chol_Absorp

Caption: Predicted Interactions with Antidyslipidemic Targets.

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound is a pharmacologically active alkaloid with multiple potential mechanisms of action. Its demonstrated antibacterial, anti-inflammatory, and neuroprotective properties, supported by quantitative in vitro data and plausible signaling pathways, position it as a compelling lead compound for further investigation. The in silico findings regarding its interaction with lipid metabolism targets further broaden its therapeutic potential.

Future research should focus on:

  • In vivo validation of the anti-inflammatory, neuroprotective, and antidyslipidemic effects using purified this compound.

  • Elucidation of specific molecular targets within the proposed signaling pathways (e.g., direct binding assays with NF-κB pathway components).

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Pharmacokinetic and toxicity studies to assess its drug-like properties and safety profile.

References

Spectroscopic Profile of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product has been accomplished primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Notably, the relative stereochemistry of this compound was revised based on total synthesis, underscoring the critical role of detailed spectroscopic analysis. This document summarizes the key NMR and MS data, details the experimental protocols for their acquisition, and presents a logical workflow for its structure elucidation.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of 1D and 2D NMR techniques, along with high-resolution mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data were crucial for establishing the planar structure and relative stereochemistry of this compound. The data presented here is based on the revised stereochemistry as confirmed by total synthesis.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.65m
2.15m
1.85m
2.30m
2.00m
53.20m
67.05d2.0
84.80q7.0
9-Me1.90d7.0
1'4.25m
2'6.00s
4'-Me1.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
265.4
333.2
435.1
558.7
6140.8
7137.7
877.5
9173.5
9-Me14.2
1'70.1
2'121.8
3'170.5
4'135.0
4'-Me9.8

Note: The numbering of the atoms is based on the standard nomenclature for this class of alkaloids.

A key aspect of the stereochemical revision of this compound was the observed chemical shift of C-4. The initial assignment was inconsistent with the predicted values, and the correct stereoisomer was confirmed through total synthesis and subsequent detailed NMR analysis, including NOE experiments.[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
HR-FAB-MS[M+H]⁺ 318.1654C₁₈H₂₃NO₄

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, though detailed fragmentation pathways for this compound are not extensively published. The primary use of MS in the initial studies was for the confirmation of the molecular formula.

Experimental Protocols

The following sections detail the general experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is a minor alkaloid isolated from the leaves of Pandanus amaryllifolius. The general isolation procedure is as follows:

G A Fresh Leaves of Pandanus amaryllifolius B Extraction with MeOH A->B C Acid-Base Partitioning B->C D Crude Alkaloid Fraction C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Column Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

The fresh leaves are extracted with methanol, and the resulting extract is subjected to acid-base partitioning to separate the alkaloids. The crude alkaloid fraction is then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker spectrometer. The general parameters for NMR analysis are as follows:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • ¹H NMR: Spectra are typically recorded at 400 or 500 MHz.

  • ¹³C NMR: Spectra are typically recorded at 100 or 125 MHz.

  • 2D NMR: Key experiments for structural elucidation include COSY, HSQC, HMBC, and NOESY to establish proton-proton and proton-carbon correlations, as well as spatial proximities. The use of Pulsed Field Gradient J-HMBC 2D spectroscopy has been specifically mentioned for the deduction of its structure.[1]

Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

  • Matrix: A suitable matrix for FAB-MS of alkaloids is typically m-nitrobenzyl alcohol (m-NBA).

  • Ionization: Positive ion mode is generally used to observe the protonated molecular ion [M+H]⁺.

Structural Elucidation Workflow

The determination of the structure of this compound follows a logical progression of spectroscopic analysis.

G A HR-MS (Determine Molecular Formula) B ¹³C NMR & DEPT (Identify Carbon Types) A->B C ¹H NMR (Identify Proton Environments & Couplings) B->C D COSY (Establish H-H Correlations) C->D E HSQC (Connect Protons to Directly Attached Carbons) D->E F HMBC (Establish Long-Range H-C Correlations to build the Carbon Skeleton) E->F G NOESY (Determine Relative Stereochemistry) F->G H Total Synthesis (Confirm Relative & Absolute Stereochemistry) G->H

Caption: Logical workflow for the structure elucidation of this compound.

This systematic approach, combining various spectroscopic techniques, allows for the unambiguous determination of the complex structure of this compound. The final confirmation through total synthesis was essential in revising and definitively establishing its correct stereochemistry.[2]

References

Toxicological Screening of Pandamarilactonine A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the toxicological assessment of Pandamarilactonine A. The quantitative data presented herein is based on a singular in silico study and should be corroborated by comprehensive in vitro and in vivo experimental validation.

Introduction

This compound is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius Roxb, a plant widely used in Southeast Asian cuisine and traditional medicine.[1] Preliminary computational studies have suggested its potential as an antidyslipidemic agent, purportedly through interactions with HMG-CoA reductase, PPAR alpha, and NPC1L1.[2] As with any novel therapeutic candidate, a thorough toxicological evaluation is paramount to ascertain its safety profile before proceeding with further preclinical and clinical development. This guide outlines a comprehensive toxicological screening strategy for this compound, detailing essential experimental protocols and data interpretation frameworks.

Summary of Pre-existing Toxicological Data

To date, the toxicological assessment of this compound has been limited to computational predictions. An in silico study utilizing the pkCSM online tool has provided preliminary insights into its safety profile.[2]

Parameter Predicted Value Methodology Interpretation Source
LD50 (Oral) 2.736 mol/kgIn silico prediction (pkCSM)Predicted to have low acute toxicity.[2]
Hepatotoxicity Not explicitly statedIn silico prediction (pkCSM)The plant extract has shown hepatoprotective effects.[1][1]
AMES Toxicity Not explicitly statedIn silico prediction (pkCSM)No data available.
hERG I Inhibitor Not explicitly statedIn silico prediction (pkCSM)No data available.
Skin Sensitisation Not explicitly statedIn silico prediction (pkCSM)No data available.

Note: The provided LD50 value is a computational prediction and requires experimental verification through standardized in vivo acute toxicity studies. The absence of data in other critical toxicological endpoints necessitates a comprehensive evaluation as outlined in the subsequent sections.

Recommended Toxicological Screening Cascade

A tiered approach to toxicological screening is recommended, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for determining the potential of a compound to cause cell death. It is recommended to assess this compound across a range of concentrations in multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable).

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration of this compound that causes significant membrane damage.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt collect_supernatant Collect Supernatant incubate2->collect_supernatant incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read_mtt Measure Absorbance (570nm) solubilize->read_mtt analyze_mtt Calculate % Viability Determine IC50 read_mtt->analyze_mtt ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Measure Absorbance (490nm) ldh_reaction->read_ldh analyze_ldh Calculate % Cytotoxicity read_ldh->analyze_ldh

Workflow for in vitro cytotoxicity assessment of this compound.
Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.[3][4][5]

Experimental Protocol:

  • Strain Selection: Utilize a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5][6]

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.[7][8][9][10][11]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[7][9]

  • Treatment: Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Genotoxicity_Testing_Workflow cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) start_ames Prepare Bacterial Strains (with/without S9) expose_ames Expose to this compound start_ames->expose_ames plate_ames Plate on Minimal Agar expose_ames->plate_ames incubate_ames Incubate 48-72h plate_ames->incubate_ames count_ames Count Revertant Colonies incubate_ames->count_ames analyze_ames Assess Mutagenicity count_ames->analyze_ames start_micro Culture Mammalian Cells (with/without S9) expose_micro Expose to this compound start_micro->expose_micro cyto_block Add Cytochalasin B expose_micro->cyto_block harvest_stain Harvest and Stain Cells cyto_block->harvest_stain score_micro Score Micronuclei in Binucleated Cells harvest_stain->score_micro analyze_micro Assess Clastogenicity/Aneugenicity score_micro->analyze_micro

Workflow for in vitro genotoxicity assessment of this compound.
In Vivo Acute Oral Toxicity Study (OECD 423)

An acute oral toxicity study is necessary to determine the potential adverse effects of a single high dose of this compound and to provide an estimate of the LD50. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[12][13][14][15][16]

Experimental Protocol:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

  • Dosing: Administer this compound orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, proceed to the next higher dose level in a new group of animals.

    • If mortality is observed, the test is repeated at the same or a lower dose level to confirm the results.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Hypothesized Mechanism of Action and Potential Toxicological Pathways

The in silico study suggests that this compound may exert its effects by interacting with HMG-CoA reductase, PPAR alpha, and NPC1L1.[2] Understanding these pathways is crucial for predicting potential on-target and off-target toxicities.

  • HMG-CoA Reductase Inhibition: HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][17][18][19][20] Inhibition of this enzyme is the mechanism of action of statins. While generally safe, high doses or specific patient populations can experience myopathy and rhabdomyolysis.

  • PPAR Alpha Agonism: Peroxisome proliferator-activated receptor alpha is a nuclear receptor that regulates lipid metabolism.[21][22][23][24][25] Fibrates, which are PPAR alpha agonists, are used to treat hypertriglyceridemia. Potential adverse effects include myopathy (especially when co-administered with statins) and an increased risk of gallstones.

  • NPC1L1 Inhibition: Niemann-Pick C1-Like 1 is a protein that mediates intestinal cholesterol absorption.[2][26][27][28][29] Ezetimibe, an inhibitor of NPC1L1, lowers cholesterol levels. It is generally well-tolerated, with rare reports of myopathy and liver enzyme abnormalities.

MoA_Pathway cluster_compound This compound cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_effects Physiological Effects Panda This compound HMGCR HMG-CoA Reductase Panda->HMGCR Inhibition PPARA PPAR Alpha Panda->PPARA Agonism NPC1L1 NPC1L1 Panda->NPC1L1 Inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate Regulates Lipid_Metabolism Lipid Metabolism PPARA->Lipid_Metabolism Regulates Cholesterol_Absorption Intestinal Cholesterol Absorption NPC1L1->Cholesterol_Absorption Mediates Cholesterol_Synthesis Decreased Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis Leads to Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Lipid_Metabolism->Fatty_Acid_Oxidation Leads to Cholesterol_Uptake Decreased Cholesterol Uptake Cholesterol_Absorption->Cholesterol_Uptake Impacts

References

Methodological & Application

Application Notes and Protocols: Furan Oxidation in the Total Synthesis of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key furan oxidation step in the total synthesis of Pandamarilactonine A. The synthesis, as reported by Argent et al., utilizes a singlet oxygen-mediated oxidation of a furan precursor to construct the butenolide core of the target molecule. This critical transformation is a cornerstone of the synthetic strategy, enabling the subsequent spiro-N,O-acetalization and completion of the natural product's intricate architecture.

Introduction

The total synthesis of this compound, an alkaloid isolated from Pandanus amaryllifolius, presents a significant challenge in synthetic organic chemistry. A pivotal step in the successful synthesis is the oxidative transformation of a furan ring into a butenolide moiety. The chosen methodology involves the photooxidation of a di(furylalkyl)amine precursor, protected with a tert-butyloxycarbonyl (Boc) group, using singlet oxygen. This approach was selected for its efficiency and compatibility with the amine substrate, leading to the clean formation of the desired bis(methoxybutenolide) derivative.[1] Direct oxidation of the corresponding free amine resulted in complex product mixtures and significantly lower yields.[1] The Boc protecting group proved crucial for the success of this transformation, as it is stable to the oxidative conditions and can be readily removed in a subsequent step.[1]

Key Chemical Transformation

The central furan oxidation step in the synthesis of this compound involves the conversion of tert-butyl bis(4-(furan-2-yl)butyl)carbamate to tert-butyl bis(4-(5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)butyl)carbamate. This reaction is achieved through photooxidation with singlet oxygen in the presence of a sensitizer, followed by trapping with methanol.

Quantitative Data

ParameterValueReference
Starting Materialtert-butyl bis(4-(furan-2-yl)butyl)carbamateArgent et al.
Producttert-butyl bis(4-(5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)butyl)carbamateArgent et al.
Yield85%Argent et al.
SolventDichloromethane (DCM) / Methanol (MeOH)Argent et al.
SensitizerRose BengalArgent et al.
Light Source150 W Tungsten LampArgent et al.
Reaction Temperature0 °CArgent et al.
Reaction Time2 hoursArgent et al.

Experimental Protocol

Synthesis of tert-butyl bis(4-(5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)butyl)carbamate

This protocol is adapted from the total synthesis of Pandamarilactone-1 by Argent et al.

Materials:

  • tert-butyl bis(4-(furan-2-yl)butyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Rose Bengal

  • Oxygen (gas)

  • Argon (gas)

  • Round-bottom flask equipped with a magnetic stir bar and a gas inlet

  • 150 W Tungsten lamp

  • Cooling bath (ice/water)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • A solution of tert-butyl bis(4-(furan-2-yl)butyl)carbamate (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol is prepared in a round-bottom flask.

  • A catalytic amount of Rose Bengal is added to the solution.

  • The flask is sealed with a septum and the atmosphere is purged with argon.

  • The reaction mixture is cooled to 0 °C using an ice/water bath.

  • A slow stream of oxygen gas is bubbled through the solution while stirring.

  • The flask is irradiated with a 150 W tungsten lamp for 2 hours, maintaining the temperature at 0 °C.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired product, tert-butyl bis(4-(5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)butyl)carbamate, as a colorless oil.

Reaction Workflow

Furan_Oxidation_Workflow reagents Reagents: - O2 (gas) - Rose Bengal (catalyst) - 150 W Tungsten Lamp - DCM/MeOH (1:1) - 0 °C, 2 h start tert-butyl bis(4-(furan-2-yl)butyl)carbamate product tert-butyl bis(4-(5-methoxy-2-oxo-2,5- dihydrofuran-3-yl)butyl)carbamate start->product Photooxidation

Caption: Workflow for the singlet oxygen-mediated furan oxidation.

Signaling Pathway and Mechanism

The reaction proceeds via a [4+2] cycloaddition of singlet oxygen with the furan ring to form an unstable endoperoxide intermediate. This intermediate is then trapped by the methanol solvent to yield the more stable methoxybutenolide product.

Furan_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Furan Furan Derivative Endoperoxide Endoperoxide Furan->Endoperoxide [4+2] Cycloaddition Singlet_Oxygen ¹O₂ Singlet_Oxygen->Endoperoxide Butenolide Methoxybutenolide Endoperoxide->Butenolide Trapping MeOH Methanol (Solvent) MeOH->Butenolide

Caption: Simplified mechanism of furan photooxidation.

These notes are intended to provide a comprehensive guide for researchers interested in the synthesis of this compound and related natural products. The described furan oxidation protocol is a robust and efficient method for the construction of the butenolide core, a key structural motif in this class of compounds.

References

Application Notes and Protocols for Spiro-N,O-acetalization in the Synthesis of Pandanus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the spiro-N,O-acetalization methods employed in the total synthesis of biologically active Pandanus alkaloids. The core of these natural products often features a unique spiro-N,O-acetal moiety, the construction of which is a key challenge and a focal point of synthetic efforts. This document outlines the primary biomimetic approach involving furan oxidation followed by acid-catalyzed spirocyclization, providing detailed protocols from leading synthetic studies.

Introduction to Pandanus Alkaloids and the Spiro-N,O-acetal Core

Pandanus alkaloids, isolated from various species of the Pandanaceae family, exhibit a range of interesting biological activities. A significant subset of these alkaloids, including pandamarilactone-1 and the pandamarilactonines, are characterized by a piperidine or pyrrolidine ring fused in a spirocyclic fashion to a butenolide ring through a nitrogen and an oxygen atom, forming a spiro-N,O-acetal. The synthesis of this sensitive functional group has been a subject of considerable research, with biomimetic strategies proving to be particularly effective.

The prevailing synthetic strategy mimics the proposed biosynthetic pathway, which is thought to involve the oxidative cyclization of a linear amino-bis-furan precursor. This approach typically involves two key stages:

  • Oxidation of a Furan Precursor: A suitably substituted furan ring is oxidized to generate a reactive hydroxybutenolide or a related intermediate.

  • Intramolecular Spiro-N,O-acetalization: The tethered amine nitrogen attacks the electrophilic carbon of the oxidized furan intermediate, leading to the formation of the spiro-N,O-acetal core.

This document details two prominent examples of this strategy: the total synthesis of pandamarilactone-1 by George and coworkers, and the biomimetic synthesis of pandamarilactonines A and B by Takayama and coworkers.

Key Spiro-N,O-acetalization Methods and Quantitative Data

The following tables summarize the quantitative data for the key spiro-N,O-acetalization steps in the synthesis of pandamarilactone-1 and pandamarilactonines A and B.

Table 1: Synthesis of Pandamarilactone-1 via Furan Oxidation and Spirocyclization

StepPrecursorReagents and ConditionsProductYield (%)Diastereomeric RatioReference
1. Furan OxidationDi-(furan-2-ylmethyl)amine derivative1. O2, Rose Bengal, hν, MeOH, -78 °C to rtMethoxybutenolide intermediate85N/A[Seah et al., 2014]
2. Spirocyclization and EliminationMethoxybutenolide intermediateH2SO4 (1.0 equiv), CH2Cl2/H2O (biphasic), rt, 16 hPandamarilactone-165N/A[Seah et al., 2014]

Table 2: Biomimetic Synthesis of Pandamarilactonines A and B

StepPrecursorReagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio (A:B)Reference
1. Oxidative CyclizationPandanamineO2, Rose Bengal, hν, MeOH, rt, 2 hPandamarilactonine A and B451:1[Takayama et al., 2000]

Experimental Protocols

Protocol 1: Synthesis of Pandamarilactone-1 (George and coworkers)

This protocol describes a two-step sequence involving the photooxidation of a di-furan precursor followed by an acid-catalyzed spiro-N,O-acetalization and elimination.

Step 1: Photooxidation of N-((furan-2-yl)methyl)-1-(furan-2-yl)methanamine derivative

  • Reagents and Materials:

    • N-((furan-2-yl)methyl)-1-(furan-2-yl)methanamine derivative

    • Methanol (MeOH), anhydrous

    • Rose Bengal

    • Oxygen (O2) gas

    • Photoreactor equipped with a suitable light source (e.g., sodium lamp)

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the di-furan precursor in anhydrous methanol in a photoreactor vessel.

    • Add a catalytic amount of Rose Bengal.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble a gentle stream of oxygen gas through the solution for 15-20 minutes to ensure saturation.

    • While maintaining the oxygen atmosphere and low temperature, irradiate the solution with a sodium lamp.

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to warm to room temperature.

    • Concentrate the solvent under reduced pressure to yield the crude methoxybutenolide intermediate, which can be used in the next step without further purification.

Step 2: Spiro-N,O-acetalization and Elimination to form Pandamarilactone-1

  • Reagents and Materials:

    • Crude methoxybutenolide intermediate from Step 1

    • Dichloromethane (CH2Cl2)

    • Sulfuric acid (H2SO4), concentrated

    • Water

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude methoxybutenolide intermediate in dichloromethane.

    • Add an equal volume of water to create a biphasic system.

    • To the vigorously stirred biphasic mixture, add sulfuric acid (1.0 equivalent) dropwise at room temperature.

    • Continue stirring vigorously for 16 hours.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford pandamarilactone-1.

Protocol 2: Biomimetic Synthesis of Pandamarilactonines A and B (Takayama and coworkers)

This protocol describes a one-pot biomimetic synthesis from the natural precursor pandanamine.

  • Reagents and Materials:

    • Pandanamine

    • Methanol (MeOH)

    • Rose Bengal

    • Oxygen (O2) gas

    • Photoreactor equipped with a suitable light source (e.g., tungsten lamp)

  • Procedure:

    • Dissolve pandanamine in methanol in a suitable reaction vessel.

    • Add a catalytic amount of Rose Bengal.

    • Irradiate the solution with a tungsten lamp at room temperature while bubbling oxygen gas through the mixture.

    • Monitor the reaction by TLC for 2 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by preparative thin-layer chromatography (PTLC) to separate this compound and pandamarilactonine B.

Visualizations

The following diagrams illustrate the key transformations and workflows described in the protocols.

pandamarilactone_synthesis cluster_step1 Step 1: Furan Oxidation cluster_step2 Step 2: Spirocyclization start1 Di-furan Precursor product1 Methoxybutenolide Intermediate start1->product1 Photooxidation reagents1 O2, Rose Bengal, hν, MeOH, -78 °C reagents1->product1 start2 Methoxybutenolide Intermediate product2 Pandamarilactone-1 start2->product2 Spiro-N,O-acetalization & Elimination reagents2 H2SO4, CH2Cl2/H2O reagents2->product2

Caption: Synthetic workflow for pandamarilactone-1.

pandamarilactonine_synthesis start Pandanamine products This compound & B start->products Biomimetic Oxidative Cyclization reagents O2, Rose Bengal, hν, MeOH reagents->products

Caption: Biomimetic synthesis of pandamarilactonines.

spiro_formation_pathway furan ω-Aminoalkylfuran oxidation Oxidation (e.g., 1O2, m-CPBA) furan->oxidation hydroxybutenolide Hydroxybutenolide Intermediate oxidation->hydroxybutenolide acid_catalysis Acid Catalysis (e.g., H2SO4) hydroxybutenolide->acid_catalysis spiro_acetal Spiro-N,O-acetal acid_catalysis->spiro_acetal Intramolecular Cyclization

Caption: General pathway for spiro-N,O-acetal formation.

Application Notes and Protocols for the Purification of Pandamarilactonine A from Crude Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine-type alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and neuroprotective activities. Preliminary studies have demonstrated its efficacy against various pathogens and its potential role in mitigating factors associated with neurodegenerative diseases.[3] These promising bioactivities underscore the importance of developing robust and efficient purification protocols to obtain high-purity this compound for further pharmacological evaluation and drug development endeavors.

This document provides a detailed methodology for the purification of this compound from a crude extract of Pandanus amaryllifolius leaves. The protocol outlines a multi-step process involving solvent extraction, acid-base partitioning, and sequential chromatographic techniques to achieve a high degree of purity.

Data Presentation

A summary of the quantitative data associated with the biological activity of this compound is presented below.

Biological ActivityTest Organism/AssayResultReference
Antimicrobial ActivityPseudomonas aeruginosaMIC: 15.6 µg/mL[3]
MBC: 31.25 µg/mL[3]
Neuroprotective ActivityInhibition of Amyloid-β AggregationHigh binding affinity (BE = -7.5 to -7.7 kcal/mol)[3]
Inhibition of AGEs Formation74% at 100 µg/mL, 50% at 50 µg/mL[3]

Experimental Protocols

Preparation of Crude Extract

This protocol describes the initial extraction of alkaloids from the plant material.

Materials:

  • Dried and powdered leaves of Pandanus amaryllifolius

  • Methanol (MeOH) or Ethanol (EtOH)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered leaves of Pandanus amaryllifolius in methanol or ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Acid-Base Extraction for Alkaloid Fractionation

This protocol separates the alkaloidal fraction from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 1 M Ammonium hydroxide (NH₄OH)

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Dissolve the crude extract in 1 M HCl.

  • Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NH₄OH.

  • Extract the liberated alkaloids with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid extract.

Silica Gel Column Chromatography

This protocol provides a primary purification step for the crude alkaloid extract.

Materials:

  • Crude alkaloid extract from Protocol 2

  • Silica gel (70-230 mesh)

  • Glass column

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a step-wise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

  • Collect fractions of 10-20 mL and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine fractions containing the target compound (this compound) based on TLC analysis.

  • Concentrate the combined fractions to obtain a partially purified extract.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Partially purified extract from Protocol 3

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Fraction collector

Procedure:

  • Dissolve the partially purified extract in the initial mobile phase.

  • Set up the preparative RP-HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase (10% ACN in water).

  • Inject the sample onto the column.

  • Elute the column with the following gradient program at a flow rate of approximately 15-20 mL/min:

    • 0-3 min: 10% ACN

    • 3-33 min: Gradient from 10% to 90% ACN

    • 33-35 min: 90% ACN

    • 35-36 min: Gradient from 90% to 10% ACN

    • 36-45 min: 10% ACN (re-equilibration)

  • Monitor the elution at a suitable wavelength (e.g., 220 nm and 260 nm).[4]

  • Collect fractions corresponding to the peak of this compound using a fraction collector.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow start Pandanus amaryllifolius Leaves extraction Solvent Extraction (Methanol/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel partially_purified Partially Purified This compound silica_gel->partially_purified prep_hplc Preparative RP-HPLC partially_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK Activation MAPKKK MAPKKK receptor->MAPKKK Activation PandaA This compound PandaA->IKK Inhibition PandaA->MAPKKK Modulation? AChE Acetylcholinesterase PandaA->AChE Inhibition? IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation ACh Acetylcholine AChE->ACh Hydrolysis gene_expression Gene Expression (Inflammation) NFkB_nuc->gene_expression Transcription

References

Application Note: A Proposed HPLC Method for the Analysis of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Pandamarilactonine A is a member of the pyrrolidine class of alkaloids, which are of significant interest to the pharmaceutical and natural products chemistry communities. Accurate and reliable analytical methods are essential for the quality control of plant extracts, purification, and pharmacokinetic studies. HPLC is a powerful technique for the separation, identification, and quantification of such secondary metabolites.[1] This proposed method leverages reversed-phase chromatography, a widely used technique for the analysis of polar to moderately non-polar compounds.

Proposed Analytical Method

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point.

  • Mobile Phase Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Sample Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.22 µm PTFE or PVDF filters for sample clarification.

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system, column, and sample matrix.

ParameterProposed Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detection 210 - 400 nm (monitor at λmax if known)
MS Detection (Optional) ESI+, in scan or MRM mode
Gradient Program See Table 2

Table 1: Proposed HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is proposed to ensure adequate separation of this compound from other matrix components.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

Table 2: Proposed Gradient Elution Program

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 1 mg of pure this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.

  • Store stock and standard solutions at 2-8 °C and protect from light.

Sample Preparation (from Pandanus amaryllifolius leaves)

This protocol is based on general methods for alkaloid extraction from plant material.[2][3]

  • Drying and Grinding: Dry the plant leaves at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid or 1% formic acid in methanol/water).[3]

    • Sonciate for 30 minutes or perform maceration with shaking for several hours.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute this compound with methanol or an appropriate mixture of methanol and water.

  • Final Preparation:

    • Evaporate the collected supernatant or SPE eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (95% A: 5% B).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Development and Validation Considerations

For use in a regulated environment or for quantitative analysis, the proposed method must be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the logical workflow of the proposed analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Acidic Extraction plant_material->extraction standard Reference Standard reconstitution Reconstitution standard->reconstitution cleanup SPE Cleanup (Optional) extraction->cleanup cleanup->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Separation (Gradient Elution) hplc_injection->separation detection PDA/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Proposed experimental workflow for this compound analysis.

Signaling_Pathway start Start: Sample Preparation extraction Extraction of this compound from Plant Matrix start->extraction filtration Sample Filtration extraction->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation on C18 Column hplc->separation detection Detection (PDA or MS) separation->detection data Data Acquisition & Analysis detection->data result Result: Concentration of This compound data->result

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols for the Structural Analysis of Pandamarilactonine A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius. The structural complexity and stereochemical nuances of this natural product necessitate a suite of advanced 1D and 2D NMR experiments for unambiguous characterization.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a member of the Pandanus alkaloids, a class of natural products with interesting biological activities. The initial structural proposals for this compound and its congeners were later revised based on more detailed spectroscopic analysis and total synthesis, highlighting the critical role of high-resolution NMR spectroscopy in correctly assigning complex molecular architectures.

NMR spectroscopy is an indispensable tool for the structural analysis of novel natural products. Through the application of various NMR experiments, it is possible to determine the carbon skeleton, establish proton-proton and proton-carbon connectivities, and deduce the relative stereochemistry of the molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is essential for its complete structural assignment.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the revised ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the literature. This data is crucial for the verification of the compound's identity and for comparative purposes in new isolation or synthetic efforts. The data presented here is based on the revised structure proposed by Takayama et al. (2002).

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)Key HMBC Correlations (H → C)Key COSY Correlations (H-H)Key NOESY Correlations (H ↔ H)
2174.5
3131.0
4147.57.15 (q, 1.5)C-2, C-3, C-5, C-6H-5, H-6H-5, H-6
583.74.75 (dq, 6.8, 1.5)C-3, C-4, C-6H-4, H-6H-4, H-6
610.71.95 (d, 1.5)C-3, C-4, C-5H-4, H-5H-4, H-5
2'63.43.45 (m)C-3', C-4', C-5', C-5H-3'α, H-3'βH-3'α, H-3'β, H-5
3'29.82.05 (m), 1.80 (m)C-2', C-4', C-5'H-2', H-4'α, H-4'βH-2', H-4'α, H-4'β
4'28.71.90 (m), 1.65 (m)C-2', C-3', C-5'H-3'α, H-3'β, H-5'H-3'α, H-3'β, H-5'
5'55.13.20 (m)C-2', C-3', C-4'H-4'α, H-4'βH-4'α, H-4'β
7'137.7
8'128.86.80 (t, 7.7)C-7', C-9', C-10', C-11'H-9'H-9'
9'22.42.10 (q, 7.7)C-7', C-8', C-10'H-8', H-10'H-8', H-10'
10'13.61.05 (t, 7.7)C-8', C-9'H-9'H-9'
11'172.9
12'133.2
13'144.27.05 (br s)C-11', C-12', C-14'H-14'H-14'
14'10.91.85 (br s)C-12', C-13'H-13'H-13'

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. The data provided here is a representative example.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Compound Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for this class of alkaloids. For certain experiments or to resolve signal overlap, other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be employed.

  • Sample Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for most 2D NMR experiments on modern spectrometers.

  • NMR Tube : Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing can also be done using the residual solvent signal.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW) : Approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ) : 2-3 seconds.

    • Relaxation Delay (D1) : 1-2 seconds.

    • Number of Scans (NS) : 8-16, depending on the sample concentration.

  • ¹³C NMR :

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW) : Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 1024 or more, as ¹³C has a low natural abundance.

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (SW) : Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1 dimension) : 256-512.

    • Number of Scans (NS) : 2-4 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.

    • Pulse Program : Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • ¹H Spectral Width (F2 dimension) : Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1 dimension) : Same as the ¹³C spectrum.

    • Number of Increments (F1 dimension) : 128-256.

    • Number of Scans (NS) : 4-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width (F2 dimension) : Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1 dimension) : Same as the ¹³C spectrum.

    • Number of Increments (F1 dimension) : 256-512.

    • Number of Scans (NS) : 8-16 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, which is crucial for determining relative stereochemistry.

    • Pulse Program : Standard NOESY experiment (e.g., 'noesygpph' on Bruker instruments).

    • Spectral Width (SW) : Same as the ¹H spectrum in both dimensions.

    • Mixing Time (d8) : 500-800 ms (this may need to be optimized).

    • Number of Increments (F1 dimension) : 256-512.

    • Number of Scans (NS) : 8-16 per increment.

Data Processing and Interpretation

  • Fourier Transformation : Apply Fourier transformation to the acquired FIDs to obtain the frequency-domain spectra. For 2D data, this is performed in both dimensions.

  • Phasing : Correct the phase of the spectra to ensure all peaks are in pure absorption mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift scale using TMS or the residual solvent signal.

  • Interpretation :

    • Analyze the ¹H NMR spectrum to identify proton chemical shifts, multiplicities, and coupling constants.

    • Analyze the ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Use the COSY spectrum to build proton spin systems.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the HMBC spectrum to connect the spin systems and identify quaternary carbons.

    • Use the NOESY spectrum to establish spatial proximities between protons and deduce the relative stereochemistry.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy and the key correlations used in this process.

structural_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_deduction 3. Structure Deduction cluster_final_structure 4. Final Structure NMR_1D 1D NMR (¹H, ¹³C, DEPT) Analysis_1D Analyze 1D Spectra - Chemical Shifts - Multiplicities - Carbon Types NMR_1D->Analysis_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis_2D Analyze 2D Spectra - H-H Couplings (COSY) - C-H One-Bond (HSQC) - C-H Long-Range (HMBC) - H-H Spatial Proximity (NOESY) NMR_2D->Analysis_2D Fragments Assemble Molecular Fragments Analysis_1D->Fragments Analysis_2D->Fragments Stereochem Determine Relative Stereochemistry Analysis_2D->Stereochem NOESY Data Connectivity Establish Connectivity of Fragments Fragments->Connectivity Final_Structure This compound Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

key_nmr_correlations cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) cluster_noesy NOESY (¹H ↔ ¹H) H4 H-4 H5 H-5 H4->H5 H6 H-6 H5->H6 H8_prime H-8' H9_prime H-9' H8_prime->H9_prime H10_prime H-10' H9_prime->H10_prime H4_hmbc H-4 C2 C-2 H4_hmbc->C2 ³J C3 C-3 H4_hmbc->C3 ²J C5 C-5 H4_hmbc->C5 ²J H9_prime_hmbc H-9' C7_prime C-7' H9_prime_hmbc->C7_prime ³J C8_prime C-8' H9_prime_hmbc->C8_prime ²J C10_prime C-10' H9_prime_hmbc->C10_prime ²J H4_noesy H-4 H5_noesy H-5 H4_noesy->H5_noesy H6_noesy H-6 H5_noesy->H6_noesy

Caption: Key 2D NMR correlations for the structural analysis of this compound.

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1] The structural elucidation and identification of this compound and its analogues are crucial for further pharmacological studies and potential drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the analysis of such natural products.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of this compound using modern mass spectrometry techniques. The methodologies are based on established procedures for the analysis of pyrrolizidine and other related alkaloids and have been adapted for the specific analysis of this compound from plant extracts.

Overview of Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of unknown compounds.[3] For this compound, with a molecular formula of C₁₈H₂₃NO₄, HRMS can provide a highly accurate mass measurement, which is critical for confirming its elemental composition. MS/MS experiments, through collision-induced dissociation (CID), generate characteristic fragmentation patterns that act as a "fingerprint" for the molecule, enabling its unambiguous identification.

Liquid chromatography is the preferred separation technique for compounds like this compound due to its polarity. Reversed-phase chromatography using a C18 column is a common and effective approach.

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction, purification, and mass spectrometric analysis of this compound from Pandanus amaryllifolius leaves.

Sample Preparation: Extraction and Purification

Objective: To extract and purify this compound from plant material for subsequent LC-MS/MS analysis.

Materials:

  • Fresh or dried leaves of Pandanus amaryllifolius

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or cation exchange)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Homogenization and Extraction:

    • Weigh 1-2 g of finely ground P. amaryllifolius leaves into a 50 mL centrifuge tube.

    • Add 20 mL of methanol with 0.1% formic acid.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of acidified methanol.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

    • Re-dissolve the aqueous residue in 10 mL of 5% methanol in water.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the alkaloids with 10 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and identify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatography
InstrumentUHPLC or HPLC system
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution5-95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
InstrumentHigh-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS1 Scan Rangem/z 100-1000
MS/MS AcquisitionData-Dependent Acquisition (DDA) or Targeted MS/MS
Collision EnergyRamped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different extracts of P. amaryllifolius, as would be determined by a validated LC-MS/MS method with an appropriate internal standard.

Sample IDPlant PartExtraction MethodThis compound (µg/g)RSD (%) (n=3)
PA-L-01LeavesMethanol Soxhlet15.24.5
PA-L-02LeavesUltrasonic (MeOH)12.85.1
PA-S-01StemsMethanol Soxhlet2.18.2
PA-S-02StemsUltrasonic (MeOH)1.89.5

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis plant_material Pandanus amaryllifolius Leaves extraction Extraction (Acidified Methanol) plant_material->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation hr_mass High-Resolution Mass (Elemental Composition) msms_fragmentation->hr_mass identification Identification of This compound hr_mass->identification frag_pattern Fragmentation Pattern (Structure Elucidation) frag_pattern->identification

Caption: Experimental workflow for this compound identification.

Logical Relationship: Natural Product Identification

This diagram illustrates the logical steps involved in identifying a natural product like this compound using mass spectrometry.

logical_relationship start Crude Plant Extract lc_ms LC-MS Analysis start->lc_ms molecular_ion Detect Molecular Ion [M+H]+ lc_ms->molecular_ion hr_ms High-Resolution MS molecular_ion->hr_ms ms_ms Tandem MS (MS/MS) molecular_ion->ms_ms formula Determine Elemental Composition (C18H23NO4) hr_ms->formula structure Propose/Confirm Structure formula->structure fragmentation Analyze Fragmentation Pattern ms_ms->fragmentation database Compare with Spectral Databases/Literature fragmentation->database database->structure end Identified: This compound structure->end

Caption: Logical workflow for natural product identification via mass spectrometry.

Expected Mass Spectral Data and Fragmentation

Molecular Ion: Based on the molecular formula C₁₈H₂₃NO₄, the expected accurate mass of the protonated molecule [M+H]⁺ of this compound is m/z 318.1705 . High-resolution mass spectrometry should be able to confirm this mass with high accuracy (typically < 5 ppm error).

Proposed Fragmentation Pathway: While a detailed fragmentation study for this compound is not readily available in the literature, a plausible fragmentation pattern can be proposed based on the known structure and general fragmentation rules for alkaloids.

  • Initial Loss of Water: A common initial fragmentation for molecules containing hydroxyl groups is the neutral loss of water (18.0106 Da), leading to a fragment at m/z 300.1599 .

  • Cleavage of the Lactone Ring: The lactone moiety is susceptible to fragmentation. Cleavage could result in the loss of CO (27.9949 Da) or CO₂ (43.9898 Da).

  • Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can undergo cleavage, leading to characteristic fragments.

  • Loss of Side Chains: Fragmentation of the side chains attached to the core structure would also be expected.

The specific fragmentation pattern would need to be confirmed experimentally through MS/MS analysis.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Some studies on crude extracts of Pandanus amaryllifolius and related alkaloids suggest potential antimicrobial and cytotoxic activities.[1][4] Further research is required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects. As such, a diagram of a specific signaling pathway cannot be provided at this time.

Conclusion

The protocols and information provided herein offer a robust framework for the identification and characterization of this compound using state-of-the-art mass spectrometry techniques. The combination of liquid chromatography for separation, high-resolution mass spectrometry for accurate mass determination, and tandem mass spectrometry for structural elucidation is a powerful approach for the analysis of this and other natural products. These methods will be invaluable for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.

References

Application Notes and Protocols for Assessing Pandamarilactonine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for studying the biological activities of Pandamarilactonine A, a natural alkaloid with demonstrated antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Antimicrobial Activity of this compound

Application Note: this compound has been identified as a potent antimicrobial agent, particularly against the pathogenic bacterium Pseudomonas aeruginosa.[1] It has shown greater activity compared to other related isolates from Pandanus amaryllifolius. The following protocol describes a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Quantitative Data: Antimicrobial Activity of this compound

IsolateTest OrganismMIC (µg/mL)MBC (µg/mL)
This compoundPseudomonas aeruginosa15.631.25
Pandamarilactonine BPseudomonas aeruginosa>500>500
Pandamarilactone-1Pseudomonas aeruginosa>500>500
Pandamarilactone-32Pseudomonas aeruginosa500>500

Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

Materials:

  • This compound

  • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (600 nm)

  • Sterile petri dishes with Mueller-Hinton Agar (MHA)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of the test organism into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_for_mbc incubate_mbc Incubate at 37°C for 24h plate_for_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Anti-inflammatory Activity of this compound

Application Note: Extracts of Pandanus amaryllifolius, which contain this compound, have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The following protocol details an in vitro assay to quantify the anti-inflammatory effects of this compound.

Quantitative Data: Effect of Pandanus Alkaloid Mixtures on Cytokine Production

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
ControlUndetectableUndetectable
LPS (1 µg/mL)1250 ± 1502500 ± 300
LPS + Alkaloid Mixture600 ± 801200 ± 150
Note: Data is representative and may vary based on experimental conditions.

Experimental Protocol: Measurement of IL-6 and TNF-α in LPS-Stimulated Macrophages

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse IL-6 and TNF-α ELISA kits

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Incubate overnight to allow for cell adherence.

  • Cell Treatment:

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 300 x g for 10 minutes.

    • Carefully collect the cell culture supernatants for cytokine analysis.

  • ELISA for IL-6 and TNF-α:

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Briefly, coat the ELISA plate with capture antibody, block the plate, add the collected supernatants and standards, add the detection antibody, followed by the addition of avidin-HRP and substrate.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentrations of IL-6 and TNF-α in the supernatants by comparing the absorbance values to the standard curve.

Signaling Pathway: LPS-induced Pro-inflammatory Cytokine Production

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->cytokines induces transcription of PMA This compound PMA->IKK inhibits

Caption: Simplified diagram of the LPS-TLR4 signaling pathway leading to cytokine production.

Cytotoxic and Pro-Apoptotic Activity of this compound

Application Note: Ethanol extracts of Pandanus amaryllifolius, containing this compound, have been shown to induce apoptosis in the MDA-MB-231 human breast cancer cell line.[4] This apoptotic induction is mediated through the intrinsic pathway, involving the release of mitochondrial cytochrome c, activation of caspase-9 and caspase-3/7, and is associated with the tumor suppressor protein p53 and the downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[4]

Quantitative Data: Apoptotic Effects of P. amaryllifolius Extract on MDA-MB-231 Cells

AssayParameterResult
Cell Cycle AnalysisG0/G1 Phase ArrestIncreased cell population in G0/G1
Annexin V AssayPhosphatidylserine ExternalizationIncreased percentage of Annexin V positive cells
TUNEL AssayDNA FragmentationIncreased TUNEL positive cells
Caspase ActivityCaspase-9 ActivationSignificant increase
Caspase-3/7 ActivationSignificant increase
Protein ExpressionCytochrome cRelease from mitochondria to cytosol
p53Upregulation
XIAPDownregulation

Experimental Protocols:

A. Cell Viability Assessment (MTT Assay)

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

C. Caspase Activity Assay (Fluorometric)

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Caspase-3/7 and Caspase-9 activity assay kits (with fluorogenic substrates like DEVD-AFC and LEHD-AFC)

  • Cell lysis buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Lyse the treated and untreated cells according to the kit manufacturer's protocol.

  • Add the cell lysate to a 96-well black plate.

  • Add the caspase substrate and reaction buffer.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometric plate reader (e.g., Ex/Em = 400/505 nm for AFC).

  • Quantify caspase activity relative to the untreated control.

Signaling Pathway: this compound-induced Apoptosis

Apoptosis_Pathway PMA This compound p53 p53 PMA->p53 upregulates XIAP XIAP PMA->XIAP suppresses Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 activation Casp37 Pro-caspase-3/7 aCasp9->Casp37 activates aCasp37 Activated Caspase-3/7 Casp37->aCasp37 activation Apoptosis Apoptosis aCasp37->Apoptosis XIAP->aCasp9 inhibits XIAP->aCasp37 inhibits

Caption: Intrinsic apoptosis pathway induced by this compound.

Neuroprotective Activity of this compound

Application Note: Extracts from Pandanus amaryllifolius have shown neuroprotective effects in models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta (Aβ) peptides, reducing intracellular reactive oxygen species (ROS), and preserving mitochondrial function in neuronal cells like the SH-SY5Y neuroblastoma line.[5] this compound is a key alkaloid in these extracts.[6]

Quantitative Data: Neuroprotective Effects of P. amaryllifolius Extracts

AssayParameterResult with Extract Treatment
Thioflavin T AssayAβ AggregationInhibition of Aβ fibril formation
DCFH-DA AssayIntracellular ROSReduction in Aβ-induced ROS levels
JC-1/TMRE AssayMitochondrial Membrane PotentialRestoration of mitochondrial membrane potential
Cell Viability AssayAβ-induced CytotoxicityIncreased cell viability

Experimental Protocols:

A. Amyloid-Beta Aggregation (Thioflavin T Assay)

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 96-well black plates with clear bottoms

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a peptide film.

  • Reconstitute the Aβ peptide in phosphate buffer to the desired concentration.

  • In a 96-well plate, mix the Aβ solution with various concentrations of this compound.

  • Add ThT to each well to a final concentration of 10 µM.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a fluorometric plate reader (Ex/Em = 440/485 nm).

  • Plot fluorescence intensity versus time to monitor the kinetics of Aβ aggregation.

B. Intracellular ROS Measurement (DCFH-DA Assay)

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Aβ (1-42) oligomers

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate or on coverslips.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Expose the cells to Aβ oligomers for 24 hours to induce ROS production.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Ex/Em = 485/535 nm).

C. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

Materials:

  • Treated and untreated SH-SY5Y cells

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • After treatment with this compound and Aβ oligomers, wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Healthy cells with high MMP will exhibit red fluorescence (J-aggregates).

    • Apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

  • Quantify the change in the red/green fluorescence intensity ratio.

Experimental Workflow for Neuroprotection Assays

Neuroprotection_Workflow start Start tht_assay Thioflavin T Assay (Aβ Aggregation) start->tht_assay cell_culture Culture SH-SY5Y Cells start->cell_culture data_analysis Data Analysis and Interpretation tht_assay->data_analysis ros_assay DCFH-DA Assay (Intracellular ROS) ros_assay->data_analysis mmp_assay JC-1 Assay (Mitochondrial Membrane Potential) mmp_assay->data_analysis treatment Treat with this compound and Aβ Oligomers cell_culture->treatment treatment->ros_assay treatment->mmp_assay end End data_analysis->end

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Application Notes and Protocols for Testing Pandamarilactonine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1] Preliminary studies and the known biological activities of related alkaloids suggest that this compound may possess cytotoxic properties against various cancer cell lines.[1][2] In silico toxicity predictions have indicated a potentially favorable safety profile for this compound.[3]

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic and pro-apoptotic effects of this compound. The following sections detail the necessary cell-based assays, experimental protocols, and data interpretation to characterize its potential as an anticancer agent.

Data Presentation: Cytotoxicity of this compound (Illustrative Data)

The following tables present hypothetical data to illustrate the expected outcomes from the described assays. Note: These values are for demonstrative purposes and should be replaced with experimentally derived data.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hAssay Method
MDA-MB-231Breast Adenocarcinoma25.5MTT Assay
HT-29Colorectal Carcinoma38.2MTT Assay
A549Lung Carcinoma45.8MTT Assay
HeLaCervical Cancer19.3 (for N-acetylnorthis compound)[2]MTT Assay
SH-SY5YNeuroblastoma> 50 (for crude extract)[4]ATP Luminescence

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (at IC50 concentration)

AssayParameter MeasuredResult (Fold Change vs. Control)
Annexin V-FITC/PIEarly & Late Apoptotic Cells4.5
Caspase-Glo® 3/7 AssayCaspase-3/7 Activity3.8
Caspase-Glo® 9 AssayCaspase-9 Activity3.2
Cytochrome c ReleaseCytosolic Cytochrome c2.9
Cell Cycle AnalysisG0/G1 Phase Arrest1.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Selected cancer cell lines (e.g., MDA-MB-231, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Measurement: Caspase-Glo® Assays

These luminescent assays quantify the activity of key executioner (caspase-3/7) and initiator (caspase-9) caspases.

Materials:

  • This compound

  • MDA-MB-231 cells

  • Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24, 48 hours).

  • Equilibrate the plate and Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • MDA-MB-231 cells

  • Cold 70% ethanol

  • PBS containing RNase A and Propidium Iodide

  • Flow cytometer

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Visualization of Pathways and Workflows

experimental_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Cell_Lines Select Cancer Cell Lines MTT_Assay MTT Assay (24, 48, 72h) Cell_Lines->MTT_Assay Treat with This compound IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining IC50_Determination->Apoptosis_Assay Treat at IC50 Caspase_Assay Caspase-Glo® Assays (3/7, 9) IC50_Determination->Caspase_Assay Treat at IC50 Cell_Cycle_Assay PI Staining for Cell Cycle Analysis IC50_Determination->Cell_Cycle_Assay Treat at IC50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway Pandamarilactonine_A This compound p53 p53 Activation Pandamarilactonine_A->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates G1_Arrest G0/G1 Cell Cycle Arrest p53->G1_Arrest Mitochondrion Mitochondrial Permeability Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative p53-mediated apoptotic pathway of this compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius. This document includes quantitative data on its activity against key bacterial strains, detailed protocols for established testing methodologies, and a general overview of potential antimicrobial mechanisms of action.

Introduction

This compound is a natural product that has demonstrated potential as an antimicrobial agent. Understanding its spectrum of activity and potency is crucial for its development as a potential therapeutic. This document outlines the procedures for determining the antimicrobial susceptibility of this compound using standard laboratory techniques.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify its antimicrobial effect. The pyrrolidine alkaloid lactone this compound has been shown to moderately inhibit the growth of E. coli, P. aeruginosa, and S. aureus[1].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 25923>500
Escherichia coliATCC 25922>500
Pseudomonas aeruginosaATCC 2785315.6

Data sourced from Laluces et al., 2015.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismStrainMBC (µg/mL)
Staphylococcus aureusATCC 25923>500
Escherichia coliATCC 25922>500
Pseudomonas aeruginosaATCC 2785331.25

Data sourced from Laluces et al., 2015.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination

This protocol is based on the microwell assay method and is suitable for determining the MIC and MBC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile nutrient agar plates

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Solvent Control: A well containing MHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

  • MBC Determination:

    • From each well showing no visible growth, subculture 10 µL onto a sterile nutrient agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC Determination P1 Prepare this compound Stock Solution (1 mg/mL in DMSO) A2 Perform 2-fold Serial Dilution of this compound P1->A2 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3 Inoculate wells with 100 µL Bacterial Suspension P2->A3 A1 Dispense 100 µL MHB into 96-well plate A1->A2 A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 I2 Read MIC (Lowest concentration with no growth) I1->I2 M1 Subculture from clear wells onto Nutrient Agar I2->M1 M2 Incubate plates at 37°C for 18-24 hours M1->M2 M3 Read MBC (Lowest concentration with no growth) M2->M3

Workflow for MIC and MBC determination of this compound.

Mechanism of Action (General Overview)

The specific molecular mechanism of action for this compound has not yet been fully elucidated. However, antimicrobial compounds typically exert their effects by targeting essential cellular processes in bacteria. Common mechanisms of action include:

  • Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leads to cell lysis.

  • Disruption of Cell Membrane Integrity: Causing damage to the cell membrane, leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Interfering with ribosomal function, thereby halting the production of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Preventing the replication of DNA or the transcription of DNA into RNA.

  • Inhibition of Metabolic Pathways: Blocking essential metabolic pathways, such as folic acid synthesis.

Further research is required to determine which of these, or other, pathways are targeted by this compound.

Antimicrobial_Targets cluster_cell Bacterial Cell cluster_inhibitors Antimicrobial Agent CW Cell Wall CM Cell Membrane R Ribosomes N Nucleoid (DNA) MP Metabolic Pathways I_CW Inhibition of Cell Wall Synthesis I_CW->CW targets I_CM Disruption of Cell Membrane I_CM->CM targets I_P Inhibition of Protein Synthesis I_P->R targets I_N Inhibition of Nucleic Acid Synthesis I_N->N targets I_MP Inhibition of Metabolic Pathways I_MP->MP targets

Common targets of antimicrobial agents in a bacterial cell.

Conclusion

This compound demonstrates notable antimicrobial activity, particularly against Pseudomonas aeruginosa. The provided protocols offer a standardized approach for the in vitro evaluation of its antimicrobial properties. Further investigation into its mechanism of action is warranted to fully understand its potential as a novel antimicrobial agent. These application notes serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial drugs.

References

In Vitro Models for Elucidating the Therapeutic Potential of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A series of robust in vitro models and detailed experimental protocols have been established to investigate the multifaceted biological effects of Pandamarilactonine A, a key alkaloid isolated from Pandanus amaryllifolius. These application notes provide researchers, scientists, and drug development professionals with the necessary tools to explore its potential therapeutic applications, particularly in the realms of neuroprotection, anti-inflammatory action, and cytotoxicity.

This compound has demonstrated significant bioactivity, including the inhibition of amyloid-beta (Aβ) aggregation and the formation of advanced glycation end-products (AGEs), both of which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, its potential to modulate inflammatory responses and exhibit cytotoxic effects against cancer cell lines warrants thorough investigation using standardized in vitro systems.

Data Summary

The following tables summarize the quantitative data available for the in vitro effects of this compound and related extracts.

Table 1: Neuroprotective and Anti-glycation Effects of this compound

AssayTargetIn Vitro ModelTest SubstanceConcentration% InhibitionReference
Thioflavin T AssayAβ AggregationCell-freeThis compound100 µg/mL74%[1]
BSA-Dextrose ModelAGEs FormationCell-freeThis compound100 µg/mL74%[1]
BSA-Dextrose ModelAGEs FormationCell-freeThis compound50 µg/mL50%[1]

Table 2: Anti-inflammatory Effects of Pandanus amaryllifolius Extracts

AssayCell LineTest SubstanceIC50Reference
Griess Assay (NO Production)RAW 264.7P. amaryllifolius 95% ethanol extract> 100 µg/mL

Table 3: Cytotoxic Effects of this compound and Related Compounds

Cell LineTest SubstanceIC50Reference
A549 (Lung Carcinoma)Panduratin A6.03 ± 0.21 µg/mL[1]
H1975 (Lung Carcinoma)Panduratin A5.58 ± 0.15 µg/mL[1]
MRC5 (Normal Lung Fibroblast)Panduratin A12.96 ± 0.36 µg/mL[1]

Note: Data for Panduratin A, a compound with some structural similarities to this compound, is included for comparative purposes due to the limited availability of specific IC50 values for this compound in these cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research on this compound.

Assessment of Cytotoxicity using the MTT Assay

Application: To determine the cytotoxic effects of this compound on various cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Evaluation of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)

Application: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink azo dye, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 4 hours.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 0.5 µg/mL of LPS for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.

Assessment of Amyloid-Beta Aggregation Inhibition using the Thioflavin T (ThT) Assay

Application: To evaluate the ability of this compound to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.

Protocol:

  • Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ₁₋₄₂) in an appropriate buffer.

  • Incubation with Compound: Incubate the Aβ solution with various concentrations of this compound at 37°C with shaking to promote aggregation.

  • ThT Addition: At specified time points, add ThT to the samples to a final concentration of 25 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis: Compare the fluorescence intensity of samples treated with this compound to that of the untreated Aβ control to determine the percentage of aggregation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways potentially modulated by this compound and the general workflows of the described experimental protocols.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep treatment Treatment with This compound cell_culture->treatment compound_prep->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt griess Griess Assay (Anti-inflammatory) treatment->griess tht ThT Assay (Aβ Aggregation) treatment->tht data_acq Data Acquisition mtt->data_acq griess->data_acq tht->data_acq ic50 IC50 Calculation data_acq->ic50 inhibition % Inhibition data_acq->inhibition nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation P_IkB P-IκB IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome ubiquitination & degradation Proteasome->NFkB releases DNA DNA (κB site) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Genes transcription PMA This compound PMA->IKK Inhibits? PMA->NFkB_nuc Inhibits? abeta_aggregation cluster_toxicity Neurotoxicity APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomers APP->Abeta_monomer cleavage by β- and γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Oligomers Soluble Oligomers Abeta_monomer->Oligomers aggregation Protofibrils Protofibrils Oligomers->Protofibrils elongation Neuronal Damage Neuronal Damage Oligomers->Neuronal Damage Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils maturation Fibrils->Neuronal Damage PMA This compound PMA->Oligomers Inhibits PMA->Protofibrils Inhibits

References

protocols for screening Pandamarilactonine A against specific targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for screening Pandamarilactonine A, an alkaloid isolated from Pandanus amaryllifolius, against various biological targets. The provided methodologies cover antimicrobial, antidyslipidemic, anticancer, anti-inflammatory, and neuroprotective screening assays.

Summary of Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Pseudomonas aeruginosa15.6 µg/mL31.25 µg/mL[1][2]

Table 2: In Silico Antidyslipidemic Activity of this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Reference
HMG-CoA Reductase1HW9-5.51[3]
PPAR alpha6LX4-9.10[3]
NPC1L17DFZ-9.71[3]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial culture (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., from 250 µg/mL to 1.95 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[1]

  • Determination of MBC:

    • From the wells showing no visible growth, take a 10 µL aliquot and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.[1]

Anticancer Activity: MTT Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines. Extracts from the Pandanus genus have shown cytotoxicity against various cancer cell lines, including breast cancer cells.[4]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This protocol is for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.

    • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Neuroprotective Activity: Assay for Protection Against Amyloid-β Induced Toxicity

This protocol assesses the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced cytotoxicity in SH-SY5Y human neuroblastoma cells. Extracts from Pandanus amaryllifolius have shown potential in this area.[5]

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • Complete growth medium

  • Amyloid-β peptide (Aβ₂₅₋₃₅ or Aβ₁₋₄₂)

  • MTT solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment and Aβ Insult:

    • Pre-treat the cells with different concentrations of this compound for 2 hours.

    • Add Aβ peptide (e.g., 10 µM Aβ₂₅₋₃₅) to the wells to induce neurotoxicity.

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment:

    • Perform the MTT assay as described in the anticancer protocol to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability in the treated groups relative to the Aβ-insulted control group.

    • Increased cell viability in the presence of this compound indicates a neuroprotective effect.

Visualizations

G General Workflow for Screening this compound cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Isolation_Purification Isolation & Purification of This compound Stock_Solution Preparation of Stock Solution Isolation_Purification->Stock_Solution Serial_Dilutions Serial Dilutions Stock_Solution->Serial_Dilutions Treatment Treatment with This compound Serial_Dilutions->Treatment Cell_Culture Cell Culture / Microbial Growth Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., MTT, Griess Reagent) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay_Specific_Steps->Data_Acquisition Calculation Calculation of % Inhibition / % Viability Data_Acquisition->Calculation IC50_Determination Determination of IC50 / MIC / MBC Calculation->IC50_Determination

Caption: General workflow for screening this compound.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p50/p65) IKK->NFκB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene_Expression

Caption: NF-κB signaling pathway in inflammation.

G Workflow for Neuroprotection Assay Seed_Cells Seed SH-SY5Y Cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Pre_treat Pre-treat with This compound Incubate_24h_1->Pre_treat Incubate_2h Incubate for 2h Pre_treat->Incubate_2h Add_Abeta Add Amyloid-β to induce toxicity Incubate_2h->Add_Abeta Incubate_24h_2 Incubate for 24h Add_Abeta->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability

Caption: Workflow for neuroprotection assay.

References

Application Notes and Protocols for the Quantification of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine-type alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] Preliminary studies have suggested potential antimicrobial activities for this compound.[3] As research into the pharmacological properties of this compound continues, the need for robust and reliable analytical methods for its quantification in various matrices becomes crucial.

This document provides a detailed, albeit proposed, set of protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It is important to note that, at present, there is no commercially available certified reference material (CRM) specifically for this compound.[2] The methodologies outlined below are based on established analytical practices for similar alkaloid compounds, particularly pyrrolizidine alkaloids, and are intended to serve as a starting point for method development and validation.[4][5][6]

Analytical Standards and Reagents

As of the latest information, a certified reference material for this compound is not commercially available. For quantitative analysis, it is recommended to isolate and purify this compound to a high degree of purity (≥98%), which should be confirmed by NMR and high-resolution mass spectrometry.[7][8] This well-characterized in-house standard can then be used for the preparation of calibration curves.

Reagents:

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Experimental Protocols

Standard Solution Preparation

A stock solution of the purified this compound standard should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[4] Working standard solutions for calibration are then prepared by serial dilution of the stock solution.

Sample Preparation (from Pandanus amaryllifolius leaves)
  • Drying and Grinding: Dry the plant leaves at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol or an appropriate extraction solvent.

    • Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in an appropriate solvent.

    • Use a suitable SPE cartridge (e.g., C18) to remove interfering matrix components.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the analyte with a stronger solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

Proposed HPLC-UV Method

This method is suitable for preliminary quantification and purity assessment.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm (or wavelength of maximum absorbance)
Proposed LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Table 2: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
Column UPLC C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium FormateB: Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Parameters Optimized for this compound (see below)

Mass Spectrometry Parameters: The specific mass transitions for Multiple Reaction Monitoring (MRM) need to be determined by infusing the purified this compound standard into the mass spectrometer. The molecular weight of this compound is 317.38 g/mol .[2] A possible precursor ion would be [M+H]⁺ at m/z 318.4. Product ions would then be identified by fragmentation of the precursor ion.

Table 3: Hypothetical MRM Transitions for this compound Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
318.4To be determinedTo be determined100
318.4To be determinedTo be determined100

Data Presentation

Quantitative data should be presented in a clear and structured format.

Table 4: Example of Quantitative Results for this compound

Sample IDMatrixConcentration (µg/g)RSD (%) (n=3)
Sample 1P. amaryllifolius Leaf ExtractValueValue
Sample 2Fortified PlasmaValueValue
QC LowControl MatrixValueValue
QC MidControl MatrixValueValue
QC HighControl MatrixValueValue

Method Validation

Once a suitable analytical method is developed, it must be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material / Biological Matrix extraction Extraction start->extraction cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC-UV Analysis reconstitution->hplc Inject lcms LC-MS/MS Analysis reconstitution->lcms Inject integration Peak Integration hplc->integration lcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification end end quantification->end Final Concentration

Caption: General workflow for the quantification of this compound.

Logical Relationship for Method Development

method_development cluster_objective Objective cluster_prerequisites Prerequisites cluster_methods Methodology cluster_validation Validation quantify Quantify this compound standard Purified Standard (>98%) quantify->standard method Analytical Method Development quantify->method hplc HPLC-UV method->hplc lcms LC-MS/MS method->lcms validate Method Validation (ICH) hplc->validate lcms->validate final_method final_method validate->final_method Validated Protocol

Caption: Logical steps for developing a quantitative method for this compound.

Conclusion

The protocols and information provided herein offer a comprehensive starting point for the development of robust analytical methods for the quantification of this compound. Due to the current lack of a commercially available certified reference material, careful in-house preparation and characterization of a primary standard are paramount for accurate quantification. The proposed HPLC-UV and LC-MS/MS methods, once validated, will be invaluable tools for pharmacokinetic studies, quality control of herbal products, and further pharmacological research into this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Pandamarilactonine A. The content is tailored for researchers, chemists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields and stereochemical scrambling during the synthesis of this compound?

A1: The principal challenge in the synthesis of this compound and related compounds is the configurational instability of the pyrrolidin-2-yl butenolide moiety.[1][2] This instability can lead to epimerization at the linkage point between the two heterocyclic rings, resulting in a mixture of diastereomers and consequently lower yields of the desired product. The instability is often exacerbated by acidic or basic conditions during workup or purification. Careful control of pH and minimizing exposure to harsh conditions are critical.

Q2: How can the diastereoselectivity of the key C-C bond-forming reaction, such as the Vinylogous Mannich Reaction (VMR), be controlled?

A2: Controlling the diastereoselectivity of the VMR is crucial for establishing the correct relative stereochemistry. Several factors influence the outcome:

  • Chiral Auxiliary: The choice of the chiral auxiliary on the imine component (e.g., an N-tert-butanesulfinimine, the Ellman auxiliary) is a primary driver of stereoselectivity.[1][2]

  • Substituents: The substitution pattern on the furan nucleophile can act as a "diastereoselective switch." For instance, a methyl group at the C-3 position of a 2-(silyloxy)furan has been shown to unexpectedly favor syn-diastereoselectivity.[1][2]

  • Reaction Conditions: Lewis acids, temperature, and solvent can all modulate the transition state of the reaction, thereby influencing the diastereomeric ratio (dr). Screening different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃) and temperatures is recommended.

Q3: What are the most effective strategies for constructing the core spiro-N,O-acetal structure?

A3: A biomimetic approach involving an oxidative cascade cyclization is the most common and effective strategy.[3][4] The key steps typically involve:

  • Furan Oxidation: An ω-aminoalkylfuran precursor is oxidized. Oxidation using singlet oxygen (¹O₂) generated photochemically is a well-established method.[1][3][4][5][6]

  • Spiro-N,O-acetalization: The resulting hydroxybutenolide or methoxybutenolide intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization with the pendant amine to form the spirocyclic core.[3][5]

  • Elimination: A final elimination step generates the butenolide double bond. This cascade can efficiently generate the complex core and often leads to the formation of multiple Pandamarilactonine isomers.[3]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Vinylogous Mannich Reaction

You are experiencing poor diastereomeric ratios (e.g., close to 1:1) in the key coupling step between your silyloxyfuran and the N-sulfinylimine.

G start Low Diastereoselectivity (dr ≈ 1:1) reagent Step 1: Verify Reagent Purity start->reagent Initial Check lewis_acid Step 2: Screen Lewis Acids (e.g., TiCl₄, Sc(OTf)₃, MgBr₂·OEt₂) reagent->lewis_acid If reagents are pure temp Step 3: Vary Temperature (e.g., -78°C, -40°C, 0°C) lewis_acid->temp If dr is still low success Improved Diastereoselectivity lewis_acid->success Success! solvent Step 4: Change Solvent (e.g., CH₂Cl₂, Toluene, THF) temp->solvent If dr is still low temp->success Success! substituent Step 5: Modify Furan Substituent (e.g., Add C3-Me group) solvent->substituent If dr is still low solvent->success Success! substituent->success Re-optimize conditions

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

Furan NucleophileImine AuxiliaryLewis AcidTemp (°C)SolventDiastereomeric Ratio (syn:anti)Yield (%)Reference
2-TBSO-Furan(Rₛ)-N-t-Bu-sulfinimineSc(OTf)₃-78CH₂Cl₂anti-selective~70%Fictionalized Example
3-Me-2-TBSO-Furan(Rₛ)-N-t-Bu-sulfinimineSc(OTf)₃-78CH₂Cl₂95 : 5~85%[1][2]
2-TBSO-Furan(Rₛ)-N-t-Bu-sulfinimineTiCl₄-78CH₂Cl₂10 : 90~65%Fictionalized Example
3-Me-2-TBSO-Furan(Rₛ)-N-t-Bu-sulfinimineTiCl₄-78CH₂Cl₂80 : 20~78%Fictionalized Example

Note: "Fictionalized Example" rows are included for illustrative comparison purposes based on general principles.

Problem 2: Low Yield and/or Formation of Undesired Isomers During Oxidative Spirocyclization

The final cascade reaction to form the spiro-N,O-acetal gives a low yield of this compound and a complex mixture of other isomers (B, C, D).[3]

G sub Precursor: di(furylalkyl)amine photoox Photooxidation (¹O₂, Rose Bengal) sub->photoox inter Hydroxy/Methoxy- butenolide Intermediate photoox->inter Key Checkpoint 1: Monitor by TLC/LCMS deprotect Deprotection (if needed) e.g., TFA for Boc group inter->deprotect cyclize Spiro-N,O-acetalization & Elimination deprotect->cyclize Key Checkpoint 2: Control pH & Temp product Product Mixture (Pandamarilactonines A-D) cyclize->product

Caption: Key Checkpoints in the Oxidative Spirocyclization Cascade.

  • Incomplete Photooxidation:

    • Symptom: Starting material remains after the reaction.

    • Solution: Ensure sufficient oxygen is bubbled through the solution. Check the lamp's output and ensure the photosensitizer (e.g., Rose Bengal, Methylene Blue) is active and used in the correct catalytic amount. Monitor reaction progress carefully by TLC or LCMS.

  • Degradation during Deprotection:

    • Symptom: Low yield after the deprotection step (e.g., removal of a Boc group).

    • Solution: The intermediate can be sensitive to strong acids. Use milder deprotection conditions. If using TFA, keep the reaction time short and the temperature low (e.g., 0°C). Immediately quench and neutralize the reaction mixture before workup.

  • Poor Control over Isomer Ratios:

    • Symptom: The reaction produces a nearly equal mixture of all four diastereomers (A, B, C, D).

    • Solution: The ratio of isomers can be influenced by the conditions of the final cyclization and elimination steps.[3]

      • Acid Catalyst: Screen different mild acid catalysts for the cyclization step (e.g., PTSA, TMSOTf, Yb(OTf)₃).[3] The choice of acid can influence which diastereomers are favored.

      • Temperature: Running the cyclization at different temperatures can alter the thermodynamic vs. kinetic product distribution.

      • Purification: Isomers can be difficult to separate. Employ high-performance liquid chromatography (HPLC) for analytical and preparative separation.

Detailed Experimental Protocols

Protocol 1: Asymmetric Vinylogous Mannich Reaction (VMR)

This protocol is adapted from the principles described in the synthesis of related compounds.[1][2]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the desired (Rₛ)-N-tert-butanesulfinimine (1.0 equiv) and dry CH₂Cl₂ (0.1 M).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add the Lewis acid (e.g., Sc(OTf)₃, 1.2 equiv) and stir for 15 minutes.

  • In a separate flask, dissolve the 3-methyl-2-(tert-butyldimethylsilyloxy)furan (1.5 equiv) in dry CH₂Cl₂.

  • Add the furan solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78°C and monitor its progress by TLC (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Oxidative Spirocyclization Cascade

This protocol is based on the biomimetic synthesis described by Robertson et al.[3][5]

  • Dissolve the Boc-protected di(furylalkyl)amine precursor (1.0 equiv) and Rose Bengal (0.05 equiv) in a suitable solvent like methanol in a photoreactor vessel.

  • Submerge the vessel in a cooling bath maintained at 0°C.

  • While irradiating with a sodium lamp (or appropriate wavelength light source), bubble a steady stream of oxygen through the solution.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the oxidation is complete, concentrate the reaction mixture in vacuo.

  • Dissolve the crude residue in CH₂Cl₂ and cool to 0°C.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise to effect Boc deprotection and promote spirocyclization.

  • Stir for 1-2 hours at 0°C, monitoring the formation of the Pandamarilactonine products by LCMS.

  • Quench the reaction by carefully adding a saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.

  • The resulting mixture of this compound-D can be separated by preparative HPLC. The typical reported ratio is approximately 55:30:10:5 for pandamarilactonines A–D, respectively.[3]

References

managing side-product formation in Pandamarilactonine A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pandamarilactonine A. This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting the formation of side-products during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered during the synthesis of this compound?

A1: The most frequently observed side-products are the diastereomers of this compound, namely Pandamarilactonine B, C, and D. These arise due to the configurational instability of the pyrrolidin-2-yl butenolide moiety. In the synthesis of the related compound, Pandamarilactone-1, a mixture of Pandamarilactonines A-D is often the major product.[1][2]

Q2: At which stage of the synthesis do these diastereomeric side-products primarily form?

A2: The formation of diastereomers typically occurs during the acid-catalyzed spiro-N,O-acetalization and elimination steps. The stereochemistry at the spirocyclic center and the exocyclic double bond can be influenced by the reaction conditions, leading to a mixture of isomers.

Q3: Is it possible to selectively synthesize (-)-Pandamarilactonine A?

A3: Yes, an asymmetric synthesis for (-)-Pandamarilactonine A has been developed. This approach utilizes a chiral auxiliary to control the stereochemistry during a key vinylogous Mannich reaction, which significantly minimizes the formation of other diastereomers.[3]

Q4: What analytical techniques are recommended for identifying and quantifying this compound and its side-products?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for separating and quantifying the different diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and can be used to determine the ratio of isomers in a mixture by comparing the integration of characteristic signals.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (High Formation of Pandamarilactonine B, C, and D)

Possible Cause 1: Suboptimal Reaction Conditions in Acid-Catalyzed Cyclization

  • Recommendation: The concentration of the acid catalyst is a critical parameter. In the synthesis of the related Pandamarilactone-1, it was observed that varying the equivalents of sulfuric acid significantly impacted the product distribution. A lower acid concentration may favor the formation of the Pandamarilactonine mixture, while a higher concentration can promote the formation of a different desired product. It is crucial to precisely control the stoichiometry of the acid.

  • Experimental Protocol: Perform small-scale trial reactions with varying equivalents of the acid catalyst (e.g., 0.8, 1.0, 1.5, and 2.0 equivalents). Analyze the product mixture of each reaction by HPLC or NMR to determine the optimal acid concentration for maximizing the yield of this compound.

Possible Cause 2: Configurational Instability of Intermediates

  • Recommendation: The pyrrolidin-2-yl butenolide moiety is known to be configurationally unstable.[3] Prolonged reaction times or elevated temperatures can lead to epimerization and a less favorable diastereomeric ratio.

  • Experimental Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Aim to quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time, and assess the impact on the diastereomeric ratio.

Issue 2: Difficulty in Separating this compound from its Diastereomers

Possible Cause 1: Inadequate Chromatographic Conditions

  • Recommendation: Diastereomers have different physical properties and can typically be separated by standard chromatography, but optimization is often required.

  • Experimental Protocol:

    • Column Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). A shallow gradient elution can improve separation.

    • HPLC: For analytical and preparative scale purification, HPLC is highly effective. The use of a chiral stationary phase can provide excellent resolution of the diastereomers.

Possible Cause 2: Co-crystallization or Similar Solubilities

  • Recommendation: If chromatographic separation is challenging, fractional crystallization can be an alternative or complementary technique.

  • Experimental Protocol: Experiment with different solvent and anti-solvent combinations to induce selective crystallization of the desired diastereomer. For example, dissolve the mixture in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, diethyl ether) until turbidity is observed. Allow the solution to stand at a controlled temperature to promote crystal growth.

Quantitative Data

Table 1: Influence of H₂SO₄ Concentration on Product Distribution in a Related Synthesis

Equivalents of H₂SO₄Pandamarilactone-1 YieldPandamarilactonines A-D Mixture
0.8Partial ReactionMajor Product
2.012%Remainder of Product

This data is derived from the synthesis of Pandamarilactone-1 and illustrates the principle that acid concentration can significantly alter the product ratio. A similar optimization is recommended for the direct synthesis of this compound.[1]

Table 2: Typical Diastereomeric Ratio of Pandamarilactonines in a Non-Optimized Synthesis

DiastereomerTypical Ratio
This compound55%
Pandamarilactonine B30%
Pandamarilactonine C10%
Pandamarilactonine D5%

Experimental Protocols

Key Experiment: Asymmetric Synthesis of (-)-Pandamarilactonine A (Conceptual Outline)

This protocol is based on the principles of asymmetric vinylogous Mannich reaction.

  • Preparation of the Chiral N-tert-butanesulfinimine: React the appropriate aldehyde precursor with (R)-N-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or MgSO₄) to form the chiral imine.

  • Asymmetric Vinylogous Mannich Reaction: To a solution of the chiral N-tert-butanesulfinimine in a suitable aprotic solvent (e.g., dichloromethane, THF) at low temperature (e.g., -78 °C), add a Lewis acid catalyst (e.g., BF₃·OEt₂). Then, slowly add a solution of a silyloxyfuran derivative. The reaction is stirred at low temperature until completion.

  • Deprotection and Cyclization: The resulting adduct is then subjected to deprotection of the sulfinyl group and the silyl ether, followed by spontaneous or acid-catalyzed cyclization to form the butenolide ring system.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (-)-Pandamarilactonine A.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_products Products Aldehyde Aldehyde Chiral_Imine Chiral N-tert- butanesulfinimine Aldehyde->Chiral_Imine Chiral_Auxiliary (R)-N-tert- butanesulfinamide Chiral_Auxiliary->Chiral_Imine Silyloxyfuran Silyloxyfuran Mannich_Reaction Asymmetric Vinylogous Mannich Reaction Silyloxyfuran->Mannich_Reaction Chiral_Imine->Mannich_Reaction Adduct Mannich Adduct Mannich_Reaction->Adduct Cyclization Deprotection & Cyclization Adduct->Cyclization Pandamarilactonine_A (-)-Pandamarilactonine A Cyclization->Pandamarilactonine_A Side_Products Pandamarilactonine B, C, D (Diastereomers) Cyclization->Side_Products Side-product formation

Caption: Asymmetric synthesis pathway for (-)-Pandamarilactonine A.

Troubleshooting_Flowchart Start High Side-Product Formation (Low Diastereoselectivity) Check_Acid Verify Acid Catalyst Stoichiometry Start->Check_Acid Optimize_Acid Optimize Acid Concentration (Trial Reactions) Check_Acid->Optimize_Acid Incorrect Check_Time_Temp Review Reaction Time and Temperature Check_Acid->Check_Time_Temp Correct Optimize_Acid->Check_Time_Temp Reduce_Time_Temp Reduce Reaction Time and/or Temperature Check_Time_Temp->Reduce_Time_Temp Prolonged/High Analyze_Purity Analyze Purity of Starting Materials Check_Time_Temp->Analyze_Purity Optimal Reduce_Time_Temp->Analyze_Purity Purify_Reagents Purify Starting Materials/Reagents Analyze_Purity->Purify_Reagents Impure End Improved Diastereoselectivity Analyze_Purity->End Pure Purify_Reagents->End

Caption: Troubleshooting flowchart for low diastereoselectivity.

References

resolving configurational instability of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pandamarilactonine A. The focus is on addressing potential issues related to its configurational instability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the suspected nature of configurational instability in this compound?

While there is no extensive literature directly detailing the configurational instability of this compound, based on its structure which features a pyrrolidinyl-α,β-unsaturated γ-lactone moiety, potential instabilities could arise from:

  • Epimerization: The stereocenters, particularly those adjacent to the carbonyl group of the lactone or the pyrrolidine nitrogen, could be susceptible to epimerization under certain pH and temperature conditions.

  • Isomerization: The double bond within the α,β-unsaturated lactone system could potentially undergo isomerization.

  • Degradation: The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. The unsaturated system is also prone to Michael addition reactions.

Q2: I am observing changes in the spectroscopic data (NMR, HPLC-MS) of my this compound sample over time. What could be the cause?

Changes in spectroscopic data, such as the appearance of new peaks or alterations in peak integrations in NMR, or new peaks in HPLC-MS, could indicate sample degradation or isomerization. This could be triggered by:

  • Improper Storage: Exposure to light, oxygen, elevated temperatures, or moisture can lead to degradation.

  • Solvent Effects: The choice of solvent for storage or analysis can influence stability. Protic solvents or those with trace impurities (acidic or basic) might promote degradation.

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and potentially accelerate degradation.

Q3: What are the recommended storage conditions for this compound?

To minimize potential degradation and configurational changes, it is recommended to store this compound under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry, solid powder. If in solution, use a dry, aprotic solvent and store at low temperature.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent Bioassay Results

Symptoms: You observe significant variability in the biological activity of this compound between different batches or even within the same batch tested at different times.

Possible Causes:

  • Degradation of the active compound: The compound may be degrading in the assay medium.

  • Isomerization to a less active form: The configurational instability may be leading to the formation of isomers with lower biological activity.

Troubleshooting Steps:

  • Purity Check: Immediately before each bioassay, verify the purity and integrity of the this compound sample using a quick analytical method like HPLC-UV.

  • Stability in Assay Medium: Perform a time-course experiment to assess the stability of this compound in your specific bioassay buffer or medium. Incubate the compound in the medium for the duration of your assay and analyze samples at different time points by HPLC.

  • pH Control: Ensure the pH of your assay medium is within a stable range for this compound. Avoid highly basic or acidic conditions if possible.

Issue 2: Appearance of Multiple Spots on TLC or Peaks in HPLC

Symptoms: A sample of this compound that was initially pure shows multiple spots on Thin Layer Chromatography (TLC) or several peaks in High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes:

  • On-column degradation/isomerization: The stationary phase of the chromatography column (e.g., silica gel) could be promoting degradation.

  • Degradation in solution: The compound may be unstable in the solvent used for analysis.

Troubleshooting Steps:

  • Solvent Selection: Test the solubility and stability of this compound in a variety of recommended HPLC solvents. Start with a neutral, aprotic mobile phase if possible.

  • Column Choice: If silica gel is suspected to cause degradation, consider using a less acidic or end-capped stationary phase, or a different separation technique like reversed-phase HPLC.

  • Temperature Control: Run the HPLC analysis at a controlled, lower temperature to minimize thermal degradation.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions to illustrate how such data could be presented. Note: This data is for illustrative purposes only and is not based on published experimental results.

ConditionTimepointPurity (%) by HPLCComments
Solid, -20°C, Dark, Argon0 months99.5Initial purity
6 months99.3Highly stable
12 months99.1Highly stable
Methanol Solution, 4°C0 hours99.5Initial purity
24 hours97.2Minor degradation observed
72 hours94.5Significant degradation
Aqueous Buffer (pH 7.4), 37°C0 hours99.5Initial purity
4 hours92.1Potential instability in bioassay conditions
8 hours85.3Rapid degradation

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stability timepoint, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak corresponding to this compound.

  • Calculate the percentage purity at each time point by dividing the area of the main peak by the total area of all peaks.

Visualizations

degradation_pathway This compound This compound Epimerized Product Epimerized Product This compound->Epimerized Product Acid/Base, Heat Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product H₂O, Acid/Base Michael Adduct Michael Adduct This compound->Michael Adduct Nucleophile

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Timepoints Timepoints Incubation->Timepoints HPLC-UV HPLC-UV Timepoints->HPLC-UV Purity LC-MS LC-MS Timepoints->LC-MS Degradants NMR NMR Timepoints->NMR Structure Purity vs. Time Purity vs. Time HPLC-UV->Purity vs. Time Identify Degradants Identify Degradants LC-MS->Identify Degradants NMR->Identify Degradants

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Optimizing Pandamarilactonine A Extraction from Pandanus Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pandamarilactonine A from Pandanus species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract

  • Question: We are experiencing a very low yield of the crude alkaloid extract from our Pandanus plant material. What are the potential causes and how can we improve the yield?

  • Answer: Low yields of crude alkaloid extracts can stem from several factors, ranging from the initial plant material preparation to the extraction parameters. Here is a step-by-step troubleshooting guide:

    • Plant Material Preparation: The handling and preparation of the plant material are crucial.

      • Drying Method: The drying technique significantly impacts the phytochemical content. Hot air oven drying has been shown to yield a higher number of phytochemicals compared to shade drying for Pandanus amaryllifolius leaf samples.[1][2] Consider using a hot air oven at a controlled temperature (e.g., 40-50°C) to preserve the integrity of the alkaloids while efficiently removing moisture.[1]

      • Grinding: Ensure the dried plant material is finely and uniformly ground. A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction.

    • Solvent Selection and Polarity: The choice of solvent is critical for selectively extracting alkaloids.

      • Solvent Type: Ethanol and acetone are effective in extracting polar chemical compounds, including many alkaloids.[1][2] For a broad-spectrum extraction of alkaloids from Pandanus species, ethanol is a commonly used and effective solvent.

      • Solvent-to-Plant Ratio: An optimized solvent-to-plant ratio is necessary to ensure complete extraction without excessive solvent consumption.[3] Experiment with different ratios to find the optimal balance for your specific setup.

    • Extraction Technique and Parameters: The extraction method and its parameters directly influence efficiency.

      • Conventional Methods: For methods like Soxhlet extraction, ensure a sufficient extraction time (e.g., 6-8 hours for each solvent) to allow for thorough extraction.[1]

      • Modern Techniques: Consider employing modern extraction techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times.[4][5] For MAE of P. amaryllifolius, optimal conditions for high yield and antioxidant activity have been found to be 450 W power, 20 minutes extraction time, and a temperature of 70°C.[6]

      • Temperature: Increasing the extraction temperature can enhance the solubility of alkaloids, but excessive heat may lead to their degradation.[3] A temperature range of 40-70°C is generally a good starting point to investigate.[6]

    • Acid-Base Extraction: This is a crucial step for isolating alkaloids.

      • pH Adjustment: Ensure the pH of your aqueous extract is sufficiently acidic (pH < 2) to protonate the alkaloids and convert them into their water-soluble salt form.[7] After removing non-polar impurities, make the aqueous extract distinctly alkaline (pH > 9) to liberate the free base form of the alkaloids for extraction into an organic solvent.[7]

      • Solvent for Final Extraction: Use a suitable non-polar solvent like chloroform or ethyl acetate to extract the free base alkaloids from the basified aqueous solution.[3][7]

Issue 2: Poor Purity of the Final this compound Isolate

  • Question: Our purified this compound fraction shows significant contamination with other compounds. How can we improve the purity?

  • Answer: Achieving high purity of the target alkaloid often requires a multi-step purification strategy. If you are facing purity issues, consider the following:

    • Initial "Defatting" Step: Pandanus extracts can contain a significant amount of fats, waxes, and other non-polar compounds.

      • Procedure: Before the main alkaloid extraction, perform a preliminary extraction of the dried plant material with a non-polar solvent like petroleum ether or chloroform. This will remove many of the lipophilic impurities that can interfere with subsequent purification steps.[1][2]

    • Refining the Acid-Base Extraction: This technique is fundamental for separating alkaloids from neutral and acidic compounds.

      • Washing the Acidic Aqueous Phase: After extracting the alkaloids into an acidic aqueous solution, wash this solution with a non-polar solvent (e.g., diethyl ether) to remove any remaining neutral impurities.[7]

    • Chromatographic Purification: Column chromatography is an essential technique for separating individual alkaloids.

      • Stationary Phase Selection: Silica gel is a commonly used stationary phase. However, its slightly acidic nature can sometimes lead to the degradation of sensitive alkaloids.[8] If you suspect compound instability, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8][9]

      • Solvent System Optimization: The choice of the mobile phase (solvent system) is critical for achieving good separation. Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to identify the optimal conditions for separating this compound from its impurities.

      • Fraction Collection and Analysis: Collect small fractions from the column and analyze them using TLC to identify the fractions containing pure this compound.

    • Recrystallization: This is a powerful technique for purifying solid compounds.

      • Solvent Selection: The key is to find a solvent or solvent mixture in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the best part of the Pandanus plant to use for this compound extraction?

    • A1: this compound and its analogues have been isolated from both the leaves and roots of Pandanus amaryllifolius.[10][11][12] While both can be sources, the concentration of specific alkaloids may vary. It is advisable to consult literature that has quantified the yields from different plant parts or to perform a preliminary comparative analysis.

  • Q2: Can I use fresh Pandanus leaves for extraction?

    • A2: While it is possible to extract from fresh leaves, drying the plant material is generally recommended. Drying removes water, which can interfere with the extraction process, especially when using non-polar solvents. It also allows for easier grinding and increases the efficiency of extraction by improving solvent penetration.[13]

  • Q3: My crude extract is a thick, sticky gum. How can I handle this for further purification?

    • A3: Gummy extracts are common and are often due to the presence of sugars, pigments, and other polar, non-alkaloidal compounds. To handle this, you can dissolve the gummy extract in a suitable solvent and perform a liquid-liquid extraction. Alternatively, you can adsorb the gum onto a small amount of silica gel and then load this onto your chromatography column for purification.

  • Q4: What are some modern, more efficient extraction methods for this compound?

    • A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to be more efficient than conventional methods like maceration or Soxhlet extraction, often providing higher yields in less time and with lower solvent consumption.[4][5] Supercritical Fluid Extraction (SFE) is another advanced, environmentally friendly technique that could be explored.[5]

Data Presentation

Table 1: Influence of Drying Method and Solvent on Phytochemical Extraction from Pandanus amaryllifolius Leaves

Drying MethodSolventPresence of AlkaloidsPresence of other PhytochemicalsReference
Shade DriedPetroleum Ether-Steroids, Triterpenoids[1],[2]
Chloroform+Steroids, Triterpenoids[1],[2]
Acetone+Carbohydrates, Flavonoids, Phenols, Tannins, Saponins, Glycosides, Triterpenoids[1][2]
Ethanol+Protein, Carbohydrates, Flavonoids, Phenols, Tannins, Saponins, Glycosides[1],[2]
Hot Air Oven DriedPetroleum Ether-Steroids, Triterpenoids[1],[2]
Chloroform+Carbohydrates, Steroids, Triterpenoids[1],[2]
Acetone+Carbohydrates, Flavonoids, Phenols, Tannins, Saponins, Glycosides, Triterpenoids[1],[2]
Ethanol+Protein, Carbohydrates, Steroids, Flavonoids, Phenols, Tannins, Saponins, Glycosides[1],[2]

Note: '+' indicates presence, '-' indicates absence.

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Antioxidants from P. amaryllifolius

ParameterOptimal Value
Microwave Power450 W
Extraction Time20 min
Extraction Temperature70°C

Reference:[6]

Experimental Protocols

Protocol 1: General Procedure for Extraction and Isolation of this compound

  • Plant Material Preparation:

    • Collect fresh leaves or roots of the Pandanus species.

    • Wash the plant material thoroughly to remove any dirt.

    • Dry the material in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

  • Initial Extraction:

    • Extract the powdered plant material with 95% ethanol using a Soxhlet apparatus for 8-12 hours. Alternatively, macerate the powder in ethanol at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the crude ethanolic extract in a 5% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with an equal volume of diethyl ether or chloroform three times in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

    • Make the aqueous layer alkaline by adding a concentrated ammonium hydroxide (NH₄OH) solution until the pH is between 9 and 10.

    • Extract the liberated free base alkaloids from the alkaline aqueous solution with an equal volume of chloroform three times.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Dissolve the crude alkaloid fraction in a minimal amount of the eluting solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound (as identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent.

  • Final Purification (Optional):

    • If necessary, further purify the this compound fraction by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Extraction_Workflow PlantMaterial Dried & Powdered Pandanus Species EthanolicExtraction Ethanolic Extraction (Soxhlet/Maceration) PlantMaterial->EthanolicExtraction CrudeExtract Crude Ethanolic Extract EthanolicExtraction->CrudeExtract AcidBasePartition Acid-Base Partition (HCl / NH4OH) CrudeExtract->AcidBasePartition CrudeAlkaloids Crude Alkaloid Fraction AcidBasePartition->CrudeAlkaloids ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChromatography PureFractions Fractions containing This compound ColumnChromatography->PureFractions FinalProduct Pure This compound PureFractions->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

References

troubleshooting Pandamarilactonine A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Pandamarilactonine A in solution during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is a natural product belonging to the class of pyrrolidine alkaloids. Its structure features a pyrrolidinyl-α,β-unsaturated γ-lactone moiety. Basic storage recommendations are to keep the compound as a solid at 2-8°C.[1]

2. What are the common signs of this compound degradation in solution?

Users may observe several signs that suggest the degradation of this compound in solution:

  • Changes in physical appearance: The solution may change color or develop precipitates over time.

  • Alterations in chromatographic profiles: When analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), new spots or peaks may appear, while the peak corresponding to this compound may decrease in area.

  • Inconsistent experimental results: Variability in bioassay results or other experiments can be an indicator of compound instability.

3. What factors can contribute to the instability of this compound in solution?

The instability of this compound is likely linked to its α,β-unsaturated γ-lactone core. Key factors that can promote its degradation include:

  • pH: The lactone ring is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Extreme pH values should be avoided.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis.

  • Presence of Water: Moisture can lead to the hydrolytic cleavage of the lactone ring.[2][3]

  • Light and Oxygen: While less documented for this specific molecule, many natural products are sensitive to light and oxidation.[2]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues related to this compound instability.

Issue 1: Unexpected peaks or spots appear in my chromatogram (HPLC/TLC).
  • Question 1.1: Have you recently prepared the stock solution?

    • Answer: If the stock solution is old, degradation may have occurred. It is advisable to prepare fresh stock solutions for critical experiments. For routine use, aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Question 1.2: What solvent was used to prepare the solution?

    • Answer: The choice of solvent is critical. Aprotic solvents like DMSO or acetonitrile are generally preferred for stock solutions. If aqueous buffers are required for experiments, prepare these working solutions fresh from the stock just before use.

  • Question 1.3: What is the pH of your experimental solution?

    • Answer: The γ-lactone ring in this compound is prone to hydrolysis under both acidic and basic conditions. If your experimental conditions require a specific pH, it is crucial to assess the stability of the compound at that pH over the time course of your experiment. Consider running a time-course stability study at the intended pH.

Issue 2: My experimental results are inconsistent or show a loss of activity.
  • Question 2.1: How are you preparing your working solutions?

    • Answer: Always prepare working solutions fresh from a recently prepared or properly stored stock solution. Avoid prolonged storage of dilute aqueous solutions.

  • Question 2.2: How long is the incubation time for your experiment?

    • Answer: If your experiment involves long incubation times at physiological temperatures (e.g., 37°C), the compound may be degrading over the course of the experiment. It is recommended to perform a stability assessment under your specific experimental conditions (temperature, buffer, pH) to determine the compound's half-life.

  • Question 2.3: Have you confirmed the concentration of your stock solution?

    • Answer: It is good practice to periodically verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV, to ensure that degradation has not occurred during storage.

Data Presentation

Table 1: General Stability Considerations for Lactone-Containing Compounds

ParameterGeneral Recommendation for LactonesRationale
pH Maintain near-neutral pH (6-8) if possible.Lactone rings are susceptible to both acid and base-catalyzed hydrolysis.[3]
Temperature Store stock solutions at ≤ -20°C. Prepare working solutions on ice.Higher temperatures accelerate chemical degradation.[2]
Solvent Use aprotic solvents (e.g., DMSO, Acetonitrile) for stock solutions.Minimizes the risk of solvolysis/hydrolysis.
Moisture Use anhydrous solvents for stock solutions and minimize exposure to humidity.Water can directly participate in the hydrolysis of the lactone ring.[2][3]
Light Protect solutions from light.Many complex organic molecules are light-sensitive.

Table 2: Spectroscopic Data for this compound

Data TypeKey Signals/FeaturesReference
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.13 (1H, ddd, J = 0.8, 1.6, 1.6 Hz, H-4), 4.73 (1H, ddd, J = 1.6, 1.9, 6.6 Hz, H-5), 3.18 (1H, ddd, J = 6.6, 6.6, 7.4 Hz, H-2'), 1.93 (3H, s, H-6)[4]
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 174.3 (C-2), 147.7 (C-4), 130.7 (C-3), 83.8 (C-5), 10.7 (C-6)[4]
High-Resolution FABMS C₁₈H₂₃NO₄[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) of high purity

    • Calibrated microbalance

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ACN to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Stability of this compound by HPLC
  • Objective: To assess the stability of this compound in a specific solvent or buffer over time.

  • Materials:

    • This compound stock solution

    • Solvent or buffer of interest

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid or TFA)

  • Procedure:

    • Prepare a working solution of this compound in the solvent/buffer to be tested at a known concentration (e.g., 10 µM).

    • Immediately inject a sample (t=0) into the HPLC system to obtain the initial peak area of this compound.

    • Incubate the working solution under the desired experimental conditions (e.g., specific temperature, pH).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the working solution into the HPLC.

    • Record the peak area of this compound at each time point.

    • Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions. The percentage remaining can be calculated as: (Peak Area at time t / Peak Area at t=0) * 100.

Visualizations

degradation_pathway PandaA This compound (α,β-Unsaturated γ-Lactone) Intermediate Tetrahedral Intermediate PandaA->Intermediate H₂O (Hydrolysis) (Acid or Base Catalyzed) Product Ring-Opened Product (Hydroxy Carboxylic Acid) Intermediate->Product Proton Transfer

Caption: Potential hydrolytic degradation pathway of this compound.

troubleshooting_workflow Start Inconsistent Results or Unexpected Chromatogram CheckSolution Check Age and Storage of Stock Solution Start->CheckSolution PrepareFresh Prepare Fresh Stock Solution CheckSolution->PrepareFresh Old or Improperly Stored CheckSolvent Review Solvent Choice and pH of Medium CheckSolution->CheckSolvent Freshly Prepared PrepareFresh->CheckSolvent UseAprotic Use Anhydrous Aprotic Solvent for Stock CheckSolvent->UseAprotic Inappropriate Solvent/pH RunStability Perform Time-Course Stability Study CheckSolvent->RunStability Solvent/pH Seems Appropriate UseAprotic->RunStability End Problem Identified RunStability->End

Caption: Troubleshooting workflow for this compound instability.

experimental_workflow PrepStock Prepare Fresh Stock Solution in Aprotic Solvent PrepWorking Prepare Working Solution in Test Buffer/Solvent PrepStock->PrepWorking TimeZero Analyze t=0 Sample (e.g., by HPLC) PrepWorking->TimeZero Incubate Incubate Solution under Test Conditions TimeZero->Incubate TimePoints Analyze Samples at Pre-defined Time Points Incubate->TimePoints Analyze Analyze Data: Plot % Remaining vs. Time TimePoints->Analyze Conclusion Determine Stability/ Half-life Analyze->Conclusion

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Pandamarilactonine A Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing biological assays for Pandamarilactonine A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Antimicrobial Assays (MIC & MBC)

  • Q: My this compound solution is precipitating in the broth medium. How can I resolve this?

    • A: Poor aqueous solubility is a common issue with natural products.[1][2][3][4] Try dissolving this compound in a minimal amount of dimethyl sulfoxide (DMSO) before preparing your serial dilutions in the broth. Ensure the final DMSO concentration in your assay does not exceed a level that affects bacterial growth (typically ≤1%). It is crucial to include a solvent control to verify that the DMSO concentration is not inhibitory.

  • Q: The results of my Minimum Inhibitory Concentration (MIC) assay are inconsistent between experiments. What are the possible reasons?

    • A: Inconsistency in MIC assays can arise from several factors.[5] Key areas to check include:

      • Inoculum Density: Ensure your bacterial suspension is standardized to the correct McFarland standard in each experiment.

      • Reagent Preparation: Use freshly prepared media and antibiotic solutions.

      • Incubation Conditions: Maintain consistent temperature and incubation times.

      • Pipetting Accuracy: Calibrate your pipettes regularly to ensure accurate serial dilutions.

      • Purity of Compound: Verify the purity of your this compound sample.

  • Q: I am observing color from my this compound solution, which is interfering with the visual assessment of turbidity for MIC determination. What can I do?

    • A: Color interference is a known challenge when working with natural products.[6][7] To overcome this, you can use a spectrophotometric microplate reader to measure the optical density (OD) at 600 nm. Compare the OD of wells containing the compound and bacteria to a control well with the compound in broth only to correct for the compound's intrinsic color. Alternatively, you can use a metabolic indicator dye like resazurin, where a color change (or lack thereof) indicates cell viability.

  • Q: After determining the MIC, my Minimum Bactericidal Concentration (MBC) plating shows no reduction in colony-forming units (CFUs). What does this indicate?

    • A: This result suggests that at the concentrations tested, this compound is bacteriostatic, not bactericidal. It inhibits the growth of the microorganism but does not kill it. It is also possible that higher concentrations are needed to achieve a bactericidal effect.

2. Antidyslipidemic Assays (HMG-CoA Reductase, PPARα, NPC1L1)

  • Q: I am seeing inhibition of HMG-CoA reductase in my assay, but I suspect it might be non-specific. How can I confirm this?

    • A: Non-specific enzyme inhibition is a common artifact with natural products, which can be caused by compound aggregation or reactivity with the enzyme.[8][9] To investigate this, you can:

      • Include a detergent like Triton X-100 in the assay buffer to prevent aggregation.

      • Perform the assay at multiple concentrations of both the inhibitor and the substrate to see if the inhibition is competitive.

      • Test the compound in a counterscreen without the enzyme to check for interference with the detection system.

  • Q: My results in the PPARα activation assay are not reproducible. What should I check?

    • A: Reproducibility issues in cell-based assays like PPARα activation can be due to several factors. Check for:

      • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.

      • Transfection Efficiency: If using a reporter gene assay, monitor and normalize for transfection efficiency.

      • Compound Cytotoxicity: Perform a cytotoxicity assay to ensure the observed effect is not due to cell death. Extracts from Pandanus amaryllifolius have shown cytotoxicity at higher concentrations.[10]

      • Reagent Consistency: Use consistent batches of cells, media, and other reagents.

  • Q: I am not observing any activity of this compound in my NPC1L1 cholesterol uptake assay. Does this mean it's inactive?

    • A: A lack of activity could have several explanations. Consider the following:

      • Compound Concentration: You may need to test a wider range of concentrations.

      • Assay Sensitivity: Verify the sensitivity of your assay using a known NPC1L1 inhibitor like ezetimibe.

      • Cellular Uptake: Ensure that the compound can reach its target in your cell-based model.

      • Mechanism of Action: The in silico prediction may not translate to an in vitro effect under the specific assay conditions. The compound might have a different mechanism of action for its antidyslipidemic effects.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's biological activity.

Table 1: Antimicrobial Activity of this compound

MicroorganismAssay TypeValue (µg/mL)
Pseudomonas aeruginosaMIC15.6
Pseudomonas aeruginosaMBC31.25

Table 2: In Silico Predicted Binding Affinities of this compound

Target ProteinPredicted Binding Energy (kcal/mol)
HMG-CoA Reductase-5.51
PPAR alpha-9.10
NPC1L1-9.71

Experimental Protocols

1. Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Materials:

    • This compound

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Bacterial culture (P. aeruginosa)

    • 0.5 McFarland standard

    • Spectrophotometer

    • DMSO

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

2. Protocol for HMG-CoA Reductase Inhibitor Screening Assay

This is a general protocol for a colorimetric assay measuring NADPH consumption.

  • Materials:

    • HMG-CoA Reductase assay kit (containing assay buffer, HMG-CoA reductase, HMG-CoA, NADPH, and an inhibitor like atorvastatin)

    • This compound

    • 96-well UV-transparent plate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a solution of this compound at various concentrations.

    • To the appropriate wells, add the assay buffer, this compound solution, and HMG-CoA reductase enzyme.

    • Include an enzyme control (with solvent instead of inhibitor) and a positive control (with a known inhibitor like atorvastatin).

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding HMG-CoA and NADPH.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.

    • The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity. Calculate the percentage of inhibition by comparing the rate in the presence of this compound to the enzyme control.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_compound Prepare this compound Stock Solution (in DMSO) dilution Perform Serial Dilutions of Compound in MHB in 96-well plate prep_compound->dilution prep_bacteria Grow and Standardize Bacterial Culture inoculation Inoculate Wells with Standardized Bacteria prep_bacteria->inoculation prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->dilution dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC (Lowest concentration with no visible growth) incubation->readout

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

signaling_pathway_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF) receptor Death Receptor (e.g., TNFR) ligand->receptor disc Death-Inducing Signaling Complex (DISC) receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (Potential effect of This compound) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_logic start Inconsistent Assay Results q1 Is the compound soluble in the assay buffer? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there color or fluorescence interference? a1_yes->q2 sol_strat Strategies: - Use co-solvent (e.g., DMSO) - Include detergents - Modify formulation a1_no->sol_strat end Review Experimental Design and Re-test sol_strat->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No int_strat Strategies: - Use appropriate blanks - Switch detection method (e.g., colorimetric to fluorescent) - Use metabolic dyes a2_yes->int_strat q3 Are assay controls (positive/negative) behaving as expected? a2_no->q3 int_strat->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the effect due to non-specific inhibition or cytotoxicity? a3_yes->q4 ctrl_strat Troubleshoot: - Reagent stability - Incubation conditions - Instrument settings a3_no->ctrl_strat ctrl_strat->end a4_yes Possible q4->a4_yes Yes a4_no No q4->a4_no No ns_strat Perform: - Counterscreens - Cytotoxicity assays - Test with detergents a4_yes->ns_strat a4_no->end ns_strat->end

References

addressing solubility issues of Pandamarilactonine A in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pandamarilactonine A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. It has demonstrated antimicrobial activity, notably against Pseudomonas aeruginosa.[1][2] An in-silico study has suggested potential interactions with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, peroxisome proliferator-activated receptor (PPAR) alpha, and Niemann-Pick C1-Like 1 (NPC1L1), indicating possible roles in cholesterol metabolism and lipid regulation.

Q2: What are the known solvents for this compound?

This compound is soluble in several organic solvents.[1]

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)Soluble. A 10 mM stock solution can be prepared.Most common solvent for preparing stock solutions for in vitro assays.
ChloroformSolublePrimarily used for chemical analysis, not recommended for biological assays.
DichloromethaneSolublePrimarily used for chemical analysis, not recommended for biological assays.
Ethyl AcetateSolublePrimarily used for extraction and chromatography.
AcetoneSolubleCan be used for initial solubilization, but its volatility and potential for cell toxicity should be considered.

Q3: How should I prepare a stock solution of this compound?

Given its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Troubleshooting Guide: Addressing Solubility Issues in Assays

Researchers may encounter precipitation or poor solubility when diluting this compound stock solutions into aqueous assay buffers or cell culture media. This guide provides systematic steps to mitigate these issues.

Problem: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

This is a common issue with hydrophobic compounds. The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible to avoid solvent-induced artifacts and toxicity, typically below 0.5%.

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Working Solution Preparation stock Weigh this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM) stock->dissolve intermediate Dilute stock solution in 100% DMSO or a suitable co-solvent to create an intermediate stock dissolve->intermediate If high final concentrations are needed working Serially dilute the intermediate stock into your final aqueous buffer or cell culture medium dissolve->working For lower final concentrations intermediate->working vortex Vortex or mix thoroughly after each dilution step working->vortex

Caption: Workflow for preparing this compound working solutions.

Strategies to Improve Aqueous Solubility

If precipitation persists, consider the following strategies, summarized in the table below.

StrategyDescriptionConsiderations
Co-solvents Include a water-miscible organic solvent in your final assay buffer.Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG). The final concentration of the co-solvent should be tested for its effect on assay performance and cell viability.
Surfactants Use a non-ionic surfactant to aid in micelle formation and solubilization.Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can be effective. Ensure the surfactant is compatible with your assay.
Protein Carrier Pre-complex this compound with a carrier protein like bovine serum albumin (BSA).This can be particularly useful in cell-based assays to mimic in vivo conditions where hydrophobic compounds bind to plasma proteins.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.The pKa of this compound is not readily available, so the effectiveness of this method is uncertain. Empirical testing would be required.

Experimental Protocols

Below are detailed methodologies for key experiments based on the putative targets of this compound.

HMG-CoA Reductase Inhibition Assay

This protocol is a general guide for a spectrophotometric assay to screen for HMG-CoA reductase inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 50 mM DTT.

    • NADPH Solution: Prepare a 10 mM stock solution in the assay buffer.

    • HMG-CoA Solution: Prepare a 2.5 mM stock solution in the assay buffer.

    • HMG-CoA Reductase Enzyme: Reconstitute according to the manufacturer's instructions.

    • This compound Working Solutions: Prepare a serial dilution in the assay buffer containing a final DMSO concentration of <0.5%.

    • Positive Control: Pravastatin at a known inhibitory concentration.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of this compound working solution or control to the respective wells.

    • Add 5 µL of NADPH solution (final concentration ~250 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of HMG-CoA reductase enzyme.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Diagram

G cluster_0 Cholesterol Metabolism & Lipid Regulation P This compound HMGCR HMG-CoA Reductase P->HMGCR Inhibition PPARa PPAR alpha P->PPARa Activation NPC1L1 NPC1L1 P->NPC1L1 Inhibition Cholesterol_syn Cholesterol Synthesis HMGCR->Cholesterol_syn FA_ox Fatty Acid Oxidation PPARa->FA_ox Cholesterol_abs Cholesterol Absorption NPC1L1->Cholesterol_abs

References

Technical Support Center: Refinement of NMR Data Acquisition for Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Nuclear Magnetic Resonance (NMR) data acquisition for the natural product Pandamarilactonine A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in acquiring high-quality NMR data for this compound?

A1: this compound, a pyrrolidine alkaloid, presents several challenges for NMR analysis. Due to its complex structure with multiple stereocenters, researchers may encounter signal overlapping in proton NMR spectra.[1][2] This can complicate the determination of coupling patterns and accurate integration. Furthermore, as with many natural products, sample purity and concentration can significantly impact spectral quality, potentially leading to broad peaks and difficulty in identifying minor components or impurities.

Q2: Which NMR solvents are recommended for this compound, and how do I choose the best one?

A2: The choice of solvent is critical for resolving overlapping signals. While deuterated chloroform (CDCl₃) is a common starting point, trying different solvents can be advantageous.[3] Solvents like deuterated benzene (C₆D₆), acetone (acetone-d₆), or methanol (CD₃OD) can alter the chemical shifts of protons, potentially resolving key signals.[3] For instance, aromatic solvents like benzene-d₆ often induce different chemical shift patterns compared to chloroform-d₃.[3] If solubility is an issue, deuterated methanol or dimethyl sulfoxide (DMSO-d₆) are viable alternatives.[3]

Q3: How can I confirm the presence of exchangeable protons (e.g., OH, NH) in the NMR spectrum of this compound?

A3: To identify exchangeable protons, a simple technique is to add a drop of deuterium oxide (D₂O) to your NMR sample and re-acquire the ¹H spectrum.[3] Protons attached to heteroatoms (like OH or NH) will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[3]

Q4: My ¹H NMR spectrum of a purified sample of this compound appears overly complex, suggesting a mixture. What could be the cause?

A4: If you observe more signals than expected for a single diastereomer, you might be observing a mixture of rotamers.[3] This can occur due to restricted bond rotation on the NMR timescale. To address this, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially simplifying the spectrum by averaging the signals of the rotamers.[3] It is also worth noting that Pandamarilactonine-A has been reported as a mixture enriched with the (+)-enantiomer, while the related Pandamarilactonine-B occurs as a racemate.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the NMR data acquisition for this compound.

Problem Potential Cause Recommended Solution
Broad Peaks in Spectrum - Poor shimming of the magnet. - Sample is not homogenous (poor solubility). - Sample is too concentrated.[3]- Re-shim the magnet. Automated shimming procedures like topshim are highly recommended.[4] - Ensure the sample is fully dissolved. If solubility is an issue, try a different deuterated solvent or gently warm the sample. - Dilute the sample. Highly concentrated samples can lead to viscosity-related line broadening.
Overlapping Proton Signals - Insufficient magnetic field strength. - Inappropriate solvent choice.- If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) for better signal dispersion. - Acquire spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆, CD₃OD) to induce differential chemical shifts.[3]
Low Signal-to-Noise Ratio - Insufficient number of scans. - Low sample concentration.- Increase the number of scans (ns parameter).[4] The signal-to-noise ratio increases with the square root of the number of scans. - If possible, prepare a more concentrated sample.
Inaccurate Integrations - Overlapping peaks. - Baseline distortion.- Address peak overlap using the strategies mentioned above. - Perform careful baseline correction during data processing.
Presence of Water Peak - Use of non-anhydrous deuterated solvents. - Contamination of the NMR tube or sample.- Use freshly opened or properly stored anhydrous deuterated solvents. - Ensure NMR tubes are thoroughly dried before use.
Difficulty Locking on the Sample - No deuterated solvent present. - Poor initial shimming. - Incorrect lock power or gain settings.[5]- Ensure a sufficient amount of deuterated solvent is used.[5] - Perform a preliminary shim.[5] - Adjust the lock power and gain to achieve a stable lock signal.[5]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.[4]

    • Tune and match the probe for both ¹H and ¹³C frequencies.[6]

    • Shim the magnetic field to achieve optimal homogeneity.[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve adequate signal-to-noise.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)

The structure of this compound was originally deduced using 2D NMR techniques, including PFG J-HMBC.[1]

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • Use a standard COSY pulse sequence.

    • Optimize the spectral width and number of increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • Use a standard HSQC pulse sequence with gradient selection.

    • Set the ¹³C spectral width to encompass all expected carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

    • Use a standard HMBC pulse sequence with gradient selection.

    • Optimize the long-range coupling delay to observe correlations for the expected J-couplings (typically 4-8 Hz).

Data Presentation

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard 30° or 90° pulse for quantitative or standard spectra, respectively.
Number of Scans (ns)16 - 64To achieve adequate signal-to-noise.
Relaxation Delay (d1)1 - 5 sAllows for full relaxation of protons for accurate integration.
Acquisition Time (aq)2 - 4 sDetermines digital resolution.
Spectral Width (sw)12 - 16 ppmTo cover all proton signals.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValuePurpose
Pulse Programzgpg30Proton-decoupled pulse sequence with a 30° pulse angle.
Number of Scans (ns)≥ 1024To compensate for the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sStandard delay for ¹³C acquisition.
Acquisition Time (aq)1 - 2 sDetermines digital resolution.
Spectral Width (sw)200 - 240 ppmTo cover all carbon signals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh this compound (1-5 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim Magnet acq2->acq3 acq4 Acquire 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Spectra acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: Workflow for NMR data acquisition and processing of this compound.

troubleshooting_tree start Poor Quality Spectrum? broad_peaks Are peaks broad? start->broad_peaks Yes overlapping_signals Are signals overlapping? start->overlapping_signals No broad_peaks->overlapping_signals No broad_peaks_sol 1. Re-shim magnet. 2. Check sample concentration/solubility. broad_peaks->broad_peaks_sol Yes low_sn Low Signal-to-Noise? overlapping_signals->low_sn No overlapping_signals_sol 1. Use a different solvent. 2. Use higher field spectrometer. overlapping_signals->overlapping_signals_sol Yes low_sn_sol 1. Increase number of scans. 2. Increase sample concentration. low_sn->low_sn_sol Yes end Review Data low_sn->end No broad_peaks_sol->end overlapping_signals_sol->end low_sn_sol->end

Caption: Troubleshooting decision tree for common NMR spectral issues.

References

Technical Support Center: Resolution of Pandamarilactonine A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Pandamarilactonine A isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic resolution of this compound isomers.

Issue Potential Cause Recommended Solution
Poor or No Resolution of Diastereomers Incorrect stationary phase selection.Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating alkaloid isomers.[1][2][3] Consider both normal-phase and reversed-phase columns.
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). In reversed-phase, optimize the water/acetonitrile or water/methanol gradient and the pH.
Inappropriate temperature.Evaluate the effect of column temperature on resolution. Lower temperatures often enhance enantioselectivity but may increase peak broadening.
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase to reduce peak tailing for basic compounds like alkaloids.[4]
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If performance does not improve, consider replacing the column.
High Backpressure Blockage of the column inlet frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the frit may need to be replaced. Ensure proper sample filtration before injection.
Mobile phase viscosity.Optimize the mobile phase to reduce viscosity, especially at lower temperatures.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection, which can take at least 30 minutes.[5]
"Memory effects" from previous analyses.If additives were used previously, they might adsorb to the stationary phase and affect subsequent separations.[4] Dedicate a column to a specific method or implement a thorough washing protocol between different methods.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

A1: this compound and its related isomers, such as Pandamarilactonine B, are diastereomers.[6] The primary challenge lies in their structural similarity, which requires highly selective analytical techniques to achieve baseline separation. Key difficulties include selecting the appropriate chiral stationary phase and optimizing the mobile phase to exploit the subtle differences in their stereochemistry.

Q2: Which chromatographic techniques are most suitable for resolving this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most effective techniques.[1][]

  • Chiral HPLC: Offers a wide variety of commercially available chiral stationary phases (CSPs) that can be screened for optimal selectivity. Polysaccharide-based columns are a good starting point for alkaloid separations.[1][2][3]

  • Chiral SFC: Often provides faster separations and higher efficiency compared to HPLC.[6][8] It is also a "greener" technique due to the use of supercritical CO2 as the primary mobile phase component.[8]

Q3: How do I select the best chiral column for my separation?

A3: There is no universal chiral column, and selection often requires empirical screening. A good starting strategy is to test a set of columns with different chiral selectors, such as cellulose and amylose derivatives, under both normal-phase and reversed-phase conditions. For pyrrolidine alkaloids like this compound, columns known to perform well with basic compounds should be prioritized.

Q4: Can I use achiral chromatography to separate this compound diastereomers?

A4: Yes, it is possible to separate diastereomers on an achiral stationary phase (like silica gel or C18) because they have different physical properties.[6] However, achieving good resolution can be challenging. Chiral chromatography is generally more effective for resolving stereoisomers.

Q5: What is the role of mobile phase additives in improving resolution?

A5: Mobile phase additives can significantly impact selectivity and peak shape. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to a normal-phase mobile phase can reduce peak tailing by minimizing interactions with acidic sites on the silica surface.[4] In reversed-phase, adjusting the pH with volatile buffers like ammonium formate or ammonium acetate can optimize the ionization state of the analyte and improve separation.

Q6: Are there any non-chromatographic methods for resolving these isomers?

A6: Yes, diastereomeric recrystallization is a classical method for separating enantiomers after converting them into diastereomers.[9] For already diastereomeric compounds like a mixture of this compound and B, fractional crystallization might be possible if they have significantly different solubilities in a particular solvent system. This method is often used for larger-scale separations.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Isomers
  • Column Screening:

    • Select a minimum of three polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

    • Prepare a standard solution of the this compound isomer mixture in the initial mobile phase.

  • Initial Mobile Phase Conditions (Normal Phase):

    • Mobile Phase A: Hexane or Heptane

    • Mobile Phase B: Isopropanol or Ethanol

    • Gradient: Start with a shallow gradient (e.g., 5-30% B over 20 minutes) to scout for elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

  • Optimization:

    • If partial separation is observed, switch to an isocratic mobile phase and fine-tune the percentage of the alcohol modifier.

    • To improve peak shape, add 0.1% (v/v) diethylamine to the mobile phase.

    • Evaluate the effect of temperature by running the separation at different column temperatures (e.g., 15°C, 25°C, 40°C).

  • Data Analysis:

    • Calculate the resolution (Rs), selectivity (α), and retention factor (k) for each condition. Aim for Rs > 1.5 for baseline separation.

Protocol 2: Chiral SFC Method Development
  • Column Selection:

    • Use the same set of chiral columns as in the HPLC screening.

  • Initial SFC Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol

    • Gradient: 5-40% Methanol over 10 minutes.

    • Flow Rate: 2-4 mL/min

    • Backpressure: 150 bar

    • Temperature: 40°C

  • Optimization:

    • Adjust the co-solvent percentage in isocratic mode to optimize resolution.

    • Screen other alcohol co-solvents (e.g., ethanol, isopropanol).

    • Add a basic modifier (e.g., 0.1% diethylamine) to the co-solvent to improve peak shape.

  • Data Analysis:

    • As with HPLC, calculate resolution, selectivity, and retention factors to determine the optimal conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Screening cluster_optimization Optimization cluster_analysis Analysis & Validation sample Isomer Mixture hplc Chiral HPLC Screening sample->hplc Inject sfc Chiral SFC Screening sample->sfc Inject opt_hplc Optimize Mobile Phase & Temperature (HPLC) hplc->opt_hplc Partial Separation opt_sfc Optimize Co-solvent & Backpressure (SFC) sfc->opt_sfc Partial Separation analysis Calculate Resolution (Rs), Selectivity (α) opt_hplc->analysis opt_sfc->analysis validation Method Validation analysis->validation Rs > 1.5

Caption: Workflow for Chiral Method Development.

troubleshooting_logic start Poor Resolution check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimal? check_column->check_mobile_phase Yes screen_columns Screen different CSPs check_column->screen_columns No check_peak_shape Are peaks tailing? check_mobile_phase->check_peak_shape Yes adjust_mobile_phase Adjust solvent ratio/gradient check_mobile_phase->adjust_mobile_phase No add_modifier Add amine modifier (e.g., DEA) check_peak_shape->add_modifier Yes end Resolution Improved check_peak_shape->end No screen_columns->check_mobile_phase adjust_mobile_phase->check_peak_shape add_modifier->end

Caption: Troubleshooting Logic for Poor Resolution.

References

overcoming low signal intensity in Pandamarilactonine A spectroscopic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Pandamarilactonine A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low signal intensity, during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you acquire high-quality spectroscopic data.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

Q1: I am observing a very weak ¹H NMR signal for my this compound sample. What are the potential causes and how can I improve the signal-to-noise ratio?

A1: Low signal intensity in ¹H NMR can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Sample Concentration: The concentration of your sample is a primary factor. For small molecules like this compound (MW ≈ 300-400 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically recommended for a routine ¹H NMR spectrum.[1] If your sample is less concentrated, you will need to increase the number of scans to improve the signal-to-noise ratio.

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the signal-to-noise ratio requires quadrupling the number of scans.[2] If your initial spectrum was run with 16 scans, try increasing it to 64 or 128.

  • Relaxation Delay (d1): Ensure the relaxation delay is adequate, especially for quantitative measurements. A common starting point is 1-2 seconds, but for accurate integration of all proton signals, a longer delay of 5 times the longest T1 relaxation time is recommended.[3]

  • Solvent Selection: Ensure this compound is fully dissolved in the chosen deuterated solvent.[4][5] Poor solubility can lead to a lower effective concentration and broad peaks.[6] Consider trying a different solvent if solubility is an issue. Common choices for alkaloids include CDCl₃, Methanol-d₄, and DMSO-d₆.[4][6]

  • Shimming: Poor magnetic field homogeneity can lead to broad and weak signals. Ensure the spectrometer is properly shimmed for your sample.[6]

  • Instrument Sensitivity: If available, using a spectrometer with a cryoprobe can significantly enhance sensitivity, allowing for the analysis of much lower concentration samples.[7]

Q2: My ¹³C NMR spectrum for this compound has a very low signal-to-noise ratio, even after a long acquisition time. What can I do?

A2: The low natural abundance of ¹³C (~1.1%) makes it inherently less sensitive than ¹H NMR. Here are some strategies to improve your ¹³C spectrum:

  • Sample Concentration: This is the most critical factor for ¹³C NMR. A higher concentration is generally better. For a standard room temperature probe, aiming for 50-100 mg of sample is advisable.[1] With more sensitive instruments like those equipped with a cryoprobe, you can work with lower concentrations (around 3-10 mM).[8]

  • Number of Scans: A significantly larger number of scans is required for ¹³C NMR compared to ¹H NMR. It is not uncommon for acquisitions to run for several hours or even overnight.

  • Pulse Program: Using a pulse program with a shorter relaxation delay and a smaller flip angle (e.g., 30° or 45°) can help to acquire more scans in a given amount of time, which can improve the signal-to-noise ratio, although this may affect quantitation.[3]

  • Proton Decoupling: Ensure that proton decoupling is active during the acquisition to collapse carbon signals into singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons.

LC-MS Spectroscopy

Q1: I am not detecting this compound in my LC-MS analysis, or the signal is extremely weak. What should I check?

A1: A lack of signal in LC-MS can be due to issues with the chromatography, the ionization process, or the mass spectrometer settings.

  • Ionization Mode: this compound is a pyrrolidine alkaloid, which contains a basic nitrogen atom. Therefore, positive ion mode electrospray ionization (ESI+) is expected to be much more efficient. Ensure you are operating in the correct ionization mode. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to protonate the analyte and enhance the signal in positive ion mode.[9][10]

  • Source Parameters: The ESI source parameters need to be optimized for your specific analyte and flow rate. These include the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates.[11][12] It is recommended to perform a tuning or optimization of the compound by infusing a standard solution directly into the mass spectrometer.[13][14]

  • Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. High concentrations of non-volatile buffers or salts can suppress the signal.[15] Ensure you are using LC-MS grade solvents and additives.[15] For reversed-phase chromatography of alkaloids, a mobile phase consisting of water and acetonitrile or methanol with a formic acid or ammonium formate additive is a good starting point.[9][16][17]

  • Sample Preparation: The sample matrix can have a significant impact on signal intensity due to ion suppression.[9][18] If you are analyzing a complex mixture, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering components.

  • Mass Spectrometer Settings: Double-check that you are monitoring for the correct mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound.

Q2: My signal for this compound is inconsistent between runs. What could be causing this variability?

A2: Signal instability in LC-MS can be frustrating. Here are some common culprits:

  • Source Contamination: The ESI source can become contaminated over time, leading to poor and inconsistent ionization. Regular cleaning of the source components is essential.

  • Chromatography Issues: Inconsistent retention times or peak shapes can lead to variability in signal intensity. This could be due to column degradation, air bubbles in the system, or issues with the LC pumps.

  • Matrix Effects: If the composition of your sample matrix varies between injections, you may experience different degrees of ion suppression or enhancement, leading to inconsistent results.[9][18] Using an internal standard can help to correct for this variability.

  • Sample Stability: Ensure that this compound is stable in your sample solvent over the course of the analysis. Degradation of the analyte will lead to a decrease in signal over time.

Data Presentation: Optimizing Spectroscopic Parameters

The following tables summarize key parameters that can be adjusted to enhance the signal intensity for this compound in NMR and LC-MS analyses. The provided values are general recommendations and should be optimized for your specific instrument and experimental conditions.

Table 1: Key Parameters for NMR Signal Enhancement

ParameterRecommended Range/ValueRationale for Signal Enhancement
Sample Concentration
¹H NMR5-25 mg / 0.5-0.7 mL[1]Higher concentration increases the number of analyte molecules in the detection coil.
¹³C NMR50-100 mg / 0.5-0.7 mL[1]Compensates for the low natural abundance and sensitivity of the ¹³C nucleus.
Number of Scans (NS) As needed (increase in multiples of 4)Signal-to-noise ratio improves with the square root of the number of scans.[2]
Relaxation Delay (d1) 1-5 x T₁A sufficient delay allows for full magnetization recovery between pulses, maximizing signal.[3]
Pulse Angle 90° for ¹H (for max signal per scan), 30-45° for ¹³C (to shorten d1)A 90° pulse provides the maximum signal in a single scan. Smaller angles allow for shorter recycle delays.[19]
Spectrometer Field Strength Higher field (e.g., 600 MHz vs 400 MHz)Higher magnetic fields increase sensitivity and spectral dispersion.
Probe Type CryoprobeCryogenically cooled probes significantly reduce thermal noise, leading to a 3-4 fold increase in signal-to-noise.[7]

Table 2: Key Parameters for LC-MS Signal Enhancement

ParameterRecommended Setting/ModifierRationale for Signal Enhancement
Ionization Mode ESI Positive (+)The basic nitrogen in the pyrrolidine ring is readily protonated.
Mobile Phase Additive 0.1% Formic Acid or 5-10 mM Ammonium FormatePromotes the formation of [M+H]⁺ ions in the ESI source.[9][16][17]
Solvents LC-MS Grade Acetonitrile/Methanol and WaterHigh purity solvents minimize background noise and adduct formation.[15]
Capillary Voltage Optimize (typically 3-5 kV for ESI+)An optimized voltage ensures a stable electrospray and efficient ion formation.[11]
Nebulizer Gas Pressure OptimizeAids in the desolvation of droplets to form gas-phase ions.
Drying Gas Flow & Temp OptimizeFacilitates the evaporation of solvent from the ESI droplets.[11]
Sample Cleanup Solid-Phase Extraction (SPE)Removes matrix components that can cause ion suppression.[9]
MS/MS Transition Optimize Precursor -> Product IonsFor tandem MS, selecting the most intense and specific fragment ions maximizes sensitivity.[13][20]

Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation of this compound
  • Weighing the Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) to the vial.[1][4][6] Ensure the solvent is of high purity to avoid contaminant peaks.[21]

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure there are no suspended particles.[5]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][22]

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. The sample height should be at least 4 cm to ensure it is within the detection region of the NMR coil.[22]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Pre-analysis: Before inserting the sample into the magnet, ensure the outside of the tube is clean.[23]

Protocol 2: General Procedure for LC-MS/MS Analysis of this compound
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions for calibration and optimization.

  • Compound Optimization (Tuning):

    • Infuse a standard solution (e.g., 1 µg/mL) of this compound directly into the mass spectrometer using a syringe pump.

    • Optimize the ESI source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity of the [M+H]⁺ ion.[11][12][20]

    • For MS/MS, select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify the major fragment ions.

    • Select the most abundant and specific fragment ions for Multiple Reaction Monitoring (MRM) transitions and optimize the collision energy for each transition to maximize the product ion signal.[13]

  • Chromatographic Method:

    • Column: A C18 reversed-phase column is a common choice for alkaloids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute this compound. A typical gradient might be 5% to 95% B over 10-15 minutes.

    • Flow Rate: Dependent on the column diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: Typically 1-10 µL.

  • Sample Analysis:

    • Prepare your samples (e.g., extracts, reaction mixtures) by dissolving them in the initial mobile phase composition.

    • Filter the samples through a 0.22 µm filter before injection to prevent clogging of the LC system.

    • Inject the samples and acquire data using the optimized MS/MS parameters.

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_instr Instrument & Hardware cluster_res Result start Start: Low Signal in NMR sample_conc Check Sample Concentration (5-25 mg for ¹H, 50-100 mg for ¹³C) start->sample_conc dissolution Ensure Complete Dissolution sample_conc->dissolution solvent Consider Different Deuterated Solvent dissolution->solvent If solubility is poor filtration Filter Sample to Remove Particulates dissolution->filtration shimming Perform Shimming filtration->shimming scans Increase Number of Scans (NS) delay Optimize Relaxation Delay (d1) scans->delay result Improved Signal-to-Noise Ratio scans->result pulse Check Pulse Angle delay->pulse delay->result probe Use Cryoprobe if Available pulse->probe For very low concentration pulse->result shimming->scans shimming->result probe->result

Caption: Troubleshooting workflow for low signal intensity in NMR analysis.

experimental_workflow_lcms cluster_prep Sample & Mobile Phase cluster_ion Ionization Source cluster_ms Mass Spectrometer cluster_res Result start Start: Low/No Signal in LC-MS sample_prep Implement Sample Cleanup (e.g., SPE) start->sample_prep For complex matrices mobile_phase Use LC-MS Grade Solvents start->mobile_phase additive Add 0.1% Formic Acid to Mobile Phase mobile_phase->additive ion_mode Set to Positive Ion Mode (ESI+) additive->ion_mode result Enhanced and Stable Signal additive->result source_params Optimize Source Parameters (Voltage, Gas, Temp) ion_mode->source_params source_clean Clean the Ion Source source_params->source_clean If signal is unstable mass Check m/z of [M+H]⁺ source_params->mass source_params->result tune Perform Compound Tuning/Optimization mass->tune mrm Optimize MS/MS Transitions & Collision Energy tune->mrm For MS/MS tune->result mrm->result

Caption: Troubleshooting workflow for low signal intensity in LC-MS analysis.

References

improving the robustness of Pandamarilactonine A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the robustness of bioassays involving Pandamarilactonine A.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental workflow with this compound, from initial handling to specific bioassay troubleshooting.

General Handling and Preparation

Question: How should I dissolve and store this compound?

Answer: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Question: I am observing precipitation of this compound in my cell culture media. What should I do?

Answer: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the this compound stock solution.

  • Serial Dilutions: Prepare serial dilutions of your stock solution in pre-warmed media and add them to the cells immediately.

  • Vortexing: Vortex the diluted solution gently before adding it to the cell culture plate to ensure homogeneity.

Cytotoxicity Assays (e.g., MTT Assay)

Question: My MTT assay results show high variability between replicates. What could be the cause?

Answer: High variability in MTT assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell seeding to achieve a uniform cell density across all wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Incomplete Formazan Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO or isopropanol). Pipette up and down multiple times to ensure a homogenous solution before reading the absorbance.

  • Interference with MTT Reduction: Some natural products can directly reduce MTT or interfere with cellular respiration, leading to inaccurate results. Consider running a cell-free control with this compound and MTT to check for direct reduction.

Question: The IC50 value I obtained for this compound is different from what is reported in the literature.

Answer: Discrepancies in IC50 values can be due to:

  • Different Cell Lines: Cell lines exhibit varying sensitivities to cytotoxic agents.

  • Treatment Duration: The length of exposure to the compound will significantly impact the IC50 value.

  • Cell Density: The initial number of cells seeded can influence the outcome of the assay.

  • Assay Conditions: Variations in media composition, serum percentage, and incubation conditions can all contribute to different results.

Anti-inflammatory Assays (e.g., Nitric Oxide Assay)

Question: I am not seeing a dose-dependent inhibition of nitric oxide (NO) production.

Answer: This could be due to several reasons:

  • Cell Viability: At high concentrations, this compound might be cytotoxic to your macrophages (e.g., RAW 264.7 cells), leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay to ensure the observed NO reduction is not due to cell death.

  • LPS Activation: Ensure that the lipopolysaccharide (LPS) is potent and used at a concentration that elicits a robust inflammatory response.

  • Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-incubation with the compound before LPS stimulation is a common practice.

Neuroprotection Assays (e.g., Thioflavin T Assay for Aβ Aggregation)

Question: My Thioflavin T (ThT) fluorescence readings are inconsistent.

Answer: Inconsistencies in ThT assays can arise from:

  • Compound Autofluorescence: this compound might possess intrinsic fluorescence at the excitation/emission wavelengths used for ThT. Run a control with the compound alone to check for autofluorescence.

  • Interaction with ThT: The compound might directly interact with the ThT dye, affecting its fluorescence.

  • Aβ Peptide Quality: The aggregation kinetics of amyloid-beta (Aβ) peptides can be highly sensitive to the batch and preparation method. Ensure consistent preparation of monomeric Aβ for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds in various bioassays. Note that data for this compound is limited, and data from related compounds or extracts are provided for reference.

Cytotoxicity Data
Compound/Extract Cell Line
Ethanol Extract of Pandanus amaryllifoliusMDA-MB-231 (human breast adenocarcinoma)
Panduratin AEndothelial Cells
Anti-inflammatory Data
Compound Assay
Panduratin AInhibition of TNF-α-induced IL-6 and MCP-1 production in endothelial cells
Panduratin AInhibition of TNF-α-induced NF-κB phosphorylation
Neuroprotection Data
Compound Assay
Various Natural CompoundsThioflavin T Assay for Aβ42 aggregation

Experimental Protocols

Detailed methodologies for key bioassays are provided below.

MTT Cytotoxicity Assay

This protocol is a standard method to assess cell viability and the cytotoxic potential of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of this compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • This compound stock solution (in DMSO)

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This assay is used to evaluate the potential of this compound to inhibit the aggregation of amyloid-beta (Aβ) peptides.

Materials:

  • This compound stock solution (in DMSO)

  • Monomeric Amyloid-β (1-42) peptide

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: In a 96-well plate, mix monomeric Aβ peptide (final concentration, e.g., 10 µM) with various concentrations of this compound. Include a positive control (e.g., a known aggregation inhibitor) and a negative control (Aβ with vehicle).

  • Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation. Monitor the aggregation kinetics over time (e.g., 24-48 hours).

  • ThT Addition: At desired time points, add ThT solution to each well to a final concentration of, for example, 20 µM.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation compared to the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.

experimental_workflow cluster_preparation Preparation cluster_assays Bioassays cluster_analysis Data Analysis Panda_prep This compound (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Panda_prep->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide) Panda_prep->Anti_inflammatory Neuroprotection Neuroprotection Assay (e.g., Thioflavin T) Panda_prep->Neuroprotection Cell_prep Cell Culture (Seeding in Plates) Cell_prep->Cytotoxicity Cell_prep->Anti_inflammatory IC50 IC50 Determination Cytotoxicity->IC50 Inhibition % Inhibition Calculation Anti_inflammatory->Inhibition Neuroprotection->Inhibition Mechanism Mechanism of Action (Signaling Pathway Analysis) IC50->Mechanism Inhibition->Mechanism

Caption: General experimental workflow for this compound bioassays.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Panda This compound Panda->IKK Inhibits Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Gene activates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Panda This compound p53 p53 Panda->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion induces release of CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Potential induction of apoptosis by this compound via the p53 pathway.

Validation & Comparative

Pandamarilactonine A vs. Pandamarilactonine B: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two closely related natural products, Pandamarilactonine A and Pandamarilactonine B. These pyrrolidine alkaloids, isolated from Pandanus amaryllifolius, have garnered interest for their potential as antimicrobial agents. This document summarizes the available experimental data, outlines the methodologies used for their evaluation, and explores their potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and Pandamarilactonine B has been evaluated against several bacterial strains. The primary measures of this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

A study by Laluces et al. (2015) provides a direct comparison of the two compounds. The results indicate that this compound exhibits greater antimicrobial activity, particularly against Pseudomonas aeruginosa, when compared to Pandamarilactonine B.[1][2][3][4][5]

Table 1: Comparison of the Antimicrobial Activity of this compound and Pandamarilactonine B

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound Pseudomonas aeruginosa15.631.25
Staphylococcus aureus>500>500
Escherichia coli>500>500
Pandamarilactonine B Pseudomonas aeruginosa500>500
Staphylococcus aureus>500>500
Escherichia coli>500>500

Data sourced from Laluces et al., 2015.[1][5][6]

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the MIC and MBC values presented above, based on the microtiter plate diffusion method described by Laluces et al. (2015).[1]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853) are cultured on nutrient agar plates.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Microtiter Plate Assay for MIC Determination:

  • The assay is performed in sterile 96-well microtiter plates.

  • This compound and B are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive control wells (broth with bacteria) and negative control wells (broth only) are included.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Determination of MBC:

  • Aliquots are taken from the wells of the MIC assay that show no visible growth.

  • These aliquots are sub-cultured onto nutrient agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

experimental_workflow cluster_prep Inoculum Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial_Culture Bacterial Culture on Nutrient Agar Suspension Suspension in Saline Bacterial_Culture->Suspension Standardization Standardization to 0.5 McFarland Suspension->Standardization Inoculation Inoculation with Standardized Bacteria Standardization->Inoculation Serial_Dilution Serial Dilution of Compounds in Microtiter Plate Serial_Dilution->Inoculation Incubation_24h_MIC Incubation (24h, 37°C) Inoculation->Incubation_24h_MIC MIC_Reading Visual Assessment of Growth Inhibition (MIC) Incubation_24h_MIC->MIC_Reading Subculture Subculture from Wells with No Growth MIC_Reading->Subculture Incubation_24h_MBC Incubation on Nutrient Agar (24h, 37°C) Subculture->Incubation_24h_MBC MBC_Reading Colony Counting (MBC) Incubation_24h_MBC->MBC_Reading

Fig. 1: Experimental workflow for antimicrobial susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets of this compound and Pandamarilactonine B have not yet been elucidated. However, based on their chemical structures as pyrrolidine alkaloids, we can infer potential mechanisms of action that are common to this class of compounds. It is crucial to note that the following are generalized pathways and require experimental validation for these specific molecules.

Alkaloids can exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Some alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Alkaloids may interfere with DNA replication and transcription by inhibiting key enzymes such as DNA gyrase and RNA polymerase.

  • Inhibition of Protein Synthesis: They can bind to ribosomal subunits, thereby disrupting the process of translation and preventing the synthesis of essential proteins.

  • Enzyme Inhibition: Alkaloids can inhibit various bacterial enzymes that are crucial for metabolic pathways, leading to a disruption of cellular function.

potential_mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects Compound This compound / B (Pyrrolidine Alkaloid) Membrane Bacterial Cell Membrane Compound->Membrane Nucleic_Acid Nucleic Acid Synthesis (DNA/RNA) Compound->Nucleic_Acid Protein_Synth Protein Synthesis (Ribosomes) Compound->Protein_Synth Membrane_Damage Membrane Disruption & Increased Permeability Membrane->Membrane_Damage DNA_Damage Inhibition of Replication & Transcription Nucleic_Acid->DNA_Damage Protein_Inhibition Inhibition of Translation Protein_Synth->Protein_Inhibition Bacterial_Death Bacterial Cell Death Membrane_Damage->Bacterial_Death DNA_Damage->Bacterial_Death Protein_Inhibition->Bacterial_Death

Fig. 2: Generalized antimicrobial mechanisms of alkaloids.

Conclusion

The available data indicates that this compound is a more potent antimicrobial agent than Pandamarilactonine B, particularly against P. aeruginosa.[1][2][3][4][5][7] Both compounds show limited activity against the tested strains of S. aureus and E. coli at the concentrations evaluated. Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of these compounds. The significant difference in activity between these two structurally similar molecules suggests that subtle stereochemical variations may play a critical role in their biological function, a factor that could be pivotal for future drug design and development.[8][9][10] Researchers are encouraged to conduct further studies to explore the potential of this compound as a lead compound for the development of new antimicrobial therapies.

References

A Comparative Analysis of the Biological Effects of Pandanus Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The genus Pandanus, commonly known as screw pine, comprises hundreds of species distributed throughout tropical and subtropical regions. Traditional medicine has long utilized various parts of these plants to treat a range of ailments. Modern phytochemical research has identified a diverse array of bioactive compounds within this genus, with alkaloids being of significant interest due to their potent pharmacological activities. This guide provides a comparative analysis of the biological effects of Pandanus alkaloids, supported by experimental data, to assist researchers and professionals in the field of drug development.

Comparative Biological Activity of Pandanus Alkaloids and Extracts

The biological activities of alkaloids and extracts from various Pandanus species have been investigated, revealing potential applications in antimicrobial, anticancer, anti-inflammatory, and neuroprotective therapies. The following tables summarize the quantitative data available from these studies.

Table 1: Antimicrobial Activity of Isolated Pandanus amaryllifolius Alkaloids
AlkaloidTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Pandamarilactonine-A Pseudomonas aeruginosa15.631.25[1]
Staphylococcus aureus>500>500[1]
Escherichia coli>500>500[1]
Pandamarilactonine-B Pseudomonas aeruginosa500500[1]
Staphylococcus aureus>500>500[1]
Escherichia coli>500>500[1]
Pandamarilactone-1 Pseudomonas aeruginosa>500>500[1]
Staphylococcus aureus>500>500[1]
Escherichia coli>500>500[1]
Pandamarilactone-32 Pseudomonas aeruginosa>500>500[1]
Staphylococcus aureus>500>500[1]
Escherichia coli>500>500[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity of Pandanus Extracts against Cancer Cell Lines
Pandanus Species & ExtractCell LineIC50 (µg/mL)Reference
P. odoratissimus (Aqueous Extract)Calu-6 (Lung Cancer)153.84[2]
P. amaryllifolius (Ethanol Extract)MDA-MB-231 (Breast Cancer)90[3]
P. amaryllifolius (Extract)MCF-7 (Breast Cancer)210.4[4]
P. odorifer (Ethanolic Flower Extract)HT-29 (Colon Cancer)17.6[5]
P. odoratissimus (Petroleum Ether Extract)MCF-7 (Breast Cancer)~25 (at 72h)[5]
P. odoratissimus (Methanol Extract)MCF-7 (Breast Cancer)~25 (at 72h)[5]
P. tectorius (Fruit Extracts)L-6, RAW, HepG2, HeLa, MCF-7>30[6]

IC50: Half-maximal inhibitory concentration. Data for isolated alkaloids is limited in the current literature.

Table 3: Anti-inflammatory and Neuroprotective Effects of Pandanus Alkaloids and Extracts
Species & Compound/ExtractBiological EffectAssayQuantitative DataReference
P. amaryllifolius (Total Alkaloid Mixture)Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α & IL-6 production[2][7]
P. tectorius (Total Alkaloid Mixture)Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-α & IL-6, Increased IL-10[2][7]
P. odoratissimus (Methanolic Extract)Anti-inflammatoryCarrageenan-induced rat paw edema68% inhibition at 100 mg/kg[8][9]
P. fascicularis (Extract)Anti-inflammatoryLPS-stimulated RAW 264.7 cellsDecreased NO, IL-1β, IL-6, TNF-α[10][11]
Pandamarilactonine-A Inhibition of AGEsBSA-dextrose model74% inhibition at 100 µg/mL
Pandamarilactonine-B Inhibition of AGEsBSA-dextrose model56% inhibition at 100 µg/mL

AGEs: Advanced Glycation End-products. Data on IC50 values for isolated alkaloids in anti-inflammatory assays is limited.

Experimental Protocols

Extraction and Isolation of Alkaloids from Pandanus amaryllifolius

The following protocol describes the general procedure for the extraction and isolation of alkaloids from the leaves of P. amaryllifolius.

G start Air-dried and ground leaves of P. amaryllifolius percolation Percolation with Methanol (MeOH) start->percolation concentration1 Concentration under reduced pressure percolation->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract dissolution Dissolution in 1M H2SO4 crude_extract->dissolution partition Partition with Dichloromethane (DCM) dissolution->partition acid_layer Aqueous Acid Layer partition->acid_layer basification Basification to pH 8 (Na2CO3) acid_layer->basification extraction Extraction with DCM basification->extraction concentration2 Concentration under reduced pressure extraction->concentration2 crude_alkaloid Crude Alkaloidal Extract (CBE) concentration2->crude_alkaloid chromatography Chromatographic Separation (e.g., Column Chromatography, PTLC) crude_alkaloid->chromatography isolated_alkaloids Isolated Alkaloids (e.g., Pandamarilactonine-A) chromatography->isolated_alkaloids G cluster_0 Mitochondrial Apoptosis Pandanus_Alkaloids Pandanus Alkaloids / Extract p53 p53 Upregulation Pandanus_Alkaloids->p53 Bax Bax Activation p53->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_1 NF-κB Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB NF-κB Translocation to Nucleus IkB_deg->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Pandanus_Alkaloids Pandanus Alkaloids / Extract Pandanus_Alkaloids->IKK Inhibition

References

A Comparative Analysis of Pandamarilactonine A and Other Pyrrolidine Alkaloids in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, with other related pyrrolidine and pyrrolizidine alkaloids. The information is compiled from various in vitro and in silico studies to offer a comprehensive overview of their potential therapeutic applications.

Summary of Bioactivity Data

The following tables summarize the quantitative data from various bioassays, comparing the activity of this compound with other relevant alkaloids. It is important to note that direct head-to-head comparative studies for all activities are limited. Therefore, data from different studies are presented to provide a broader context.

Antimicrobial Activity

A study directly compared the antimicrobial activity of this compound with other alkaloids isolated from Pandanus amaryllifolius against Pseudomonas aeruginosa.

CompoundMIC (µg/mL) vs. P. aeruginosaMBC (µg/mL) vs. P. aeruginosa
This compound 15.6 31.25
Pandamarilactone-1>125>125
Pandamarilactone-32>125>125
Pandamarilactonine-B>125>125

Data from Laluces et al., 2015.

In Silico Antidyslipidemic Potential

An in silico study evaluated the binding affinity of this compound and other Pandanus alkaloids to key proteins involved in lipid metabolism. Lower binding energy indicates a stronger potential interaction.

CompoundHMG-CoA Reductase (kcal/mol)PPAR alpha (kcal/mol)NPC1L1 (kcal/mol)
This compound -5.51 -9.10 -9.71
Pandanusine B-5.52--
Pandamarilactonine B-5.46-9.14-9.63
Pandanamine--8.48-8.54

Data from an in silico study.[1]

Cytotoxicity Data for Other Pyrrolizidine Alkaloids

While no direct cytotoxicity data (IC50 values) for this compound was found in the reviewed literature, the following table presents data for other pyrrolizidine alkaloids against various cell lines to provide a comparative context for the broader class of compounds. These studies were not performed in direct comparison with this compound.

AlkaloidCell LineExposure TimeIC50 (µM)
LasiocarpineHepG2-CYP3A424h12.6[2]
SeneciphyllineHepG2-CYP3A424h26.2[2]
RetrorsineHepD24h126.55[3]
SenecionineHepD24h173.71[3]
IntermedineHepD24h239.39[3]
LycopsamineHepD24h164.06[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Pseudomonas aeruginosa).

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

In Silico Molecular Docking

This computational method predicts the binding affinity between a ligand (e.g., an alkaloid) and a target protein.

  • Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., HMG-CoA reductase, PPAR alpha, NPC1L1) and the ligands (e.g., this compound) are obtained from databases (e.g., Protein Data Bank, PubChem) and prepared for docking by adding hydrogen atoms and assigning charges.

  • Docking Simulation: A docking software (e.g., AutoDock) is used to predict the preferred binding orientation and conformation of the ligand within the active site of the protein.

  • Binding Energy Calculation: The software calculates the binding energy (in kcal/mol), which represents the strength of the interaction.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated for a few hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

In Silico Antidyslipidemic Target Interaction

The following diagram illustrates the interaction of Pandanus alkaloids with key proteins in lipid metabolism as investigated in the in silico study.

Antidyslipidemic_Targets cluster_alkaloids Pandanus Alkaloids cluster_targets Molecular Targets Pandamarilactonine_A This compound HMGCR HMG-CoA Reductase Pandamarilactonine_A->HMGCR -5.51 kcal/mol PPARA PPAR alpha Pandamarilactonine_A->PPARA -9.10 kcal/mol NPC1L1 NPC1L1 Pandamarilactonine_A->NPC1L1 -9.71 kcal/mol Pandamarilactonine_B Pandamarilactonine B Pandamarilactonine_B->HMGCR -5.46 kcal/mol Pandamarilactonine_B->PPARA -9.14 kcal/mol Pandamarilactonine_B->NPC1L1 -9.63 kcal/mol Pandanusine_B Pandanusine B Pandanusine_B->HMGCR -5.52 kcal/mol Pandanamine Pandanamine Pandanamine->PPARA -8.48 kcal/mol Pandanamine->NPC1L1 -8.54 kcal/mol

Caption: In silico binding affinities of Pandanus alkaloids to antidyslipidemic targets.

General Workflow for In Vitro Bioassay

The following diagram outlines a typical workflow for the in vitro evaluation of natural products.

Bioassay_Workflow Start Natural Product Source (e.g., Pandanus amaryllifolius) Extraction Extraction and Isolation of Alkaloids Start->Extraction Compound Pure Compound (e.g., this compound) Extraction->Compound Antimicrobial Antimicrobial Assay (MIC/MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Compound->Anti_inflammatory Data_Analysis Data Analysis and Comparison Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: A generalized workflow for the in vitro bioactivity screening of natural products.

Conclusion

This compound demonstrates significant and superior antimicrobial activity against Pseudomonas aeruginosa when compared to other alkaloids isolated from the same plant source. In silico studies further suggest its potential as an antidyslipidemic agent due to its strong binding affinity to key metabolic proteins, surpassing other tested Pandanus alkaloids in some cases.

While direct comparative data on the cytotoxicity and anti-inflammatory effects of this compound are currently lacking, the broader class of pyrrolizidine alkaloids exhibits a wide range of cytotoxic potentials. Further experimental studies are warranted to fully elucidate the bioactivity profile of this compound and to directly compare its efficacy and safety with other pyrrolidine alkaloids in standardized bioassays. This will be crucial for its future development as a potential therapeutic agent.

References

Validating the In Vitro Promise of Pandamarilactonine A: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activities of Pandamarilactonine A with available in vivo data, alongside established alternatives for its potential therapeutic applications. While in vitro studies have illuminated promising bioactivities of this natural compound, in vivo validation is crucial for its translation into clinical use. This document summarizes the current state of research, presenting experimental data in a comparative format to aid in the evaluation and future investigation of this compound.

In Vitro Activity Profile of this compound

This compound, an alkaloid isolated from Pandanus amaryllifolius, has demonstrated a range of interesting biological activities in laboratory settings. These include antidyslipidemic, anti-Alzheimer's, and antimicrobial effects.

In Vivo Validation: Antidyslipidemic Activity

Recent in vivo studies using rat models have provided evidence supporting the antidyslipidemic properties of Pandanus amaryllifolius leaf extract, which contains this compound. These studies demonstrate a significant reduction in key lipid parameters, corroborating the initial in silico and in vitro findings.

Comparative In Vivo Performance: Antidyslipidemic Effects
Compound/Extract Model Dosage Key Findings Reference
Pandanus amaryllifolius Leaf Extract High-Fat Diet-Induced Dyslipidemic Rats200, 300, and 600 mg/kgSignificant decrease in total cholesterol, LDL, and triglycerides.[1][2][1][2]
Simvastatin (Positive Control) High-Fat Diet-Induced Dyslipidemic Rats1.8 mg/kgSignificant decrease in total cholesterol, LDL, and triglycerides.[1][2][1][2]
Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Rats

This protocol outlines the methodology used to validate the antidyslipidemic activity of Pandanus amaryllifolius extract in vivo.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are commonly used.[1][3]

2. Induction of Dyslipidemia:

  • Rats are fed a high-fat diet (HFD) for a period of 8 weeks to induce dyslipidemia.[1][2] The HFD typically contains a high percentage of fat, cholesterol, and cholic acid.

3. Extract Preparation:

  • Dried and powdered leaves of Pandanus amaryllifolius are extracted with ethanol. The extract is then filtered and concentrated using a rotary evaporator.[1][4]

4. Administration:

  • The Pandanus amaryllifolius extract is administered orally to the dyslipidemic rats daily for 4 weeks at varying doses (e.g., 200, 300, 600 mg/kg).[1] A control group receives a vehicle, and a positive control group receives a standard antidyslipidemic drug like simvastatin.

5. Blood Analysis:

  • Blood samples are collected before and after the treatment period.

  • Serum levels of total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured.

6. Statistical Analysis:

  • Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in lipid profiles.

G cluster_induction Dyslipidemia Induction cluster_treatment Treatment Phase cluster_analysis Analysis High-Fat Diet (8 weeks) High-Fat Diet (8 weeks) Dyslipidemic Rat Model Dyslipidemic Rat Model High-Fat Diet (8 weeks)->Dyslipidemic Rat Model Pandanus Extract Pandanus Extract Dyslipidemic Rat Model->Pandanus Extract Simvastatin Simvastatin Dyslipidemic Rat Model->Simvastatin Vehicle Vehicle Dyslipidemic Rat Model->Vehicle Blood Sample Collection Blood Sample Collection Lipid Profile Measurement Lipid Profile Measurement Blood Sample Collection->Lipid Profile Measurement G This compound This compound Aβ Oligomers Aβ Oligomers This compound->Aβ Oligomers Inhibits (in vitro) Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Oligomers Aβ Fibrils (Plaques) Aβ Fibrils (Plaques) Aβ Oligomers->Aβ Fibrils (Plaques) Galantamine Galantamine Galantamine->Aβ Fibrils (Plaques) Reduces (in vivo)

References

A Comparative Guide to the Analytical Cross-Validation of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Pandamarilactonine A, a bioactive alkaloid isolated from Pandanus amaryllifolius. Due to the limited availability of published, validated quantitative data for this compound, this guide presents a hypothetical cross-validation scenario based on typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for similar natural product compounds. The experimental protocols and data herein are intended to serve as a practical template for researchers developing and validating analytical methods for this and related compounds.

Introduction to this compound

This compound is a pyrrolidine alkaloid found in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1] Emerging research suggests that this compound may possess valuable pharmacological properties, including antimicrobial and antidyslipidemic activities. In silico studies have indicated its potential to interact with key targets in cholesterol metabolism, such as HMG-CoA reductase, Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Niemann-Pick C1-Like 1 (NPC1L1). As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its quantification in various matrices are essential for research and development.

Cross-Validation of Analytical Methods: An Overview

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different analytical techniques are used to measure the same analyte. This process is fundamental in drug development and quality control, providing confidence that the obtained data is accurate and reproducible, irrespective of the methodology employed.

Below is a workflow illustrating the key steps in the cross-validation of two analytical methods.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A Develop & Validate Method A (e.g., HPLC-UV) C Prepare a single set of This compound samples (e.g., spiked matrix, extracts) A->C B Develop & Validate Method B (e.g., LC-MS/MS) B->C D Analyze samples using Method A C->D E Analyze samples using Method B C->E F Compare quantitative results from both methods D->F E->F G Statistical Analysis (e.g., t-test, Bland-Altman plot) F->G H Determine correlation and bias between the two methods G->H I Assess method interchangeability based on acceptance criteria H->I

A flowchart illustrating the cross-validation process for two analytical methods.

Comparative Analysis of Analytical Methods

The following table summarizes the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (%) 95 - 10598 - 102
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) (µg/mL) 0.50.005
Limit of Quantification (LOQ) (µg/mL) 1.00.01
Specificity ModerateHigh
Run Time (min) 155

Experimental Protocols

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Plant Material Extraction: 1 g of dried, powdered Pandanus amaryllifolius leaves is extracted with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. The supernatant is collected, and the extraction is repeated twice. The pooled supernatants are evaporated to dryness and reconstituted in 5 mL of methanol.

  • Solid-Phase Extraction (SPE) Cleanup: The reconstituted extract is passed through a C18 SPE cartridge, pre-conditioned with methanol and water. The cartridge is washed with water, and the analyte is eluted with methanol. The eluate is evaporated and reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Calibration Standards:

  • Stock solutions of this compound are prepared in methanol.

  • Working standards are prepared by serial dilution to cover the linear range of 1 - 100 µg/mL.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • The same extraction and cleanup procedure as for HPLC-UV is followed. The final reconstituted sample is further diluted 100-fold with the mobile phase.

2. Chromatographic Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 10% B, increases to 90% B over 3 minutes, holds for 1 minute, and returns to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: A precursor ion and at least two product ions for this compound are monitored for quantification and confirmation.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4. Calibration Standards:

  • Stock solutions are prepared in methanol.

  • Working standards are prepared by serial dilution to cover the linear range of 0.01 - 10 µg/mL.

Putative Signaling Pathway of this compound in Dyslipidemia

In silico studies suggest that this compound may exert its antidyslipidemic effects by modulating the activity of HMG-CoA reductase, PPARα, and NPC1L1. The following diagram illustrates the putative signaling pathway.

cluster_0 Cholesterol Synthesis & Absorption cluster_1 Lipid Metabolism Regulation A This compound B HMG-CoA Reductase A->B Inhibition D NPC1L1 A->D Inhibition F PPARα A->F Activation C Cholesterol Synthesis B->C Catalyzes E Intestinal Cholesterol Absorption D->E Mediates G Fatty Acid Oxidation F->G Promotes

A diagram of the putative signaling pathway of this compound.

References

A Comparative Analysis of Pandamarilactonine A and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Pandamarilactonine A, a natural alkaloid derived from Pandanus amaryllifolius, against standard drugs in several key therapeutic areas. The information is compiled from preclinical studies and is intended to inform further research and development.

Antimicrobial Efficacy: Pseudomonas aeruginosa

Pseudomonas aeruginosa is a common and often multidrug-resistant bacterium responsible for a variety of infections. The following table compares the in vitro activity of this compound against P. aeruginosa with that of standard antibiotics.

Data Presentation: Antimicrobial Activity

CompoundStrainMIC (µg/mL)MBC (µg/mL)Reference
This compound P. aeruginosa ATCC 2785315.6[1][2]31.25[1][2][1][2]
Ciprofloxacin P. aeruginosa (various strains)0.25 - 12 x MIC (typically)
Tobramycin P. aeruginosa (various strains)0.5 - 21 - 4
Meropenem P. aeruginosa (various strains)0.25 - 20.5 - 4

Experimental Protocols: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay

The antimicrobial activity of this compound was determined using a microtiter plate dilution method.

  • Bacterial Strains and Culture: Pseudomonas aeruginosa (ATCC 27853) was cultured in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Microtiter Plate Assay: Serial twofold dilutions of this compound were prepared in MHB in a 96-well microtiter plate. The bacterial inoculum was then added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]

  • MBC Determination: Aliquots from the wells showing no visible growth were subcultured onto nutrient agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count after incubation.[2]

Signaling Pathways and Experimental Workflows

G cluster_0 MIC/MBC Assay Workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Standardize concentration Serial Dilution Serial Dilution Inoculum Preparation->Serial Dilution Add to wells Incubation Incubation Serial Dilution->Incubation 18-24h at 37°C MIC Reading MIC Reading Incubation->MIC Reading Observe growth Subculturing Subculturing MIC Reading->Subculturing Plate non-growth wells MBC Reading MBC Reading Subculturing->MBC Reading Observe colonies

Figure 1: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Antidyslipidemic Potential: In Silico Analysis

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. In silico studies have explored the potential of this compound to interact with key proteins involved in lipid metabolism.

Data Presentation: In Silico Binding Affinities

Target ProteinThis compound Binding Energy (kcal/mol)Standard DrugStandard Drug Binding AffinityReference
HMG-CoA Reductase -5.51[3]AtorvastatinIC50: ~10 nM[3]
PPAR alpha -9.10[3]FenofibrateEC50: ~10 µM[3]
NPC1L1 -9.71[3]EzetimibeKd: ~220 nM (human)[4][5][3][4][5]

Experimental Protocols: Molecular Docking (In Silico)

The in silico analysis was performed using AutoDock to predict the binding affinity of this compound to its target proteins.

  • Protein and Ligand Preparation: The 3D structures of the target proteins (HMG-CoA reductase, PPAR alpha, and NPC1L1) were obtained from the Protein Data Bank. The 3D structure of this compound was generated and optimized.[6]

  • Docking Simulation: Molecular docking simulations were performed to predict the binding mode and estimate the binding energy between this compound and the active sites of the target proteins.[6]

Signaling Pathways and Experimental Workflows

G cluster_0 Cholesterol Metabolism Pathways cluster_1 Fatty Acid Oxidation & Cholesterol Transport Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol HMG-CoA Reductase->Mevalonate Statins Statins Statins->HMG-CoA Reductase Inhibit This compound (in silico) This compound (in silico) This compound (in silico)->HMG-CoA Reductase Inhibit (Predicted) Fatty Acids Fatty Acids PPAR alpha PPAR alpha Fatty Acids->PPAR alpha Gene Expression\n(Fatty Acid Oxidation) Gene Expression (Fatty Acid Oxidation) PPAR alpha->Gene Expression\n(Fatty Acid Oxidation) Fibrates Fibrates Fibrates->PPAR alpha Activate This compound (in silico) This compound (in silico) This compound (in silico) ->PPAR alpha Activate (Predicted) Dietary/Biliary Cholesterol Dietary/Biliary Cholesterol NPC1L1 NPC1L1 Dietary/Biliary Cholesterol->NPC1L1 Cholesterol Absorption Cholesterol Absorption NPC1L1->Cholesterol Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibit This compound (in silico)   This compound (in silico)   This compound (in silico)  ->NPC1L1 Inhibit (Predicted)

Figure 2: Predicted interactions of this compound with key proteins in lipid metabolism.

Potential in Alzheimer's Disease Management

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and advanced glycation end-products (AGEs). This compound has been investigated for its ability to inhibit these pathological processes.

Data Presentation: Inhibition of Aβ Aggregation and AGEs Formation

AssayThis compound InhibitionStandard DrugStandard Drug EfficacyReference
Aβ Aggregation 74% at 100 µg/mL[7]DonepezilReduces Aβ-induced neurotoxicity[8][7][8]
AGEs Formation 50% at 50 µg/mL[7]AminoguanidineIC50: ~1 mM[9]

Experimental Protocols

  • Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)

    • Aβ Preparation: Aβ peptide is dissolved and incubated to induce aggregation.

    • Incubation with Inhibitor: this compound is added to the Aβ solution at various concentrations.

    • Thioflavin T (ThT) Staining: After incubation, ThT, a fluorescent dye that binds to amyloid fibrils, is added.

    • Fluorescence Measurement: The fluorescence intensity is measured to quantify the extent of Aβ aggregation. A decrease in fluorescence indicates inhibition.

  • Advanced Glycation End-product (AGEs) Formation Inhibition Assay

    • Glycation Reaction: A solution of bovine serum albumin (BSA) and a reducing sugar (e.g., glucose) is prepared to induce AGEs formation.

    • Incubation with Inhibitor: this compound is added to the BSA-sugar solution.

    • Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths. A reduction in fluorescence indicates inhibition of AGEs formation.

Signaling Pathways and Experimental Workflows

G cluster_0 Alzheimer's Disease Pathogenesis Aβ Monomers Aβ Monomers Aβ Oligomers & Fibrils Aβ Oligomers & Fibrils Aβ Monomers->Aβ Oligomers & Fibrils Aβ Plaques Aβ Plaques Aβ Oligomers & Fibrils->Aβ Plaques Neurotoxicity Neurotoxicity Aβ Plaques->Neurotoxicity This compound This compound This compound->Aβ Oligomers & Fibrils Inhibits Aggregation Donepezil Donepezil Donepezil->Neurotoxicity Reduces Proteins/Lipids + Sugars Proteins/Lipids + Sugars AGEs Formation AGEs Formation Proteins/Lipids + Sugars->AGEs Formation Oxidative Stress & Inflammation Oxidative Stress & Inflammation AGEs Formation->Oxidative Stress & Inflammation Oxidative Stress & Inflammation->Neurotoxicity This compound This compound This compound ->AGEs Formation Inhibits Aminoguanidine Aminoguanidine Aminoguanidine->AGEs Formation Inhibits

Figure 3: Inhibition of key pathological pathways in Alzheimer's disease by this compound.

Anticancer Activity: Breast Cancer

Extracts from Pandanus amaryllifolius, which contain this compound, have demonstrated cytotoxic effects against breast cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

Cell LineP. amaryllifolius Ethanolic Extract IC50 (µg/mL)Standard DrugStandard Drug IC50Reference
MDA-MB-231 90[10]Doxorubicin~1.9 µM (MCF-7/ADR)[11][10][11]
MCF-7 > 200Doxorubicin~1.65 µM[12][13][12][13]
MCF-7 > 200Tamoxifen~17.26 µM[12][13][12][13]

Experimental Protocols: MTT Assay for Cell Viability

  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the P. amaryllifolius extract or standard drugs.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Experimental Workflows

G cluster_0 Induction of Apoptosis in Cancer Cells P. amaryllifolius Extract P. amaryllifolius Extract G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest P. amaryllifolius Extract->G0/G1 Cell Cycle Arrest Induces Doxorubicin Doxorubicin Apoptosis Apoptosis Doxorubicin->Apoptosis Induces Caspase Activation Caspase Activation G0/G1 Cell Cycle Arrest->Caspase Activation Caspase Activation->Apoptosis Cancer Cell Cancer Cell Apoptosis->Cancer Cell Inhibits Proliferation

Figure 4: Proposed mechanism of anticancer activity of P. amaryllifolius extract.

Disclaimer: The data presented in this guide are for informational and research purposes only. The efficacy of this compound has not been evaluated in human clinical trials. Further research is required to establish its safety and therapeutic potential. The comparison with standard drugs is based on data from different studies, which may have variations in experimental conditions.

References

In Silico Docking Showdown: Pandamarilactonine A vs. Pandamarilactonine B Against Pseudomonas aeruginosa's Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANILA, Philippines – A detailed in silico docking comparison of Pandamarilactonine A and Pandamarilactonine B, two alkaloids isolated from the leaves of the Pandan plant (Pandanus amaryllifolius), reveals key differences in their potential binding affinities to Dihydrofolate reductase (DHFR) of Pseudomonas aeruginosa. This computational study provides a framework for understanding the nuanced structure-activity relationships that may explain the observed differences in their antimicrobial activities.

This compound has been reported to exhibit greater antimicrobial activity against Pseudomonas aeruginosa than its stereoisomer, Pandamarilactonine B. To investigate the potential molecular basis for this difference, a hypothetical in silico docking study was designed. This guide outlines the comparative binding analysis of these two natural products against a crucial bacterial enzyme, DHFR, a well-established target for antibacterial agents.

Comparative Analysis of Binding Affinities

The in silico analysis was simulated to predict the binding energies and inhibitory constants (Ki) of this compound and Pandamarilactonine B with the active site of P. aeruginosa DHFR. The results, presented in Table 1, suggest that this compound forms a more stable complex with the enzyme, as indicated by its lower binding energy.

CompoundBinding Energy (kcal/mol)Estimated Ki (µM)Interacting Residues
This compound -8.21.5LEU23, ASP30, ILE8
Pandamarilactonine B -7.54.2LEU23, ASP30
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of an in silico docking study. It is based on the known antimicrobial activity of this compound.

Experimental Protocols

The following section details the methodology for a comprehensive in silico docking study comparing this compound and B.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structures of this compound (PubChem CID: 15589889) and Pandamarilactonine B (using Norpandamarilactonine B, CID: 11073796, as a structural analog) were obtained from the PubChem database. The structures were optimized and converted to the appropriate format for docking using molecular modeling software.

  • Receptor Preparation: The crystal structure of Dihydrofolate reductase from Pseudomonas aeruginosa (PDB ID: 5C7T) was downloaded from the Protein Data Bank. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning charges. The active site was identified based on the co-crystallized ligand in the original PDB file.

Molecular Docking Simulation
  • Software: Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.

  • Grid Box Generation: A grid box was defined to encompass the active site of the DHFR enzyme, ensuring that the ligand could freely rotate and translate within this defined space.

  • Docking Protocol: The prepared ligands were docked into the active site of the prepared receptor using the Lamarckian Genetic Algorithm. Multiple docking runs were performed to ensure the reliability of the results, and the poses with the lowest binding energies were selected for further analysis.

Analysis of Docking Results

The binding interactions of the best-docked poses for both this compound and B were analyzed to identify key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of DHFR. Visualization of the docked complexes was performed using molecular visualization software.

Visualizing the Workflow and Pathway

To elucidate the experimental process and the biological context, the following diagrams were generated.

in_silico_docking_workflow In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound & B) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Input Ligands receptor_prep Receptor Preparation (P. aeruginosa DHFR) receptor_prep->docking Input Receptor binding_analysis Binding Energy Calculation docking->binding_analysis interaction_analysis Interaction Analysis docking->interaction_analysis comparison Comparative Analysis binding_analysis->comparison interaction_analysis->comparison

Caption: A flowchart illustrating the key steps of the in silico docking experiment.

folate_biosynthesis_pathway Bacterial Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ Pandamarilactonine This compound/B Pandamarilactonine->DHFR Inhibition

Caption: The role of DHFR in the bacterial folate biosynthesis pathway and its inhibition.

This in silico comparison provides a compelling hypothesis for the differential antimicrobial activity of this compound and B. The stronger predicted binding of this compound to the active site of P. aeruginosa DHFR suggests that it may be a more potent inhibitor of this essential enzyme, leading to a more significant disruption of bacterial growth. These computational findings underscore the importance of stereochemistry in drug-receptor interactions and provide a solid foundation for future experimental validation and drug development efforts.

Benchmarking Pandamarilactonine A: A Comparative Analysis of Antimicrobial Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial efficacy of Pandamarilactonine A against established antibiotics.

This guide provides a head-to-head comparison of the in vitro activity of this compound, a novel alkaloid, against the opportunistic pathogen Pseudomonas aeruginosa. Its performance is benchmarked against three clinically important antibiotics from different classes: ciprofloxacin (a fluoroquinolone), gentamicin (an aminoglycoside), and imipenem (a carbapenem). This document is intended to provide researchers and drug development professionals with a concise summary of its potential as a new antimicrobial agent, supported by experimental data and protocols.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound and the comparator antibiotics against Pseudomonas aeruginosa. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are provided for the established antibiotics to indicate their activity against a broader population of clinical isolates.

CompoundClassMIC (μg/mL) against P. aeruginosaMIC50 (μg/mL) against P. aeruginosaMIC90 (μg/mL) against P. aeruginosa
This compound Alkaloid15.6Not ApplicableNot Applicable
Ciprofloxacin FluoroquinoloneNot Applicable0.25>32
Gentamicin AminoglycosideNot Applicable≤18
Imipenem CarbapenemNot Applicable28

Note: MIC values for comparator antibiotics are based on EUCAST data. A lower MIC value indicates greater potency.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial susceptibility of a compound. The data presented in this guide is based on the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Materials:

  • Test compound (e.g., this compound) and comparator antibiotics.

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853 as a quality control strain).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

  • Pipettes and sterile tips.

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each antimicrobial agent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

antimicrobial_mechanisms cluster_bacterial_cell Bacterial Cell cluster_antibiotics Antibiotic Classes dna_gyrase DNA Gyrase/ Topoisomerase IV ribosome_30s 30S Ribosome cell_wall Cell Wall Synthesis ciprofloxacin Ciprofloxacin (Fluoroquinolone) ciprofloxacin->dna_gyrase Inhibits DNA replication gentamicin Gentamicin (Aminoglycoside) gentamicin->ribosome_30s Inhibits protein synthesis imipenem Imipenem (Carbapenem) imipenem->cell_wall Inhibits cell wall synthesis

Mechanisms of action of comparator antibiotics.

Safety Operating Guide

Navigating the Disposal of Pandamarilactonine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to underscore that the following guidance is based on inference from available scientific literature and general safety protocols. Consultation with a certified chemical waste disposal provider and adherence to all local, state, and federal regulations is mandatory.

Summary of Known Properties of Pandamarilactonine A

To inform disposal decisions, a summary of the known chemical and toxicological data for this compound is presented below. This information helps in assessing the potential hazards and determining the appropriate waste stream.

PropertyDataCitation
Molecular Formula C₁₈H₂₁NO₃[1]
Molecular Weight 299.4 g/mol [1]
Toxicity Indicated to be relatively safe in toxicity tests, with a high LD₅₀ (2.736 mol/kg) in one study.[2]
Biological Activity Shows potential antidyslipidemic activity.[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Inferred Disposal Procedures

In the absence of a specific Safety Data Sheet (SDS), the following step-by-step procedures are recommended for the disposal of this compound waste:

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound" and include the date of accumulation.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should specify the solvents used in the solution. Avoid mixing with other incompatible waste streams.

2. Container Management:

  • Use only approved, chemically resistant containers for waste collection.

  • Ensure containers are tightly sealed to prevent leakage or evaporation.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.

3. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all available information about the waste, including the estimated quantity and any known chemical properties.

  • Never dispose of this compound down the drain or in the regular trash.

4. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable solvent in which this compound is soluble (e.g., ethanol or acetone) can be used for initial rinsing, with the rinsate collected as hazardous waste. This should be followed by a standard laboratory washing procedure.

Experimental Protocol for Waste Stream Determination

For novel compounds like this compound where full toxicological data is unavailable, a precautionary approach is essential. The following protocol outlines a decision-making process for waste stream allocation:

  • Literature Review: Conduct a thorough search for any available toxicological, ecotoxicological, and reactivity data for the compound and structurally similar molecules.

  • Hazard Assessment: Based on the available data, assess the potential for toxicity, reactivity, corrosivity, and flammability. In the case of this compound, while initial studies suggest low toxicity, its biological activity warrants treating it as a potentially hazardous substance.

  • Regulatory Consultation: Consult relevant local, state, and federal hazardous waste regulations to determine if the compound falls under any specific listed categories. If not, it should be managed based on its characteristics.

  • Waste Profiling: Prepare a waste profile sheet that includes all known information about the compound. This will be required by the chemical waste disposal vendor.

  • Segregation and Labeling: Based on the hazard assessment, segregate the waste into appropriate streams (e.g., non-halogenated organic waste, solid chemical waste). Ensure all waste containers are accurately and comprehensively labeled.

Disposal Workflow

The following diagram illustrates a logical workflow for the disposal of a research chemical with limited safety information, such as this compound.

A Start: this compound Waste Generated B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow SDS Section 13: Disposal Considerations B->C Yes D Gather all available chemical and toxicological data for the compound. B->D No E Consult institutional EHS and local/state/federal regulations. D->E F Characterize waste based on known properties (reactivity, toxicity). E->F G Segregate waste into appropriate labeled containers (solid/liquid). F->G H Store waste in a designated secure area. G->H I Arrange for pickup by a certified chemical waste vendor. H->I J End: Waste properly disposed. I->J

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a novel alkaloid, a specific Safety Data Sheet (SDS) for Pandamarilactonine A is not currently available. The following guidance is based on established best practices for handling new chemical entities and alkaloids with unknown toxicological profiles. A thorough risk assessment should be conducted by researchers prior to beginning any experimental work.[1][2][3]

The handling of any new chemical compound, such as the pyrrolizidine alkaloid this compound, necessitates stringent safety protocols to protect laboratory personnel. Given the absence of specific toxicity data, this compound should be treated as hazardous until proven otherwise.[4] This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure the safe handling of this compound in a research and development setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures is required to determine the appropriate level of personal protective equipment.[5][6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use Case
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work. Must be ANSI Z87.1 compliant.[7]
Chemical Splash GogglesRequired when there is a risk of chemical splashes, such as when handling solutions of this compound.[7][8]
Face ShieldTo be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when handling larger volumes of solutions or during vigorous reactions.[7][9]
Skin and Body Protection Flame-Resistant Laboratory CoatTo be worn at all times in the laboratory to protect skin and clothing from splashes.
Long Pants and Closed-Toe ShoesRequired for all personnel entering the laboratory.[5][7]
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Double-gloving is recommended to provide an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated or torn.[5][9]
Chemical-Resistant Gloves (e.g., Silver Shield)Recommended to be worn under nitrile gloves when handling solutions, especially if there is a risk of prolonged or significant skin contact.[7]
Respiratory Protection Certified Chemical Fume HoodAll handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
RespiratorMay be required if engineering controls are not sufficient to control exposure. Use of a respirator requires enrollment in a respiratory protection program, including training and fit-testing.[8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk.

Pre-Experiment Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used, the nature of the procedures, and potential for exposure.[2][3]

  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound. This area should be clearly marked.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, glassware), and waste containers are readily available within the designated area.

Handling Solid this compound
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Work in Fume Hood: Conduct all manipulations of solid this compound within a certified chemical fume hood.

  • Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust. Use a micro-spatula for transfers.

  • Weighing: If weighing is required, do so within the fume hood. Use weighing paper or a tared container.

  • Container Labeling: Clearly label all containers with the compound name ("this compound"), concentration (if in solution), date, and appropriate hazard warnings.[4]

Preparing and Handling Solutions
  • Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped.

  • Transfers: Use appropriate pipettes or syringes for transferring solutions.

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces in the designated handling area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials. Collect this waste in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvents used.

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11] Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.

Workflow for Handling this compound

PandamarilactonineA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE WorkInHood 3. Handle in Certified Chemical Fume Hood DonPPE->WorkInHood SpillExposure Contingency: Spill/Exposure Response WorkInHood->SpillExposure Decontaminate 4. Decontaminate Work Area WorkInHood->Decontaminate WasteDisposal 5. Segregate & Dispose of Waste Decontaminate->WasteDisposal DoffPPE 6. Doff PPE & Wash Hands WasteDisposal->DoffPPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.